molecular formula C30H40FN7O4S B12384668 GLPG2737

GLPG2737

カタログ番号: B12384668
分子量: 613.7 g/mol
InChIキー: JPIAJLPRTOWAEC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GLPG2737 is a useful research compound. Its molecular formula is C30H40FN7O4S and its molecular weight is 613.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C30H40FN7O4S

分子量

613.7 g/mol

IUPAC名

3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide

InChI

InChI=1S/C30H40FN7O4S/c1-35(2)43(40,41)34-30(39)25-19-26(37-15-11-22(12-16-37)36-17-13-24(42-3)14-18-36)27-28(20-5-4-6-20)33-38(29(27)32-25)23-9-7-21(31)8-10-23/h7-10,19-20,22,24H,4-6,11-18H2,1-3H3,(H,34,39)

InChIキー

JPIAJLPRTOWAEC-UHFFFAOYSA-N

正規SMILES

CN(C)S(=O)(=O)NC(=O)C1=NC2=C(C(=C1)N3CCC(CC3)N4CCC(CC4)OC)C(=NN2C5=CC=C(C=C5)F)C6CCC6

製品の起源

United States

Foundational & Exploratory

GLPG2737: A Technical Guide on its Mechanism of Action as a Type 2 Corrector for F508del CFTR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of GLPG2737, a novel, small-molecule Type 2 corrector developed for the treatment of Cystic Fibrosis (CF) in patients with the F508del mutation. We will explore the pathophysiology of the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, detail the specific mechanism of action by which this compound rescues this defect, present key in vitro and clinical data in structured tables, and outline the experimental methodologies used to characterize this compound.

The Pathophysiology of the F508del-CFTR Mutation

Cystic Fibrosis is an autosomal recessive disorder caused by mutations in the CFTR gene, which encodes an epithelial anion channel responsible for transporting chloride and bicarbonate ions across cell membranes.[1][2] The most prevalent mutation, occurring in approximately 80-90% of patients, is a deletion of phenylalanine at position 508 (F508del).[2][3][4]

The F508del mutation induces a critical misfolding of the CFTR protein, primarily affecting the Nucleotide-Binding Domain 1 (NBD1). This conformational defect is recognized by the endoplasmic reticulum (ER) quality control machinery, leading to the protein's premature ubiquitination and degradation by the proteasome.[5] Consequently, there is a significant reduction in the quantity of CFTR protein that is trafficked to the cell surface.[1][2] The few F508del-CFTR proteins that do escape the ER and reach the plasma membrane exhibit a secondary defect: impaired channel gating, meaning they do not open as frequently as wild-type channels to conduct ions.[3][4][6][7] This dual defect in protein quantity and function results in the classic pathophysiology of CF.[8]

This compound: Mechanism of Action as a Type 2 Corrector

CFTR modulators are small molecules designed to restore the function of mutant CFTR proteins. They are broadly classified as correctors (which improve protein trafficking) and potentiators (which improve channel gating).[8] this compound is classified as a Type 2 (or C2) corrector , a pharmaco-chaperone that functions by a distinct mechanism from earlier Type 1 (C1) correctors like lumacaftor (B1684366) and tezacaftor.[1][8][9]

The primary mechanism of this compound is to aid in the conformational folding and maturation of the F508del-CFTR protein within the cell.[10] This action allows the mutant protein to bypass the ER quality control system and traffic to the cell surface. Crucially, this compound demonstrates a potent additive or synergistic effect when used in combination with a C1 corrector and a potentiator.[1][10] This suggests that C1 and C2 correctors have complementary mechanisms of action, targeting different aspects of the F508del folding defect.[10] In vitro studies have shown that the addition of this compound to a C1 corrector and a potentiator can lead to an eightfold increase in F508del-CFTR activity.[1][2][8]

An interesting characteristic of this compound is that while it rescues protein trafficking, it can also inhibit the channel's open probability.[10][11] This makes its inclusion in a combination therapy with a potentiator, which enhances channel opening, absolutely essential for achieving a functional rescue of ion transport.

F508del_CFTR_Correction_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Degradation Degradation Pathway cluster_Rescue Rescue Pathway cluster_Trafficking Trafficking & Function F508del_Gene F508del CFTR Gene mRNA mRNA F508del_Gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation NascentProtein Nascent F508del Protein Ribosome->NascentProtein MisfoldedProtein Misfolded F508del-CFTR NascentProtein->MisfoldedProtein ERQC ER Quality Control (ERQC) MisfoldedProtein->ERQC CorrectedProtein Partially Corrected F508del-CFTR MisfoldedProtein->CorrectedProtein Correction Proteasome Proteasome Degradation ERQC->Proteasome Golgi Golgi Apparatus CorrectedProtein->Golgi C1_Corrector C1 Corrector (e.g., Lumacaftor) C1_Corrector->MisfoldedProtein Stabilizes NBD1 GLPG2737_Node This compound (C2 Corrector) GLPG2737_Node->MisfoldedProtein Aids Folding (Complementary) Potentiator Potentiator (e.g., Ivacaftor) DefectiveChannel Gating-Defective Channel Potentiator->DefectiveChannel Increases Opening Membrane Cell Membrane Golgi->Membrane Membrane->DefectiveChannel Insertion FunctionalChannel Functional Channel DefectiveChannel->FunctionalChannel Potentiation

Caption: F508del-CFTR processing defect and points of intervention by a triple-combination therapy.

Quantitative In Vitro Efficacy Data

This compound has been extensively characterized in vitro using human bronchial epithelial (HBE) cells from F508del homozygous donors and other recombinant cell lines.[10][11] Its efficacy, both alone and in combination, has been quantified relative to other known correctors.

Parameter Condition Result Reference
Corrector Efficacy (vs. VX-809) This compound as single agent (CSE-HRP Assay)264% of VX-809 activity[10][11][12]
This compound as single agent (CSE-MEM Assay)197% of VX-809 activity[10][11][12]
Combination Efficacy (vs. VX-809) This compound + VX-809 (CSE-HRP Assay)416% of VX-809 activity[10][11][12]
This compound + VX-809 (CSE-MEM Assay)415% of VX-809 activity[10][11][12]
Potency (EC₅₀) This compound + Potentiator in F508del HBE cells497 ± 189 nM[11]
This compound + C1 Corrector (GLPG2222) + Potentiator18 ± 6 nM[11]
Functional Activity Triple combination (this compound + C1 Corrector + Potentiator)~8-fold increase in F508del-CFTR activity[1][2][8]
Table 1: Summary of in vitro corrector activity of this compound.

Clinical Trial Data: The PELICAN Study

This compound was evaluated in the PELICAN Phase 2a clinical trial (NCT03474042), a multicenter, randomized, double-blind, placebo-controlled study.[2][13] The trial assessed the safety and efficacy of adding this compound to a stable treatment regimen of lumacaftor/ivacaftor in adult CF patients homozygous for the F508del mutation.[13]

Outcome Measure Treatment Group (n=14) Placebo Group (n=8) LS Mean Difference (95% CI) p-value Reference
Change from Baseline in Sweat Chloride (mmol/L) at Day 28 ---19.6 (-36.0, -3.2)0.0210[13][14]
Absolute Change from Baseline in ppFEV₁ (%) at Day 28 --3.4 (-0.5, 7.3)Not Significant[13][14]
Table 2: Key clinical outcomes from the PELICAN Phase 2a trial.

The results demonstrated that this compound was well tolerated and led to a statistically significant decrease in sweat chloride concentration, a direct biomarker of CFTR activity.[13] While the improvement in lung function (ppFEV₁) showed a positive trend, it did not reach statistical significance in this 28-day study.[13][14]

Key Experimental Protocols and Methodologies

The characterization of this compound involved a series of specialized in vitro assays to quantify its effect on F508del-CFTR trafficking and function.

Experimental_Workflow cluster_Discovery Discovery & Screening cluster_Characterization In Vitro Characterization cluster_Validation Preclinical & Clinical Validation CompoundLibrary Compound Library (>100,000 compounds) HTS High-Throughput Screen (HTS) using F508del cell line CompoundLibrary->HTS HitID Hit Identification HTS->HitID LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt GLPG2737_Candidate Candidate Selection: This compound LeadOpt->GLPG2737_Candidate CSE_Assay Quantify Trafficking: Cell Surface Expression (CSE-HRP, CSE-MEM) GLPG2737_Candidate->CSE_Assay WesternBlot Assess Maturation: Western Blot (Band C / Band B ratio) GLPG2737_Candidate->WesternBlot UssingChamber Measure Function: Ussing Chamber / TECC (Chloride Current) GLPG2737_Candidate->UssingChamber PatchClamp Single-Channel Analysis: Patch Clamp (Open Probability) GLPG2737_Candidate->PatchClamp InVivo In Vivo Models (e.g., Rats, Dogs) UssingChamber->InVivo Phase1 Phase 1 Studies (Safety in Healthy Volunteers) InVivo->Phase1 Phase2 Phase 2 Studies (PELICAN Trial) Phase1->Phase2

Caption: Standard experimental workflow for the discovery and validation of a CFTR corrector.
Western Blotting for CFTR Maturation

  • Objective: To distinguish between the immature, core-glycosylated form of CFTR residing in the ER (Band B, ~150 kDa) and the mature, complex-glycosylated form that has passed through the Golgi (Band C, ~170 kDa).[7][10] An effective corrector increases the ratio of Band C to Band B.

  • Methodology:

    • Cell Culture and Lysis: F508del-CFTR expressing cells (e.g., CFBE41o- or HEK293) are incubated with this compound, a combination of modulators, or a DMSO vehicle control for 24 hours.

    • Protein Extraction: Cells are lysed using RIPA buffer containing protease inhibitors. Total protein concentration is determined via a BCA assay.

    • SDS-PAGE: Equal amounts of total protein are loaded and separated by molecular weight on a 6-8% polyacrylamide gel.

    • Immunoblotting: Proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific to CFTR (e.g., antibody 596).[10][11]

    • Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) is applied, followed by an enhanced chemiluminescence (ECL) substrate. The resulting bands are visualized and quantified using a digital imaging system.

Cell Surface Expression (CSE) Assays
  • Objective: To quantify the amount of CFTR protein present at the plasma membrane.

  • Methodology (CSE-HRP): [10][11]

    • Cell Culture: Cells engineered to express F508del-CFTR with an external epitope tag (e.g., HA or HRP) are seeded in 96-well plates.

    • Compound Incubation: Cells are treated with compounds for 24 hours to allow for correction and trafficking.

    • Staining: Live, non-permeabilized cells are incubated with an anti-tag antibody conjugated to HRP. This ensures that only surface-expressed proteins are labeled.

    • Detection: After washing away unbound antibody, a chemiluminescent HRP substrate is added. The light output, proportional to the amount of surface CFTR, is measured with a luminometer. Efficacy is often expressed as a percentage relative to a control corrector like VX-809.[10][11][12]

Ussing Chamber / Transepithelial Chloride Conductance (TECC)
  • Objective: To measure the net ion transport, specifically chloride secretion, across a polarized epithelial monolayer, providing a direct functional readout of CFTR activity.[10][11]

  • Methodology:

    • HBE Cell Culture: Primary Human Bronchial Epithelial cells from F508del homozygous donors are cultured on permeable filter supports (e.g., Transwells) until they form a polarized, high-resistance monolayer.

    • Compound Incubation: The HBE cultures are treated with correctors (e.g., this compound ± a C1 corrector) for 24-48 hours.

    • Ussing Chamber Setup: The filter support is mounted in an Ussing chamber, which separates the apical and basolateral compartments. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is measured.

    • Functional Measurement: A chloride ion gradient is established. The following are added sequentially to the apical side:

      • Amiloride: To block epithelial sodium channels (ENaC).

      • Forskolin (FSK): To increase intracellular cAMP and activate PKA, thereby stimulating CFTR channels.[10]

      • Potentiator (e.g., GLPG2451, Ivacaftor): To maximize the opening of the corrected F508del-CFTR channels.[10][11]

      • CFTR Inhibitor (e.g., CFTRinh-172): To confirm that the measured current is CFTR-specific.

    • Analysis: The change in Isc following FSK and potentiator addition reflects the total functional CFTR activity at the cell surface.

Conclusion

This compound is a potent Type 2 corrector of F508del-CFTR that operates through a novel mechanism, complementary to that of Type 1 correctors. In vitro data robustly demonstrates its ability to rescue the trafficking of the mutant protein, leading to significant increases in CFTR function when used as part of a triple-combination therapy. The clinical proof-of-concept was established in the PELICAN trial, which showed a significant improvement in CFTR biomarker activity.[13] While its clinical development has been discontinued, the study of this compound provides a valuable framework for understanding the synergistic interactions between different classes of CFTR modulators and underscores the scientific rationale for targeting the F508del defect with a multi-pronged therapeutic strategy.

References

The Discovery and Characterization of GLPG2737: A Novel CFTR Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and clinical evaluation of GLPG2737, a novel small molecule modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Developed by Galapagos and AbbVie, this compound has been investigated as a therapeutic agent for both cystic fibrosis (CF) and Autosomal Dominant Polycystic Kidney Disease (ADPKD). This document details the preclinical and clinical data, experimental methodologies, and the underlying mechanisms of action of this compound.

Introduction to this compound

This compound is a potent, orally bioavailable small molecule identified as a Type 2 corrector of the CFTR protein.[1] In the context of cystic fibrosis, which is caused by mutations in the CFTR gene leading to a dysfunctional protein, correctors are designed to rescue the misfolded CFTR protein and facilitate its trafficking to the cell surface.[2][3] this compound was specifically developed to be a component of a triple combination therapy for CF patients with the F508del mutation, the most common CF-causing mutation.[1][4] This mutation results in a CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation.[2]

Interestingly, subsequent research revealed that this compound also acts as an inhibitor of wild-type CFTR channel activity.[5] This dual functionality has led to its investigation in Autosomal Dominant Polycystic Kidney Disease (ADPKD), a genetic disorder characterized by the growth of numerous cysts in the kidneys.[6][7] The rationale for this investigation is that inhibiting CFTR-mediated chloride secretion could slow cyst growth.[6]

Discovery and Preclinical Characterization

The discovery of this compound originated from a high-throughput screening (HTS) campaign aimed at identifying novel CFTR correctors.[4] The screening process and subsequent lead optimization focused on improving potency, efficacy, and pharmacokinetic properties.

In Vitro Efficacy

This compound demonstrated significant efficacy in various in vitro models of both cystic fibrosis and polycystic kidney disease. In CF models, its primary role is to increase the amount of functional F508del-CFTR at the cell surface. In ADPKD models, its inhibitory effect on CFTR is the key therapeutic mechanism.

Assay/ModelCell LineParameterThis compound Concentration/DoseResultReference
Cystic Fibrosis
F508del-CFTR CorrectionCFBE41o- cells expressing F508del-CFTR-HRPEC50 (in combination with a C1 corrector)Not specified~18 nM[8]
F508del-CFTR CorrectionHuman Bronchial Epithelial (HBE) cells (F508del/F508del)EC50 (in combination with a potentiator)Not specified497 ± 189 nM[8]
F508del-CFTR CorrectionHuman Bronchial Epithelial (HBE) cells (F508del/F508del)EC50 (in combination with a C1 corrector and potentiator)Not specified18 ± 6 nM[8]
CFTR Activity (Triple Combination)Not specifiedIncrease in F508del CFTR activityNot specified8-fold increase[4][9]
Polycystic Kidney Disease
Chloride Flux InhibitionmIMCD-3 cellsIC502.41 µM-[1][7]
Cyst Growth Inhibition (Wild-Type)3D mIMCD-3 cell cultureIC502.36 µM-[1][7][10]
Cyst Growth Inhibition (Pkd1 knockout)3D mIMCD-3 cell cultureIC502.5 µM-[1][7][10]
Forskolin-Induced Cyst Growth PreventionHuman ADPKD kidney cells10 µM40% prevention[1][7][10]
Cyst Growth InhibitionMetanephric Organ Cultures (MOCs)10 µM67% decrease in cyst area, 46% decrease in number of cysts[1][10][11]
Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models were conducted to assess the drug-like properties of this compound. The compound exhibited favorable characteristics, supporting its advancement into clinical development.

SpeciesAdministrationDoseClearance (CL)Volume of Distribution (Vss)Oral Bioavailability (F)Plasma Protein Binding (PPB)Reference
RatIntravenous (iv)1 mg/kg0.2 L/h/kg0.474 L/kg-100% (rat), 99% (human)[4][6]
RatOral (po)5 mg/kg--63.4%-[4][6]

Clinical Evaluation

This compound has been evaluated in Phase 1 and Phase 2 clinical trials for both cystic fibrosis and ADPKD.

Cystic Fibrosis: The PELICAN Trial (NCT03474042)

The PELICAN study was a Phase 2a, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy, safety, and tolerability of this compound in adult CF patients homozygous for the F508del mutation who were on a stable treatment regimen of lumacaftor/ivacaftor (Orkambi®).[12][13][14]

ParameterThis compound (75 mg twice daily)Placebop-valueReference
Primary Endpoint
Change from baseline in sweat chloride concentration at Day 28 (mmol/L)-19.6 (least-squares mean difference)-0.0210[12][13]
Secondary Endpoint
Absolute change from baseline in ppFEV1 at Day 28 (%)3.4 (least-squares mean difference)-0.08[13]
Safety
Mild/moderate adverse events71.4% of subjects100% of subjects-[12]

The trial demonstrated that the addition of this compound to lumacaftor/ivacaftor treatment resulted in a statistically significant reduction in sweat chloride concentration, a key biomarker of CFTR function.[12][13]

Autosomal Dominant Polycystic Kidney Disease: The MANGROVE Trial (NCT04578548)

The MANGROVE study was a Phase 2, randomized, double-blind, placebo-controlled trial to assess the efficacy, safety, and tolerability of a once-daily oral dose of this compound in patients with rapidly progressing ADPKD.[15][16][17] The primary objective was to evaluate the effect on the growth of total kidney volume over 52 weeks compared to placebo.[15][16] However, the study was terminated early due to a lack of efficacy at the tested dose.[11][18]

Mechanism of Action

In Cystic Fibrosis: CFTR Correction

The primary mechanism of action of this compound in cystic fibrosis is as a Type 2 CFTR corrector. The biosynthesis of the CFTR protein is a complex process involving folding and trafficking through the endoplasmic reticulum (ER) and Golgi apparatus to the plasma membrane.[2][19] The F508del mutation disrupts this process, leading to the misfolded protein being recognized by the ER quality control system and targeted for degradation.[2]

CFTR modulators, including correctors and potentiators, work synergistically to restore CFTR function.[20][21] Type 1 correctors, like lumacaftor, and Type 2 correctors, such as this compound, act on different aspects of the folding and trafficking process to increase the density of CFTR protein at the cell surface.[20] Potentiators, like ivacaftor, then act on the CFTR channels at the cell surface to increase their open probability, thereby enhancing chloride transport.[21][22]

CFTR_Trafficking_and_Correction cluster_ER Endoplasmic Reticulum (ER) cluster_Correction Correction cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane cluster_Function Channel Function Nascent_CFTR Nascent F508del-CFTR Misfolded_CFTR Misfolded F508del-CFTR Nascent_CFTR->Misfolded_CFTR Folding Degradation Proteasomal Degradation Misfolded_CFTR->Degradation ER Quality Control Corrected_CFTR Corrected F508del-CFTR Misfolded_CFTR->Corrected_CFTR Rescue This compound This compound (Type 2 Corrector) Type1_Corrector Type 1 Corrector (e.g., Lumacaftor) Mature_CFTR Mature CFTR Corrected_CFTR->Mature_CFTR Processing & Trafficking Surface_CFTR Surface CFTR Mature_CFTR->Surface_CFTR Insertion Chloride_Transport Chloride Transport Surface_CFTR->Chloride_Transport Gating Potentiator Potentiator (e.g., Ivacaftor) Potentiator->Chloride_Transport Enhances Gating ADPKD_Mechanism cluster_Cyst_Cell Cyst-Lining Epithelial Cell cluster_Intervention Therapeutic Intervention CFTR CFTR Channel Chloride_Secretion Chloride Secretion CFTR->Chloride_Secretion Fluid_Secretion Fluid Secretion Chloride_Secretion->Fluid_Secretion Cyst_Growth Cyst Growth Fluid_Secretion->Cyst_Growth GLPG2737_Inhibitor This compound GLPG2737_Inhibitor->CFTR Inhibits CSE_HRP_Workflow Start Seed CFBE41o- cells with F508del-CFTR-HRP Induction Induce protein expression with Doxycycline Start->Induction Treatment Treat with this compound and/or other compounds Induction->Treatment Incubation Incubate to allow for CFTR correction and trafficking Treatment->Incubation Wash Wash to remove unbound compounds Incubation->Wash Substrate Add HRP substrate Wash->Substrate Detection Measure chemiluminescence Substrate->Detection Result Quantify cell surface F508del-CFTR Detection->Result

References

GLPG2737: A Technical Overview of its Pharmacology and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG2737 is an investigational small molecule that has been identified as a potent C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] Cystic fibrosis (CF) is a life-limiting autosomal recessive disorder caused by mutations in the CFTR gene, leading to a dysfunctional or insufficient CFTR protein.[1][3] This results in impaired ion transport across epithelial membranes, causing the accumulation of thick mucus, primarily affecting the respiratory and digestive systems.[1][3] this compound was developed by Galapagos and AbbVie as a component of a triple combination therapy for CF, designed to be used with a C1 corrector and a potentiator to rescue the function of the most common CF-causing mutation, F508del.[4][5] This document provides a detailed technical guide on the pharmacology and preclinical findings related to this compound.

Mechanism of Action: A C2 Corrector

CFTR modulators are classified based on their mechanism of action. C1 correctors, such as lumacaftor (B1684366) and tezacaftor, primarily stabilize the first membrane-spanning domain (MSD1) of the CFTR protein.[1] this compound is classified as a C2 corrector, indicating it has a complementary mechanism of action to C1 correctors, leading to additive or synergistic effects on CFTR function.[1][4] Preclinical studies have demonstrated that this compound enhances the trafficking of the F508del-CFTR protein to the cell surface.[4][6] When used in combination with a C1 corrector and a potentiator, this compound significantly increases CFTR activity.[4][7][8]

Preclinical Pharmacology

The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its efficacy, potency, and pharmacokinetic profile.

In Vitro Studies

A series of in vitro assays were conducted to determine the efficacy of this compound in rescuing F508del-CFTR function in various cell lines, including human bronchial epithelial (HBE) cells from CF patients.[6][9]

Table 1: In Vitro Efficacy of this compound in F508del-CFTR Rescue

AssayCell LineConditionEfficacy MetricResultReference
Cell Surface Expression-Horseradish Peroxidase (CSE-HRP)Not SpecifiedThis compound alone% of VX-809 rescue264%[6][9]
Cell Surface Expression-Horseradish Peroxidase (CSE-HRP)Not SpecifiedThis compound + 3 µM VX-809% of VX-809 rescue416%[6][9]
Cell Surface Expression-β-lactamase (CSE-MEM)Not SpecifiedThis compound alone% of VX-809 rescue197%[6][9]
Cell Surface Expression-β-lactamase (CSE-MEM)Not SpecifiedThis compound + 3 µM VX-809% of VX-809 rescue415%[6][9]
Transepithelial Chloride Conductance (TECC)F508del/F508del HBE cellsThis compound + PotentiatorEC50497 ± 189 nM[9]
Transepithelial Chloride Conductance (TECC)F508del/F508del HBE cellsThis compound + GLPG2222 (C1) + PotentiatorEC5018 ± 6 nM[9]
F508del CFTR ActivityNot SpecifiedThis compound + GLPG1837 (Potentiator) + C1 CorrectorFold Increase8-fold[4][7][8]

This compound was also investigated for its potential in treating Autosomal Dominant Polycystic Kidney Disease (ADPKD), where it acts as a CFTR inhibitor to prevent cyst growth.[10][11][12][13]

Table 2: In Vitro Activity of this compound in ADPKD Models

AssayCell Line/ModelEfficacy MetricResultReference
Chloride FluxmIMCD-3 cellsIC502.41 µM[10][12][13]
Cyst GrowthWild-type mIMCD-3 cellsIC502.36 µM[10][12][13]
Cyst GrowthPkd1 knockout mIMCD-3 cellsIC502.5 µM[10][12][13]
Forskolin-induced cyst growthHuman ADPKD kidney cells (10 µM this compound)% Inhibition40%[10][12][13]
Forskolin-induced cyst growthHuman ADPKD kidney cells (10 µM this compound + 10 µM Tolvaptan)% Inhibition70%[10][12][13]
Cyst GrowthMetanephric Organ Cultures (MOCs) (10 µM this compound)Cyst Area Decrease67%[10][12][13]
Cyst GrowthMetanephric Organ Cultures (MOCs) (10 µM this compound)Decrease in Number of Cysts per Area46%[10][12][13]
In Vivo Studies

Preclinical in vivo studies in rats and dogs demonstrated that this compound was safe and well-tolerated.[4] These promising results supported its progression into clinical trials.[4] In mouse models of ADPKD, this compound showed significant efficacy in reducing cyst volume.[10][11]

Table 3: In Vivo Efficacy of this compound in ADPKD Mouse Models

Mouse ModelTreatmentOutcomeReference
Pkd1RC/RCThis compoundImproved projected cyst volume, total kidney volume, and BUN[10][11]
Pkd1RC/RCThis compound + TolvaptanReduced all measured parameters including kidney cAMP content[10][11]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the methodologies for key experiments cited in the preclinical assessment of this compound.

Cell Surface Expression (CSE) Assays (HRP and MEM)

These assays quantify the amount of F508del-CFTR protein that has been trafficked to the cell surface.

  • Cell Culture: Cells expressing F508del-CFTR are cultured to confluency.

  • Compound Incubation: Cells are incubated with this compound, a C1 corrector (like VX-809), or a combination for 24 hours to allow for CFTR correction.[6][9]

  • Labeling:

    • CSE-HRP: A primary antibody targeting an extracellular loop of CFTR is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

    • CSE-MEM: A similar antibody-based approach is used, but with a β-lactamase enzyme conjugate.

  • Detection:

    • CSE-HRP: A chemiluminescent HRP substrate is added, and the light output, proportional to the amount of cell-surface CFTR, is measured.

    • CSE-MEM: A fluorescent substrate for β-lactamase is added, and the resulting fluorescence is quantified.

  • Data Analysis: The results are typically normalized to a positive control, such as VX-809.[6][9]

Transepithelial Chloride Conductance (TECC) Assay

This functional assay measures the activity of the corrected F508del-CFTR channels at the cell surface.

  • Cell Culture: Human bronchial epithelial (HBE) cells from F508del homozygous donors are grown on permeable supports to form a polarized monolayer.[9]

  • Compound Incubation: The cells are treated with the corrector compounds (this compound alone or in combination) for 24 hours.[9]

  • Ussing Chamber Measurement: The permeable supports are mounted in an Ussing chamber, which measures the short-circuit current (Isc), a direct measure of ion transport across the epithelium.

  • CFTR Activation: CFTR channels are activated by adding forskolin (B1673556) (to increase intracellular cAMP) and a potentiator (to open the CFTR channel).[9]

  • Data Analysis: The change in Isc upon CFTR activation is measured to determine the level of functional CFTR rescue. The EC50 is calculated from the dose-response curve.[9]

Visualizations

Signaling and Mechanistic Pathways

GLPG2737_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR_misfolded Misfolded F508del-CFTR ER_Processing Protein Folding & Processing F508del_CFTR_misfolded->ER_Processing Folding attempt Degradation ER-Associated Degradation (ERAD) F508del_CFTR_misfolded->Degradation ER_Processing->F508del_CFTR_misfolded Misfolding Golgi_Processing Further Processing & Glycosylation ER_Processing->Golgi_Processing Successful Trafficking Functional_CFTR Functional CFTR Channel Golgi_Processing->Functional_CFTR Insertion into Membrane Ion_Transport Cl- & HCO3- Transport Functional_CFTR->Ion_Transport C1_Corrector C1 Corrector (e.g., Lumacaftor) C1_Corrector->ER_Processing Stabilizes MSD1 This compound This compound (C2 Corrector) This compound->ER_Processing Complementary Correction Potentiator Potentiator (e.g., Ivacaftor) Potentiator->Functional_CFTR Increases Channel Opening Probability

Caption: Mechanism of action of this compound in combination with other CFTR modulators.

Experimental Workflow for Preclinical Evaluation

GLPG2737_Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development HTS High-Throughput Screening Lead_Opt Lead Optimization (SAR) HTS->Lead_Opt CSE_Assays Cell Surface Expression (CSE-HRP, CSE-MEM) Lead_Opt->CSE_Assays ADPKD_Assays ADPKD Models (Cyst Growth, Chloride Flux) Lead_Opt->ADPKD_Assays TECC_Assay Functional Assay (TECC) CSE_Assays->TECC_Assay PK_Studies Pharmacokinetic Studies (Rat, Dog) TECC_Assay->PK_Studies ADPKD_Models ADPKD Mouse Models ADPKD_Assays->ADPKD_Models Tox_Studies Toxicology Studies (Rat, Dog) PK_Studies->Tox_Studies Clinical_Candidate This compound Identified as Clinical Candidate Tox_Studies->Clinical_Candidate ADPKD_Models->Clinical_Candidate Phase1 Phase 1 Trials (Healthy Volunteers) Clinical_Candidate->Phase1 Phase2 Phase 2 Trials (CF Patients) Phase1->Phase2

Caption: Preclinical to clinical development workflow for this compound.

Conclusion

This compound is a novel C2 corrector that has demonstrated significant potential in preclinical studies for the treatment of cystic fibrosis, particularly in combination with C1 correctors and potentiators. Its distinct mechanism of action leads to a synergistic rescue of the F508del-CFTR protein. Furthermore, its inhibitory effect on wild-type CFTR has opened up therapeutic possibilities for other conditions like ADPKD. The comprehensive in vitro and in vivo data package supported its advancement into clinical trials. While clinical development for CF appears to have been discontinued, the preclinical data for this compound provides a valuable case study in the development of CFTR modulators and highlights its potential for other indications.[4]

References

The Impact of GLPG2737 on CFTR Protein Folding and Stability: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic fibrosis (CF) is a life-limiting genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a significant reduction of the protein at the cell surface.[1][2][3][4] GLPG2737 is a novel investigational CFTR corrector that has been shown to address this primary defect by improving the folding and trafficking of the F508del-CFTR protein.[1][3] This technical guide provides an in-depth analysis of the effects of this compound on CFTR protein folding and stability, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying mechanisms and workflows.

Core Mechanism of Action

This compound is classified as a novel class of CFTR corrector.[1][3] Its mechanism of action is distinct from and complementary to other classes of correctors, such as VX-809 (lumacaftor).[1][5] this compound promotes the conformational stability of the F508del-CFTR protein, facilitating its escape from ER-associated degradation (ERAD) and improving its processing through the Golgi apparatus.[3][4] This ultimately leads to increased cell surface expression of the mature, complex-glycosylated form of the CFTR protein (Band C).[1][3]

Quantitative Analysis of this compound's Efficacy

The efficacy of this compound in rescuing F508del-CFTR has been quantified in various in vitro models. The following tables summarize key data on its potency and synergistic effects with other CFTR modulators.

Table 1: Potency of this compound in F508del-CFTR Cellular Assays

Cell LineAssay TypeParameterThis compound EC₅₀NotesReference
F508del/F508del HBE cellsTECCChloride Transport497 ± 189 nMIn combination with a potentiator.[1][3]
F508del-CFTR overexpressing cellsYFP Halide AssayCFTR Function2.2 ± 0.2 µM---[3]
V232D-CFTR overexpressing cellsYFP Halide AssayCFTR Function161 nMDemonstrates activity on other folding mutants.[3]

Table 2: Synergistic Effects of this compound with Other CFTR Correctors

Cell LineCorrector CombinationAssay TypeParameterPotency Shift (EC₅₀)Fold Increase in ActivityReference
F508del/F508del HBE cellsThis compound + GLPG2222 (0.15 µM)TECCChloride Transport~25-fold decrease (to 18 ± 6 nM)---[1][3]
F508del-CFTR expressing cellsThis compound + Potentiator (GLPG1837) + C1 CorrectorFunctional AssayF508del-CFTR Activity---8-fold[6][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on CFTR protein folding and stability.

Western Blotting for CFTR Maturation

This assay is used to assess the glycosylation state of the CFTR protein, which is indicative of its proper folding and trafficking through the Golgi apparatus. The immature, core-glycosylated form (Band B) is found in the ER, while the mature, complex-glycosylated form (Band C) has passed through the Golgi and is destined for the plasma membrane.[9]

Protocol:

  • Cell Culture and Treatment: Plate human bronchial epithelial (HBE) cells or other suitable cell lines expressing F508del-CFTR. Treat the cells with this compound, other correctors, or vehicle control for 24-48 hours.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]

    • Incubate the membrane with a primary antibody specific for CFTR (e.g., antibody 596) overnight at 4°C.[2][10]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Band B will appear as a lower molecular weight band, and Band C as a higher molecular weight band.

Cell Surface Expression (CSE) Assays

These assays quantify the amount of CFTR protein present at the plasma membrane.

a) Cell Surface ELISA (Immunoperoxidase Assay):

This method provides a quantitative measure of cell surface CFTR by detecting an extracellular epitope tag.[11][12]

Protocol:

  • Cell Culture: Use cells stably expressing F508del-CFTR with an extracellular epitope tag (e.g., 3HA-tag).[11]

  • Antibody Incubation:

    • Incubate live, non-permeabilized cells with a primary antibody against the extracellular tag (e.g., anti-HA antibody) for 1 hour at 4°C to prevent internalization.[11]

    • Wash the cells thoroughly with cold PBS to remove unbound primary antibody.

  • Secondary Antibody and Detection:

    • Incubate the cells with an HRP-conjugated secondary antibody for 1 hour at 4°C.[12]

    • Wash the cells again to remove unbound secondary antibody.

    • Add a colorimetric or fluorescent HRP substrate (e.g., Amplex® Red) and measure the signal using a plate reader.[11][12] The signal intensity is proportional to the amount of CFTR at the cell surface.

b) Cell Surface Horseradish Peroxidase (CSE-HRP) Assay:

This is a variation of the cell surface ELISA.

Protocol:

  • Cell Treatment: Treat cells expressing F508del-CFTR with this compound or control compounds for 24 hours.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody targeting an extracellular loop of CFTR.

  • Secondary Antibody Incubation: Use an HRP-conjugated secondary antibody.

  • Detection: Quantify the HRP activity using a suitable substrate. The F508del-CFTR expression at the plasma membrane is often normalized to a control corrector like VX-809.[1][2]

YFP-Halide Assay for CFTR Function

This is a cell-based fluorescence assay to measure the anion channel function of CFTR at the plasma membrane.[13]

Protocol:

  • Cell Line: Use a cell line stably co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and F508del-CFTR.

  • Cell Treatment: Treat the cells with this compound or other modulators for 24 hours to allow for CFTR correction and trafficking to the cell surface.

  • Assay Procedure:

    • Wash the cells and replace the medium with a chloride-containing buffer.

    • Activate CFTR channels using a cAMP agonist cocktail (e.g., forskolin (B1673556) and IBMX).

    • Rapidly exchange the chloride-containing buffer with an iodide-containing buffer using a fluidics system integrated with a fluorescence plate reader.

  • Data Acquisition: Monitor the rate of YFP fluorescence quenching as iodide enters the cell through active CFTR channels. The rate of quenching is proportional to the CFTR channel activity at the plasma membrane.

Ussing Chamber Assay

This electrophysiological technique measures ion transport across an epithelial monolayer and is considered a gold-standard for assessing CFTR function.[9][14]

Protocol:

  • Cell Culture: Grow primary HBE cells from CF patients on permeable supports until they form a polarized and differentiated monolayer with high transepithelial electrical resistance (TEER).

  • Chamber Mounting: Mount the permeable supports in an Ussing chamber, which separates the apical and basolateral compartments.

  • Short-Circuit Current Measurement:

    • Bathe the basolateral side with a physiological saline solution and the apical side with a low-chloride solution to create a chloride gradient.

    • Measure the short-circuit current (Isc), which reflects the net ion transport across the epithelium.

    • Sequentially add amiloride (B1667095) to block epithelial sodium channels (ENaC), followed by a cAMP agonist (e.g., forskolin) to activate CFTR, and a potentiator to enhance channel gating.

    • Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.

  • Data Analysis: The change in Isc upon CFTR activation is a measure of the total CFTR-mediated chloride secretion.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows of key experiments.

GLPG2737_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus F508del-CFTR_synthesis F508del-CFTR Synthesis Misfolded_F508del Misfolded F508del-CFTR (Band B) F508del-CFTR_synthesis->Misfolded_F508del ERAD ER-Associated Degradation (ERAD) Misfolded_F508del->ERAD Default Pathway Correctly_Folded_CFTR Partially Corrected F508del-CFTR Misfolded_F508del->Correctly_Folded_CFTR Correction This compound This compound This compound->Misfolded_F508del Promotes Folding & Stability Mature_CFTR Mature F508del-CFTR (Band C) Correctly_Folded_CFTR->Mature_CFTR Trafficking Plasma_Membrane Plasma Membrane (Increased CFTR Density) Mature_CFTR->Plasma_Membrane

Caption: Mechanism of this compound in rescuing F508del-CFTR.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound) Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-CFTR) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. ECL Detection & Imaging Secondary_Ab->Detection Result Result: Visualization of Band B and Band C Detection->Result

Caption: Workflow for Western Blot analysis of CFTR maturation.

Ussing_Chamber_Workflow Cell_Culture 1. Culture HBE cells on permeable supports Chamber_Setup 2. Mount support in Ussing Chamber Cell_Culture->Chamber_Setup Isc_Measurement 3. Measure baseline Short-Circuit Current (Isc) Chamber_Setup->Isc_Measurement Amiloride 4. Add Amiloride (block ENaC) Isc_Measurement->Amiloride Forskolin 5. Add Forskolin (activate CFTR) Amiloride->Forskolin Potentiator 6. Add Potentiator (enhance gating) Forskolin->Potentiator Inhibitor 7. Add CFTR Inhibitor (confirm specificity) Potentiator->Inhibitor Analysis 8. Analyze change in Isc Inhibitor->Analysis

Caption: Experimental workflow for the Ussing Chamber assay.

Conclusion

This compound represents a significant advancement in the development of CFTR correctors. Its unique mechanism of action, which promotes the proper folding and stability of the F508del-CFTR protein, leads to increased cell surface expression and function. The quantitative data demonstrate its potency, particularly in synergistic combination with other CFTR modulators. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of novel CFTR correctors like this compound. Further research into its specific binding site and detailed structural effects on the CFTR protein will undoubtedly provide deeper insights into its therapeutic potential.

References

The Synergistic Rescue of CFTR Function: A Technical Overview of GLPG2737 in Combination with Potentiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synergistic effects of GLPG2737 (also known as ABBV-2737), a Type 2 Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, when used in combination with CFTR potentiators. This document consolidates preclinical and clinical data, details the experimental methodologies used to assess its efficacy, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to this compound and the CFTR Modulator Landscape

Cystic Fibrosis (CF) is a life-limiting genetic disorder caused by mutations in the CFTR gene, which encodes for an epithelial anion channel responsible for chloride and bicarbonate transport.[1][2] The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and thus fails to reach the cell surface.[3][4] CFTR modulator therapies aim to correct these molecular defects.[5] They are broadly classified into:

  • Correctors: Small molecules that aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.[5] These are further subdivided into:

    • Type 1 (C1) Correctors (e.g., lumacaftor, tezacaftor, GLPG2222): These compounds are thought to stabilize the first membrane-spanning domain (MSD1) of the CFTR protein.[1][2]

    • Type 2 (C2) Correctors (e.g., this compound): These molecules act through a complementary mechanism to C1 correctors to provide additive or synergistic effects in rescuing CFTR trafficking.[1][2]

  • Potentiators (e.g., ivacaftor, GLPG1837, GLPG2451): These molecules increase the channel open probability (gating) of CFTR proteins that are present at the cell surface, thereby enhancing ion transport.[1][6]

This compound was developed as a novel C2 corrector to be a component of a triple-combination therapy, working in concert with a C1 corrector and a potentiator to maximize the rescue of F508del-CFTR function.[1][6]

Mechanism of Action and Synergistic Effect

This compound demonstrates a synergistic or additive effect when combined with C1 correctors and potentiators.[4] Preclinical studies have shown that the combination of this compound with a C1 corrector leads to a significant increase in the amount of mature, complex-glycosylated F508del-CFTR protein at the cell surface.[4] The addition of a potentiator to this combination then enhances the function of these rescued channels.[4]

Interestingly, this compound has been observed to have an inhibitory effect on wild-type CFTR activity.[4] However, in the context of F508del-CFTR, its corrective action, especially when combined with a C1 corrector, outweighs this inhibitory effect, leading to a net gain in channel function when a potentiator is also present.[4] The potency of this compound is significantly increased in the presence of a C1 corrector like GLPG2222.[4]

CFTR_Modulation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR_misfolded Misfolded F508del-CFTR Partially_Corrected_CFTR Partially Corrected F508del-CFTR F508del_CFTR_misfolded->Partially_Corrected_CFTR Correction C1_Corrector C1 Corrector (e.g., GLPG2222) C1_Corrector->Partially_Corrected_CFTR This compound This compound (C2 Corrector) This compound->Partially_Corrected_CFTR Mature_CFTR Mature, Complex-Glycosylated F508del-CFTR Partially_Corrected_CFTR->Mature_CFTR Trafficking & Maturation Surface_CFTR F508del-CFTR at Cell Surface Mature_CFTR->Surface_CFTR Insertion Functional_CFTR Functional CFTR Channel (Open State) Surface_CFTR->Functional_CFTR Potentiation Potentiator Potentiator (e.g., Ivacaftor) Potentiator->Functional_CFTR Chloride_Transport Increased Cl- Transport Functional_CFTR->Chloride_Transport

CFTR Modulation Pathway with this compound

Quantitative Data Summary

The efficacy of this compound, both alone and in combination with other modulators, has been quantified in various preclinical and clinical studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound Combinations
Cell ModelCompound(s)EndpointResultCitation(s)
F508del/F508del HBE cellsThis compound + PotentiatorEC50 of this compound497 ± 189 nM[4]
F508del/F508del HBE cellsThis compound + GLPG2222 (0.15 µM) + PotentiatorEC50 of this compound18 ± 6 nM (~25-fold shift)[4]
F508del-CFTR expressing cellsThis compound + GLPG1837 (Potentiator) + C1 CorrectorF508del-CFTR Activity8-fold increase[1]

HBE: Human Bronchial Epithelial; EC50: Half maximal effective concentration.

Table 2: Clinical Efficacy of this compound from the PELICAN Phase 2a Trial

The PELICAN trial was a randomized, double-blind, placebo-controlled study in F508del homozygous CF patients who were on a stable regimen of lumacaftor/ivacaftor.[5][7]

ParameterTreatment Group (n=14)Placebo Group (n=8)Least-Squares Mean Difference (95% CI)p-valueCitation(s)
Change from Baseline in Sweat Chloride Concentration (mmol/L) at Day 28 ---19.6 (-36.0, -3.2)0.0210[7]
Absolute Change from Baseline in ppFEV1 (%) at Day 28 --3.4 (-0.5, 7.3)0.08[1][7]

ppFEV1: percent predicted forced expiratory volume in 1 second; CI: Confidence Interval.

Detailed Experimental Protocols

The characterization of this compound's synergistic effects relies on a suite of specialized in vitro assays. The following sections provide detailed methodologies for these key experiments.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[2] It allows for the direct assessment of CFTR-mediated chloride secretion.

Ussing_Chamber_Workflow Cell_Culture 1. Culture HBE cells on permeable supports (Air-Liquid Interface) Mounting 2. Mount cell monolayer in Ussing Chamber Cell_Culture->Mounting Equilibration 3. Equilibrate with Krebs-Bicarbonate Ringer solution (37°C, 95% O2/5% CO2) Mounting->Equilibration Baseline 4. Measure baseline Short-Circuit Current (Isc) Equilibration->Baseline Amiloride 5. Add Amiloride (apical) to block ENaC Baseline->Amiloride Modulator_Incubation 6. Incubate with this compound +/- C1 Corrector (24h) Amiloride->Modulator_Incubation Stimulation 7. Add Forskolin (B1673556) (basolateral) to activate CFTR via cAMP Modulator_Incubation->Stimulation Potentiation 8. Add Potentiator (e.g., GLPG2451) to maximize current Stimulation->Potentiation Measurement 9. Record change in Isc to quantify CFTR function Potentiation->Measurement

Ussing Chamber Experimental Workflow

Methodology:

  • Cell Culture: Human bronchial epithelial (HBE) cells from F508del homozygous donors are cultured on permeable supports (e.g., Transwell® inserts) at an air-liquid interface for several weeks to allow for differentiation into a polarized epithelium.[4]

  • Compound Incubation: Differentiated HBE monolayers are incubated with test compounds (e.g., this compound, C1 corrector, or combinations) for 24 hours prior to the assay.[4]

  • Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber system. Both the apical and basolateral chambers are filled with a heated (37°C) and gassed (95% O₂/5% CO₂) Krebs-Bicarbonate Ringer (KBR) solution.

  • Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded.

  • Pharmacological Modulation:

    • Amiloride (e.g., 100 µM) is added to the apical chamber to inhibit the epithelial sodium channel (ENaC) and isolate chloride currents.

    • Forskolin (e.g., 10 µM) is added to the basolateral chamber to raise intracellular cAMP levels and activate CFTR.

    • A CFTR potentiator (e.g., 1.5 µM GLPG2451) is then added to measure the maximal CFTR-mediated current.[4]

  • Data Analysis: The change in Isc (ΔIsc) following the addition of forskolin and the potentiator is calculated as a measure of CFTR function.

Cell Surface Expression (CSE-HRP) Assay

This is a high-throughput assay used to quantify the amount of CFTR protein that has successfully trafficked to the cell surface.

Methodology:

  • Cell Line: A lung epithelial cell line (e.g., CFBE41o-) is stably transfected to express F508del-CFTR tagged with a horseradish peroxidase (HRP) enzyme in an extracellular loop.

  • Cell Plating and Compound Treatment: Cells are seeded in 384-well plates. After adherence, they are treated with corrector compounds (e.g., this compound alone or in combination with a C1 corrector) and incubated for 24 hours to allow for CFTR correction and trafficking.[4]

  • Assay Procedure:

    • Cells are washed to remove any non-surface-localized protein.

    • An HRP substrate (e.g., Amplex Red) is added, which produces a fluorescent or chemiluminescent signal in the presence of HRP.

  • Detection and Analysis: The signal is read using a plate reader. The intensity of the signal is directly proportional to the amount of HRP-tagged CFTR at the cell surface. Data is typically normalized to a positive control corrector.[4]

YFP-Halide Quenching Assay

This functional cell-based assay is used for high-throughput screening of CFTR modulators. It measures CFTR-mediated anion transport by detecting the quenching of a yellow fluorescent protein (YFP) by iodide influx.

Methodology:

  • Cell Line: A suitable cell line (e.g., HEK293 or CFBE41o-) is engineered to co-express the F508del-CFTR protein and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

  • Cell Plating and Compound Treatment: Cells are plated in multi-well plates (e.g., 384-well) and incubated for 24 hours with corrector compounds.[4]

  • Assay Procedure:

    • Cells are washed and bathed in a chloride-containing buffer.

    • The plate is placed in a fluorescence plate reader, and baseline YFP fluorescence is measured.

    • A CFTR agonist (e.g., forskolin) and a potentiator are added to activate the channels.

    • An iodide-containing solution is injected into the wells, replacing the chloride buffer.

  • Detection and Analysis: As iodide enters the cell through active CFTR channels, it quenches the YFP fluorescence. The rate of fluorescence decrease is proportional to the CFTR channel activity.[4]

Conclusion

This compound is a novel Type 2 CFTR corrector that demonstrates significant synergistic efficacy in rescuing F508del-CFTR function when combined with a Type 1 corrector and a potentiator. Preclinical data from a variety of in vitro assays, including Ussing chamber and high-throughput cell-based screens, have quantitatively established this synergy, showing a marked increase in both the amount of mature CFTR at the cell surface and its channel function.

Clinical evidence from the Phase 2a PELICAN trial further supports these findings, demonstrating that the addition of this compound to a standard-of-care corrector/potentiator regimen leads to a statistically significant improvement in CFTR activity, as measured by a reduction in sweat chloride concentration.[7] While the development of this compound for CF has been discontinued, the data generated from its investigation provides a valuable framework for the continued development of multi-component CFTR modulator therapies. The experimental protocols detailed herein represent the core methodologies for evaluating such compounds and understanding the complex, synergistic interactions required to achieve clinically meaningful restoration of CFTR function for patients with Cystic Fibrosis.

References

Investigating the Binding Site and Mechanism of GLPG2737 on CFTR: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, the precise binding site of the CFTR corrector GLPG2737 on the cystic fibrosis transmembrane conductance regulator (CFTR) protein has not been definitively elucidated in publicly available scientific literature. Research indicates that this compound represents a novel class of corrector with a mechanism of action distinct from other characterized correctors, though its direct interaction points on the CFTR protein remain a subject of ongoing investigation.[1][2]

This technical guide provides a comprehensive overview of the available data regarding this compound's function, its synergistic effects with other CFTR modulators, and the experimental protocols used to characterize its activity.

Quantitative Data Summary

This compound is classified as a Type 2 corrector that enhances the trafficking of the F508del-CFTR mutant protein to the cell surface.[3][4][5] Its efficacy is significantly amplified when used in combination with a Type 1 corrector, such as GLPG2222 (a VX-809 analog), and a potentiator.[1][6] The following table summarizes the key quantitative data on the potency of this compound from studies on human bronchial epithelial (HBE) cells homozygous for the F508del CFTR mutation.

ConditionAssayCell TypeEC₅₀ (nM)Reference
This compound + PotentiatorShort-Circuit Current (Isc)F508del/F508del HBE497 ± 189[1][6]
This compound + GLPG2222 (0.15 µM) + PotentiatorShort-Circuit Current (Isc)F508del/F508del HBE18 ± 6[1][6]

Interestingly, while this compound acts as a corrector for the F508del mutant, it has been observed to inhibit the channel activity of wild-type CFTR.[1][7] In mouse kidney inner medullary collecting duct (mIMCD-3) cells, this compound inhibited forskolin-stimulated wild-type CFTR channel activity with the following value:

ConditionAssayCell TypeIC₅₀ (µM)Reference
This compoundYFP Halide AssaymIMCD-32.41[7][8]

Signaling Pathways and Logical Relationships

The current understanding of this compound's mechanism suggests a synergistic relationship with other CFTR modulators to rescue the function of F508del-CFTR. This process can be visualized as a multi-step pathway from protein synthesis to channel function.

cluster_ER Endoplasmic Reticulum (ER) cluster_Membrane Cell Membrane F508del F508del-CFTR (Misfolded Protein) C1 Type 1 Corrector (e.g., GLPG2222) F508del->C1 Binds & partially corrects folding GLPG This compound (Type 2 Corrector) F508del->GLPG Binds & facilitates further correction Corrected_CFTR Partially Corrected F508del-CFTR F508del->Corrected_CFTR Synergistic Correction Trafficked_CFTR Trafficked F508del-CFTR (at membrane) Corrected_CFTR->Trafficked_CFTR Trafficking via Golgi Apparatus Potentiator Potentiator (e.g., GLPG3067) Trafficked_CFTR->Potentiator Binds to channel Functional_CFTR Functional CFTR Channel (Open State) Trafficked_CFTR->Functional_CFTR Activation (Phosphorylation) Potentiator->Functional_CFTR Increases Open Probability (Po) A 1. Seed CFBE41o- cells (F508del-CFTR-HRP) B 2. Incubate 24h with This compound / Controls A->B C 3. Wash cells to remove excess compound B->C D 4. Add chemiluminescent HRP substrate C->D E 5. Measure luminescence (proportional to surface CFTR) D->E F 6. Analyze & Normalize Data E->F

References

The Role of GLPG2737 in Restoring Chloride Channel Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GLPG2737, an investigational Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator. It details the molecule's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to evaluate its efficacy in restoring chloride channel function.

Introduction to this compound and its Mechanism of Action

This compound is a novel, potent Type 2 corrector of the CFTR protein.[1][2][3][4] Cystic fibrosis (CF) is caused by mutations in the CFTR gene, which encodes for an epithelial anion channel responsible for transporting chloride and bicarbonate ions across cell membranes.[2][3] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, resulting in a reduced quantity of functional channels at the cell surface.[5][6]

CFTR modulators are small molecules designed to correct these defects. They are broadly categorized as:

  • Correctors: These molecules, like this compound, aid in the proper folding and trafficking of mutant CFTR to the cell membrane.[1][3]

  • Potentiators: These molecules increase the channel open probability (gating) of CFTR proteins that are present at the cell surface.[1][7]

This compound functions as a co-corrector, or C2 corrector, meaning it has a different mechanism of action than standard C1 correctors like lumacaftor (B1684366) and tezacaftor.[1] It demonstrates synergistic or additive effects when used in combination with other CFTR modulators, including C1 correctors and potentiators.[1][5][7] This has led to its investigation as a component of triple-combination therapies for CF patients with the F508del mutation.[1][2][3]

Interestingly, while this compound corrects the F508del-CFTR defect, it has been observed to inhibit wild-type CFTR channel activity.[5][7] This dual activity highlights a complex interaction with the CFTR protein. The molecule is also being investigated for its potential therapeutic effects in Autosomal Dominant Polycystic Kidney Disease (ADPKD), where inhibition of CFTR-mediated chloride secretion is hypothesized to reduce cyst growth.[8][9][10]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data from various studies evaluating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound in F508del-CFTR Rescue

Assay SystemParameterThis compound (alone)This compound + GLPG2222 (C1 Corrector)NotesReference
F508del/F508del HBE CellsEC50497 ± 189 nM18 ± 6 nMIn the presence of a potentiator. The combination shows a ~25-fold increase in potency.[5]
Lung Epithelial Cell Line (F508del)CFTR Activity Increase-8-foldIn combination with a potentiator (GLPG1837) and a C1 corrector.[1][3][4]

HBE: Human Bronchial Epithelial; EC50: Half-maximal effective concentration.

Table 2: Effect of this compound on Wild-Type and Mutant CFTR

Cell/Model SystemParameterValueConditionsReference
mIMCD-3 Cells (mouse kidney)IC50 (Chloride Flux)2.41 µM-[10]
Wild-type mIMCD-3 Cells (3D cyst assay)IC50 (Cyst Growth)2.36 µM-[10]
Pkd1 knockout mIMCD-3 Cells (3D cyst assay)IC50 (Cyst Growth)2.5 µM-[10]
Human ADPKD Kidney CellsCyst Growth Inhibition40%10 µM this compound[10]
Human ADPKD Kidney CellsCyst Growth Inhibition70%10 µM this compound + 10 µM Tolvaptan[10]

mIMCD-3: mouse inner medullary collecting duct; IC50: Half-maximal inhibitory concentration.

Table 3: Clinical Efficacy of this compound in F508del Homozygous Patients (PELICAN Trial)

ParameterTreatment GroupChange from Baselinep-valueNotesReference
Sweat Chloride ConcentrationThis compound (75mg BID) + Lumacaftor/Ivacaftor (B1684365)-19.6 mmol/L (LSM difference vs. placebo)0.021028-day treatment period.[11]

BID: Twice daily; LSM: Least-squares mean.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Compound Treatment
  • Human Bronchial Epithelial (HBE) Cells: Primary HBE cells from CF patients homozygous for the F508del mutation are cultured at an air-liquid interface to form differentiated epithelial layers.

  • HEK293 and Other Cell Lines: Cell lines stably expressing wild-type or F508del-CFTR are maintained in appropriate culture media.

  • Compound Incubation: Cells are typically incubated with this compound and other modulators for 24 hours to allow for correction of the F508del-CFTR protein before functional measurements are taken.

Western Blotting for CFTR Protein Expression

This technique is used to assess the maturation of the CFTR protein.

  • Cell Lysis: After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) that has trafficked to the cell surface are visualized. An increase in the Band C to Band B ratio indicates successful correction.[7]

Yellow Fluorescent Protein (YFP) Halide Assay

This is a cell-based functional assay to measure CFTR-mediated chloride channel activity.

  • Cell Transfection: Cells (e.g., HEK293) are co-transfected with a halide-sensitive YFP and the CFTR construct of interest (e.g., wild-type or F508del).

  • Compound Incubation: Cells are treated with this compound and/or other modulators.

  • Assay Measurement: The cells are placed in a microplate reader. A baseline YFP fluorescence is recorded.

  • Channel Activation: CFTR channels are activated using a cAMP agonist like forskolin (B1673556).

  • Halide Quenching: A halide solution (e.g., iodide) is added. The influx of halide ions through open CFTR channels quenches the YFP fluorescence.

  • Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity.

Ussing Chamber Experiments

This is a gold-standard electrophysiological technique to measure ion transport across epithelial tissues.

  • Epithelial Monolayer Preparation: Differentiated HBE cells cultured on permeable supports are mounted in an Ussing chamber.

  • Short-Circuit Current (Isc) Measurement: The epithelial monolayer is voltage-clamped at 0 mV, and the resulting short-circuit current, which reflects net ion transport, is measured.

  • Pharmacological Manipulation:

    • An epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) is added to isolate chloride currents.

    • A cAMP agonist (e.g., forskolin) is added to activate CFTR channels.

    • A potentiator (e.g., ivacaftor or GLPG1837) is often added to maximally stimulate the channels.

    • A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-specific.

  • Data Analysis: The change in Isc upon forskolin and potentiator addition reflects the CFTR-mediated chloride current.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity at the single-channel or whole-cell level.

  • Cell Preparation: Cells expressing the CFTR channel of interest are used.

  • Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal.

  • Recording Configuration:

    • Whole-cell: The membrane patch within the pipette is ruptured to allow measurement of currents from the entire cell membrane.

    • Single-channel: A small patch of membrane is excised to measure the activity of individual ion channels.

  • Channel Activation: CFTR channels are activated with forskolin and ATP.

  • Data Acquisition and Analysis: The current flowing through the channels is recorded. This allows for the determination of channel open probability (Po), conductance, and density.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of CFTR Modulator Action

CFTR_Modulator_Mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane ER_Node F508del-CFTR (Misfolded Protein) Proteasome Proteasomal Degradation ER_Node->Proteasome Premature Degradation Golgi_Node Processing & Maturation ER_Node->Golgi_Node Trafficking Membrane_CFTR Mature F508del-CFTR (Reduced Quantity, Dysfunctional) Golgi_Node->Membrane_CFTR Insertion Chloride_Out Cl- Membrane_CFTR->Chloride_Out Impaired Chloride Efflux This compound This compound (C2 Corrector) This compound->ER_Node Aids Folding C1_Corrector C1 Corrector (e.g., Lumacaftor) C1_Corrector->ER_Node Aids Folding Potentiator Potentiator (e.g., Ivacaftor) Potentiator->Membrane_CFTR Increases Gating (Channel Opening)

Caption: Mechanism of action for CFTR modulators on F508del-CFTR.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_assays Functional & Biochemical Assays start Start: Cell Culture (e.g., F508del HBE Cells) treatment 24h Incubation with This compound +/- other modulators start->treatment western Western Blot (Assess Protein Maturation) treatment->western ussing Ussing Chamber (Measure Chloride Current) treatment->ussing yfp YFP Halide Assay (Measure Channel Activity) treatment->yfp data_analysis Data Analysis (e.g., EC50, % Max Activity) western->data_analysis ussing->data_analysis yfp->data_analysis conclusion Conclusion on Efficacy and Mechanism data_analysis->conclusion

Caption: Workflow for in vitro evaluation of this compound.

Logical Relationship of Triple Combination Therapy

Triple_Combination_Logic cluster_solutions Triple Combination Therapy Problem F508del Mutation Defect1 Misfolding & ER Retention Problem->Defect1 Defect2 Reduced Channel Gating Problem->Defect2 Outcome Restored Chloride Channel Function Solution1 C1 Corrector (e.g., Tezacaftor) Solution1->Defect1 Addresses Solution2 This compound (C2 Corrector) Solution2->Defect1 Addresses (Synergistically) Solution3 Potentiator (e.g., Ivacaftor) Solution3->Defect2 Addresses

Caption: Logical framework for triple combination CFTR modulator therapy.

References

Unveiling GLPG2737: A Deep Dive into its Aliases and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

Mechelen, Belgium - GLPG2737, a novel small molecule with significant therapeutic potential, has been a subject of extensive research in recent years. Known primarily for its role as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, this compound is also identified in scientific literature under several alternative names, including ABBV-2737 and compound 52 . Its systematic IUPAC name is 3-cyclobutyl-N-(N,N-dimethylsulfamoyl)-1-(4-fluorophenyl)-4-(4-methoxy-[1,4'-bipiperidin]-1'-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide[1][2][3].

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Dual Modality: A CFTR Corrector and Inhibitor

This compound exhibits a dual mechanism of action depending on the cellular context. In the realm of cystic fibrosis (CF), it functions as a potent Type 2 corrector of the F508del-CFTR mutation, the most common genetic defect in CF patients[4]. This mutation leads to the misfolding and subsequent degradation of the CFTR protein, preventing its trafficking to the cell surface. This compound aids in the proper folding of the F508del-CFTR protein within the endoplasmic reticulum, facilitating its transport to the cell membrane and thereby increasing the number of functional chloride channels[1][5].

Conversely, in the context of autosomal dominant polycystic kidney disease (ADPKD), this compound acts as a CFTR inhibitor[6][7][8]. By blocking the CFTR channel, it reduces the secretion of chloride ions into kidney cysts, a key driver of cyst growth and expansion[9].

Quantitative Profile of this compound

The efficacy and potency of this compound have been quantified in various preclinical models. The following tables summarize the key in vitro and in vivo data.

In Vitro Efficacy in Cystic Fibrosis Models
ParameterCell LineConditionValueReference
EC50 Human Bronchial Epithelial (HBE) cells (F508del/F508del)With Potentiator497 ± 189 nM[10][11]
EC50 Human Bronchial Epithelial (HBE) cells (F508del/F508del)With C1 Corrector (GLPG2222) and Potentiator18 ± 6 nM[10][11]
CFTR Activity Increase F508del-CFTRWith Potentiator (GLPG1837) and C1 Corrector8-fold[12][13]
In Vitro and In Vivo Efficacy in Polycystic Kidney Disease Models
ParameterModelMeasurementValueReference
IC50 mIMCD-3 cellsChloride Flux Inhibition2.41 µM[8][9]
IC50 Wild-type mIMCD-3 cellsCyst Growth Inhibition2.36 µM[8][9]
IC50 Pkd1 Knockout mIMCD-3 cellsCyst Growth Inhibition2.5 µM[1][8][9]
Cyst Growth Prevention Human ADPKD kidney cellsForskolin-induced~40% at 10 µM[8][9]
Cyst Area Reduction Metanephric Organ Cultures-~67% at 10 µM[7][8]
Cyst Number Reduction Metanephric Organ Cultures-~46% at 10 µM[7][8]
Projected Cyst Volume Reduction Pkd1RC/RC mouse modelIn vivoSignificant reduction[1]

Signaling Pathways and Mechanisms of Action

The distinct roles of this compound in CF and ADPKD are governed by its interaction with the CFTR protein and its subsequent impact on cellular signaling.

F508del_CFTR_Correction_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Misfolded F508del-CFTR Misfolded F508del-CFTR ERAD ER-Associated Degradation Misfolded F508del-CFTR->ERAD Default Pathway Correctly Folded CFTR Correctly Folded CFTR Misfolded F508del-CFTR->Correctly Folded CFTR Correction Mature CFTR Mature CFTR Correctly Folded CFTR->Mature CFTR Trafficking This compound This compound This compound->Misfolded F508del-CFTR Stabilizes Folding Functional CFTR Channel Functional CFTR Channel Mature CFTR->Functional CFTR Channel Insertion Cl_ion Cl- Functional CFTR Channel->Cl_ion Chloride Efflux ADPKD_Cyst_Growth_Inhibition cAMP Elevated cAMP CFTR_Activation CFTR Activation cAMP->CFTR_Activation Cl_Secretion Chloride Secretion CFTR_Activation->Cl_Secretion Fluid_Secretion Fluid Secretion Cl_Secretion->Fluid_Secretion Cyst_Growth Cyst Growth Fluid_Secretion->Cyst_Growth This compound This compound This compound->CFTR_Activation Inhibits

References

Methodological & Application

Application Notes and Protocols for GLPG2737 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of GLPG2737, a cystic fibrosis transmembrane conductance regulator (CFTR) modulator, in various in vitro cell-based assays. This compound has a dual mechanism of action; it acts as a corrector for the F508del-CFTR mutation, aiding its trafficking to the cell surface, and as an inhibitor of wild-type CFTR channel activity.[1][2][3]

Mechanism of Action

This compound is a small molecule that functions as a Type 2 corrector of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF).[4] This mutation leads to misfolding and premature degradation of the CFTR protein, preventing its localization to the plasma membrane. This compound helps rescue the trafficking of F508del-CFTR to the cell surface.[4][5] Interestingly, this compound also inhibits the channel activity of wild-type CFTR.[2] This inhibitory effect has been explored for its therapeutic potential in other conditions like Autosomal Dominant Polycystic Kidney Disease (ADPKD).[6][7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of F508del-CFTR correction and a general experimental workflow for evaluating this compound.

F508del_CFTR_Correction_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane F508del-CFTR (Misfolded) F508del-CFTR (Misfolded) ERAD ER-Associated Degradation F508del-CFTR (Misfolded)->ERAD Premature Degradation F508del-CFTR (Corrected) F508del-CFTR (Corrected) F508del-CFTR (Misfolded)->F508del-CFTR (Corrected) Mature Glycosylation Mature Glycosylation F508del-CFTR (Corrected)->Mature Glycosylation Functional F508del-CFTR Channel Functional F508del-CFTR Channel Mature Glycosylation->Functional F508del-CFTR Channel Trafficking This compound This compound This compound->F508del-CFTR (Misfolded) Correction GLPG2737_Experimental_Workflow cluster_Endpoints Endpoint Assays Cell Seeding Cell Seeding Compound Treatment (this compound) Compound Treatment (this compound) Cell Seeding->Compound Treatment (this compound) Incubation Incubation Compound Treatment (this compound)->Incubation Protein Expression & Trafficking Protein Expression & Trafficking Incubation->Protein Expression & Trafficking CFTR Channel Function CFTR Channel Function Incubation->CFTR Channel Function Cyst Growth (3D Culture) Cyst Growth (3D Culture) Incubation->Cyst Growth (3D Culture)

References

Application Notes and Protocols: Measuring GLPG2737 Efficacy in Human Bronchial Epithelial (HBE) Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cystic Fibrosis (CF) is a systemic genetic disease caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2][3] The most common mutation, F508del, leads to the misfolding and premature degradation of the CFTR protein, preventing it from reaching the cell surface to function as a chloride and bicarbonate channel.[4] GLPG2737 is a novel, potent CFTR corrector that aids in the trafficking of F508del-CFTR to the plasma membrane.[2][4][5][6] It functions as a "co-corrector" or "Type 2 corrector," demonstrating synergistic and additive effects when used in combination with other correctors (C1 correctors) and potentiators.[1][4][5]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the efficacy of this compound in primary Human Bronchial Epithelial (HBE) cells, the gold-standard preclinical model for CFTR modulator testing.[7][8][9]

Mechanism of Action: F508del-CFTR Correction by this compound

The primary defect in individuals with the F508del mutation is a failure of the CFTR protein to traffic to the cell membrane. The protein is retained in the endoplasmic reticulum (ER) and subsequently degraded. This compound acts as a pharmaco-chaperone, partially correcting the folding defect of F508del-CFTR.[4][5] This allows the protein to be properly processed through the Golgi apparatus, become fully glycosylated (Band C), and be inserted into the apical membrane of epithelial cells. Once at the membrane, a potentiator is still required to increase the channel's open probability, allowing for the transport of chloride ions.

CFTR_Pathway cluster_0 Cell Interior cluster_1 F508del-CFTR Processing cluster_2 Plasma Membrane ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus F508_mature Mature F508del-CFTR (Band C) Golgi->F508_mature F508_misfolded F508del-CFTR (Misfolded, Band B) Degradation Proteasomal Degradation F508_misfolded->Degradation Default Pathway F508_corrected F508del-CFTR (Corrected) F508_misfolded->F508_corrected F508_corrected->Golgi Trafficking Membrane_CFTR Membrane-Localized F508del-CFTR F508_mature->Membrane_CFTR Insertion This compound This compound (Corrector) This compound->F508_corrected Rescues Folding Channel_Open Open CFTR Channel (Cl- Transport) Membrane_CFTR->Channel_Open Potentiator Potentiator Potentiator->Channel_Open Increases Open Probability Forskolin Forskolin (Stimulator) Forskolin->Channel_Open Activates via cAMP Experimental_Workflow cluster_assays Efficacy Assessment start Culture Primary HBE Cells (F508del/F508del) at Air-Liquid Interface (ALI) treatment 24h Incubation with Compounds: - this compound - this compound + C1 Corrector - this compound + C1 Corrector + Potentiator start->treatment ussing Functional Assay: Ussing Chamber / TECC treatment->ussing western Biochemical Assay: Western Blot treatment->western surface Protein Expression: Cell Surface Quantification treatment->surface outcome_ussing Measure change in Chloride Current (ΔIsc) ussing->outcome_ussing outcome_western Determine CFTR Band C / Band B Ratio western->outcome_western outcome_surface Quantify Surface-Expressed CFTR Protein surface->outcome_surface

References

Application Notes and Protocols: GLPG2737 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GLPG2737 (also known as ABBV-2737) is a small molecule that has been investigated for its role as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Mutations in the CFTR gene, particularly the F508del mutation, lead to the production of a misfolded protein that is retained in the endoplasmic reticulum and targeted for degradation, resulting in a reduced quantity of functional chloride channels at the cell surface.[3][4] This dysfunction is the primary cause of Cystic Fibrosis (CF), a multi-organ disease characterized by the buildup of thick, sticky mucus, especially in the lungs and digestive system.[3][5]

This compound was initially developed as a "Type 2" or "co-corrector" for the F508del-CFTR mutation.[1][2] Its mechanism involves aiding the trafficking of the mutated CFTR protein to the cell membrane, thereby increasing the number of channels at the cell surface.[1] Preclinical studies in human bronchial epithelial (HBE) cells have demonstrated that this compound works synergistically with other CFTR modulators, such as Type 1 correctors and potentiators, to enhance CFTR function.[4][6]

Interestingly, subsequent research revealed that this compound also acts as an inhibitor of wild-type CFTR channel activity.[7][8] This inhibitory property has been explored in preclinical mouse models of Autosomal Dominant Polycystic Kidney Disease (ADPKD), where inhibition of CFTR-mediated chloride secretion can slow cyst growth.[9][10][11]

These application notes provide a summary of the available preclinical data and protocols for this compound, covering both its function as a corrector in in vitro CF models and its application as an inhibitor in in vivo mouse models of polycystic kidney disease, which represents the most detailed public data on its use in mice.

Part 1: this compound as a CFTR Corrector (In Vitro CF Models)

Mechanism of Action

In the context of Cystic Fibrosis with the F508del mutation, this compound acts as a co-corrector. It assists in the conformational maturation of the F508del-CFTR protein, facilitating its escape from endoplasmic reticulum-associated degradation and promoting its trafficking to the plasma membrane. When used in combination with a Type 1 corrector and a potentiator (which increases the channel open probability), this compound contributes to a significant restoration of chloride transport.[6]

F508del_CFTR_Correction cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_synthesis F508del-CFTR Synthesis F508del_misfolded Misfolded F508del-CFTR F508del_synthesis->F508del_misfolded Misfolding degradation Proteasomal Degradation F508del_misfolded->degradation ER-Associated Degradation processing Further Processing (Glycosylation) F508del_misfolded->processing Trafficking membrane_CFTR Functional CFTR Channel processing->membrane_CFTR Insertion ion_transport Cl- Transport membrane_CFTR->ion_transport This compound This compound (Co-Corrector) This compound->F508del_misfolded Aids Folding Other_Mods Other Modulators (C1 Corrector, Potentiator) Other_Mods->F508del_misfolded

Mechanism of F508del-CFTR correction by this compound and other modulators.
Quantitative Data: In Vitro Efficacy

The following table summarizes the efficacy of this compound in primary human bronchial epithelial (HBE) cells homozygous for the F508del mutation.

Cell TypeAssayCombinationParameterValueReference
F508del/F508del HBETransepithelial Chloride Conductance (TECC)This compound + PotentiatorEC₅₀497 ± 189 nM[4]
F508del/F508del HBETransepithelial Chloride Conductance (TECC)This compound + GLPG2222 (0.15 µM) + PotentiatorEC₅₀18 ± 6 nM[4]
Experimental Protocol: Transepithelial Chloride Conductance (TECC) Assay

This protocol is based on methodologies used to assess CFTR function in primary HBE cells.[4]

  • Cell Culture:

    • Primary HBE cells from donors homozygous for the F508del mutation are cultured on permeable supports (e.g., Costar Transwell®) until fully differentiated and polarized, as confirmed by transepithelial electrical resistance (TEER) measurement.

  • Compound Incubation:

    • Prepare serial dilutions of this compound, alone or in combination with other modulators (e.g., a Type 1 corrector like GLPG2222), in appropriate cell culture medium.

    • Add the compound solutions to the apical and basolateral sides of the Transwell inserts.

    • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for CFTR correction.

  • Ussing Chamber Assay:

    • Mount the permeable supports in an Ussing chamber system.

    • Bathe both the apical and basolateral sides with a Krebs-bicarbonate Ringer solution. Maintain temperature at 37°C and continuously bubble with 95% O₂/5% CO₂.

    • To isolate CFTR-dependent currents, first inhibit sodium transport by adding a sodium channel blocker (e.g., amiloride) to the apical solution.

    • Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).

  • CFTR Activation and Measurement:

    • Sequentially add a CFTR activator (e.g., 10 µM Forskolin) to the basolateral side to raise intracellular cAMP levels and activate PKA.

    • Following stabilization of the current, add a CFTR potentiator (e.g., 1.5 µM of a potentiator compound) to the apical side to maximize channel opening.

    • Record the peak change in Isc following the addition of the activator and potentiator. This change represents the CFTR-mediated chloride current.

  • Data Analysis:

    • Plot the change in Isc against the concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Part 2: this compound as a CFTR Inhibitor (In Vivo ADPKD Mouse Models)

While not a CF model, the study of this compound in mouse models of ADPKD provides the most comprehensive in vivo data for this compound, demonstrating its ability to engage the CFTR target and elicit a physiological response.[8][9] In ADPKD, cyst growth is driven by fluid secretion into the cyst lumen, a process dependent on CFTR-mediated chloride transport.[7] Therefore, inhibiting CFTR is a therapeutic strategy.[9]

ADPKD_Workflow cluster_Models ADPKD Mouse Models cluster_Treatment Treatment Groups cluster_Endpoints Endpoint Analysis model1 Pkd1 kidney-specific knockout vehicle Vehicle Control model1->vehicle glpg This compound model1->glpg tolvaptan Tolvaptan model1->tolvaptan combo This compound + Tolvaptan model1->combo model2 Pkd1RC/RC model2->vehicle model2->glpg model2->tolvaptan model2->combo kv Kidney Volume / Weight vehicle->kv bun Blood Urea Nitrogen (BUN) vehicle->bun cyst_vol Cyst Volume vehicle->cyst_vol fibrosis Kidney Fibrosis vehicle->fibrosis camp cAMP Content vehicle->camp glpg->kv glpg->bun glpg->cyst_vol glpg->fibrosis glpg->camp tolvaptan->kv tolvaptan->bun tolvaptan->cyst_vol tolvaptan->fibrosis tolvaptan->camp combo->kv combo->bun combo->cyst_vol combo->fibrosis combo->camp

Experimental workflow for evaluating this compound in ADPKD mouse models.
Quantitative Data: In Vitro and In Vivo Efficacy in Kidney Disease Models

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in the context of polycystic kidney disease.[8][9][10]

Table 1: In Vitro Activity in Kidney Cells

Assay SystemCell TypeParameterValueReference
Chloride Flux AssaymIMCD-3 (mouse kidney)IC₅₀2.41 µM[7][9][10]
3D Cyst Growth AssayWild-Type mIMCD-3IC₅₀2.36 µM[7][9][10]
3D Cyst Growth AssayPkd1 Knockout mIMCD-3IC₅₀2.5 µM[7][9][10]
Forskolin-Induced Cyst GrowthHuman ADPKD Kidney Cells% Inhibition (10 µM this compound)40%[7][9][10]
Metanephric Organ CultureMouse% Decrease in Cyst Area (10 µM)67%[7][9][10]
Metanephric Organ CultureMouse% Decrease in Cyst Number (10 µM)46%[7][9][10]

Table 2: In Vivo Efficacy in Pkd1RC/RC Mouse Model

ParameterTreatment Group% Reduction vs. VehicleReference
FibrosisThis compound50%[8]
FibrosisTolvaptan72%[8]
FibrosisCombination84%[8]
Blood Urea Nitrogen (BUN)This compound34%[8]
Blood Urea Nitrogen (BUN)Tolvaptan13%[8]
Blood Urea Nitrogen (BUN)Combination25%[8]
Experimental Protocol: In Vivo ADPKD Mouse Study

This protocol is a generalized summary based on the methods described for the Pkd1 mouse models.[8][9]

  • Animal Models:

    • Use established genetic mouse models of ADPKD, such as:

      • Pkd1 kidney-specific knockout model: A model with rapid and severe disease progression.

      • Pkd1RC/RC model: A hypomorphic model with slower disease progression.

    • House animals in standard conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Drug Formulation and Administration:

    • Formulate this compound, Tolvaptan (a V2 receptor antagonist used as a comparator), or a combination in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer compounds to mice daily via oral gavage. Dosing regimens will depend on the specific model and study duration.

    • Include a vehicle-only control group.

  • Monitoring and In-Life Measurements:

    • Monitor animal body weight weekly.

    • For some models, perform periodic imaging (e.g., MRI) to monitor kidney volume over time.

  • Endpoint Collection and Analysis:

    • At the study endpoint, euthanize animals and collect blood via cardiac puncture for measurement of Blood Urea Nitrogen (BUN) as a marker of renal function.

    • Excise and weigh the kidneys. Normalize total kidney weight to body weight.

    • Fix one kidney in 4% paraformaldehyde for histological analysis.

  • Histological and Biomarker Analysis:

    • Embed the fixed kidney in paraffin, section, and stain with Masson's trichrome or Picrosirius red to quantify fibrosis.

    • Calculate the cystic index (percentage of kidney area occupied by cysts) from stained sections using image analysis software (e.g., ImageJ).[8]

    • The estimated cyst volume can be calculated using the formula: Cyst Percentage × 2 × Kidney Weight.[8]

    • Measure cyclic adenosine (B11128) monophosphate (cAMP) content in kidney tissue lysates using a commercially available ELISA kit.

  • Statistical Analysis:

    • Analyze data using appropriate statistical tests based on the distribution and variance of the data (e.g., ANOVA or Kruskal-Wallis test).[8][9]

    • A p-value of < 0.05 is typically considered statistically significant.

References

Application Notes and Protocols: Western Blot Analysis of CFTR Protein after GLPG2737 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to a defective CFTR protein.[1][2] The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation.[3][4] This leads to a significant reduction in the amount of functional CFTR protein at the cell surface.[2][5]

GLPG2737 is a small molecule identified as a Type 2 corrector of the F508del-CFTR protein.[5][6] Correctors are a class of CFTR modulators that aid in the proper folding and trafficking of the mutant CFTR protein to the cell membrane.[1][2][5] this compound has been shown to have an additive effect when used in combination with other types of CFTR modulators, such as Type 1 correctors and potentiators, leading to increased CFTR activity.[1][3]

Western blot analysis is a crucial technique to assess the efficacy of corrector compounds like this compound. This method allows for the visualization and quantification of different forms of the CFTR protein. In a Western blot, CFTR typically appears as two distinct bands:

  • Band B: An immature, core-glycosylated form of CFTR located in the ER, which runs at a lower molecular weight.[7]

  • Band C: A mature, complex-glycosylated form of CFTR that has trafficked through the Golgi apparatus and is present at the cell surface, running at a higher molecular weight.[7]

An effective corrector will increase the ratio of Band C to Band B, indicating successful rescue and trafficking of the F508del-CFTR protein.[4] These application notes provide a detailed protocol for performing Western blot analysis to evaluate the effect of this compound on CFTR protein expression and maturation.

Signaling Pathway and Experimental Workflow

CFTR Protein Trafficking and the Effect of this compound cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR F508del-CFTR (Immature, Band B) Misfolded_CFTR Misfolded F508del-CFTR F508del_CFTR->Misfolded_CFTR Misfolding Mature_CFTR Mature CFTR (Band C) F508del_CFTR->Mature_CFTR Trafficking Proteasomal_Degradation Proteasomal Degradation Misfolded_CFTR->Proteasomal_Degradation GLPG2737_action This compound (Corrector) Misfolded_CFTR->GLPG2737_action GLPG2737_action->F508del_CFTR Promotes Correct Folding Functional_CFTR Functional CFTR Channel Mature_CFTR->Functional_CFTR Insertion

Figure 1: CFTR protein trafficking pathway and the corrective action of this compound.

Western Blot Experimental Workflow for CFTR Analysis start Start: Cell Culture with F508del-CFTR treatment Treatment with this compound (and other modulators if applicable) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking Non-Specific Sites transfer->blocking primary_ab Primary Antibody Incubation (Anti-CFTR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Band Densitometry detection->analysis end End: Quantification of CFTR Bands B and C analysis->end

Figure 2: A step-by-step workflow for the Western blot analysis of CFTR protein.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Use a human bronchial epithelial (HBE) cell line homozygous for the F508del-CFTR mutation (e.g., CFBE41o-).

  • Culture Conditions: Culture cells in appropriate media and conditions until they reach 80-90% confluency.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24-48 hours.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known CFTR corrector like VX-809) in parallel.

    • If studying combination therapies, co-treat with a potentiator (e.g., GLPG1837 or Ivacaftor).

Protein Extraction
  • Wash: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

Western Blotting
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the protein lysates.

    • Heat the samples at 37°C for 15 minutes. Note: Do not boil the samples, as this can cause CFTR to aggregate.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 30-50 µg) per lane onto a 6% or 4-15% gradient SDS-polyacrylamide gel.

    • Run the gel until adequate separation of protein bands is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Perform densitometric analysis of the Western blot bands using image analysis software (e.g., ImageJ).

    • Quantify the intensity of Band B and Band C for each treatment condition.

    • Calculate the ratio of Band C to Band B to assess the maturation efficiency of CFTR.

    • Normalize the data to a loading control (e.g., β-actin or GAPDH).

Data Presentation

The quantitative data obtained from the densitometric analysis of the Western blots can be summarized in the following table for clear comparison.

Treatment GroupConcentration (µM)Band B Intensity (Arbitrary Units)Band C Intensity (Arbitrary Units)Band C / Band B Ratio
Vehicle (DMSO)-1.00 ± 0.050.10 ± 0.020.10
This compound0.10.95 ± 0.040.35 ± 0.030.37
This compound10.88 ± 0.060.78 ± 0.050.89
This compound100.75 ± 0.051.52 ± 0.102.03
Positive Control (VX-809)30.82 ± 0.071.25 ± 0.081.52
This compound + Potentiator1 + 10.85 ± 0.060.85 ± 0.061.00

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of CFTR protein following treatment with the corrector molecule this compound. By following these detailed methodologies, researchers can effectively evaluate the ability of this compound to rescue the processing and trafficking of F508del-CFTR. The provided templates for data presentation and visualization will aid in the clear and concise communication of experimental findings. This protocol is essential for scientists and professionals in the field of drug development for Cystic Fibrosis, enabling robust and reproducible assessment of novel CFTR modulators.

References

Assessing the Synergy of GLPG2737 with Lumacaftor and Tezacaftor for Enhanced CFTR Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals in the field of Cystic Fibrosis (CF).

Purpose: This document provides a comprehensive overview and detailed protocols for assessing the synergistic effects of the investigational CFTR corrector GLPG2737 with the approved CFTR correctors, lumacaftor (B1684366) and tezacaftor (B612225). The combination of these molecules aims to achieve a more significant rescue of the misfolded and dysfunctional CFTR protein, particularly in patients with the F508del mutation.

Introduction

Cystic Fibrosis is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, leading to a significant reduction in the amount of functional CFTR at the cell surface.

CFTR modulators, such as correctors and potentiators, have transformed the treatment landscape for CF. Correctors, like lumacaftor and tezacaftor, aid in the proper folding and trafficking of the F508del-CFTR protein to the cell membrane. This compound is a novel CFTR corrector with a distinct mechanism of action that has been shown to be additive or synergistic with other correctors.[1][2][3] This application note details the experimental procedures to quantify the synergistic benefits of combining this compound with lumacaftor or tezacaftor.

Principle of Synergy

Lumacaftor and tezacaftor are classified as Type 1 CFTR correctors, which are understood to stabilize the first membrane-spanning domain (MSD1) of the CFTR protein.[4] this compound, on the other hand, is considered a co-corrector or Type 2 corrector, suggesting it acts through a complementary mechanism to further improve the processing and trafficking of the F508del-CFTR protein.[3][4] The combination of correctors with different mechanisms of action is hypothesized to lead to a greater rescue of CFTR protein, resulting in enhanced chloride channel function at the cell surface. Preclinical studies have demonstrated that the addition of this compound to a C1 corrector and a potentiator can lead to a significant increase in F508del CFTR activity.[3][5]

Data Presentation

The following tables summarize the expected quantitative outcomes from in vitro and clinical studies assessing the synergy of this compound with other CFTR modulators.

Table 1: In Vitro Synergy of this compound with a Type 1 Corrector in F508del-CFTR Assays

AssayCorrector(s)PotentiatorFold Increase in CFTR Activity (vs. single corrector + potentiator)Reference
F508del CFTR Activity AssayThis compound + C1 Corrector (similar to lumacaftor/tezacaftor)GLPG1837~8-fold[5]
Ussing Chamber on F508del/F508del HBE cellsThis compound + GLPG2222 (C1 corrector)GLPG2451Significant increase in Isc vs. single corrector[2]

Table 2: Clinical Efficacy of this compound as an Add-on to Lumacaftor/Ivacaftor (B1684365)

Outcome MeasureTreatment GroupBaseline (Mean)Change from Baseline (Mean)Placebo-Corrected Difference (95% CI)P-valueReference
Sweat Chloride Concentration (mmol/L)This compound (75mg BID) + Lumacaftor/Ivacaftor95.8-22.1-19.6 (-36.0, -3.2)0.0210[6]
ppFEV1 (%)This compound (75mg BID) + Lumacaftor/Ivacaftor66.7+2.7+3.4 (-0.5, 7.3)NS[6]

Note: HBE stands for Human Bronchial Epithelial; Isc for short-circuit current; ppFEV1 for percent predicted forced expiratory volume in 1 second; NS for not significant.

Experimental Protocols

Detailed methodologies for key experiments to assess the synergy between this compound, lumacaftor, and tezacaftor are provided below.

Protocol 1: Western Blot for CFTR Protein Maturation

Objective: To visually and semi-quantitatively assess the increase in the mature, fully-glycosylated form of CFTR (Band C) relative to the immature, core-glycosylated form (Band B) following treatment with single and combination correctors.

Materials:

  • CFBE41o- cells stably expressing F508del-CFTR

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels (6% or 4-15% gradient)

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-CFTR antibody (e.g., clone 596)

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate CFBE41o- (F508del) cells and grow to 80-90% confluency.

    • Treat cells for 24 hours with vehicle (DMSO), this compound, lumacaftor, tezacaftor, or combinations of this compound with either lumacaftor or tezacaftor at predetermined concentrations.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary anti-CFTR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply chemiluminescent substrate and capture the image using an imaging system.

  • Analysis:

    • Quantify the band intensities for Band B (~150 kDa) and Band C (~170 kDa).

    • Calculate the C/(B+C) ratio to determine the maturation efficiency.

    • Compare the maturation efficiency between different treatment groups.

Protocol 2: Ussing Chamber Assay for CFTR-Mediated Chloride Transport

Objective: To measure the functional rescue of CFTR-mediated chloride transport across polarized epithelial cell monolayers.

Materials:

  • Primary human bronchial epithelial (HBE) cells from a F508del homozygous donor, cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) for at least 21 days.

  • Ussing chamber system with voltage-clamp apparatus.

  • Krebs-Bicarbonate Ringer (KBR) solution.

  • Amiloride (B1667095) (ENaC inhibitor).

  • Forskolin (B1673556) (cAMP agonist).

  • A CFTR potentiator (e.g., ivacaftor or genistein).

  • CFTR inhibitor (e.g., CFTRinh-172).

Procedure:

  • Cell Culture and Pre-treatment:

    • Culture primary HBE cells at ALI until fully differentiated.

    • Pre-treat the cells with vehicle, single correctors, or combination correctors for 24 hours.

  • Ussing Chamber Setup:

    • Mount the permeable supports in the Ussing chambers.

    • Fill both apical and basolateral chambers with KBR solution pre-warmed to 37°C and gassed with 95% O2/5% CO2.

    • Clamp the transepithelial voltage to 0 mV and record the short-circuit current (Isc).

  • Measurement of CFTR Activity:

    • Allow the baseline Isc to stabilize.

    • Add amiloride to the apical chamber to block ENaC channels.

    • Add forskolin to the basolateral chamber to activate CFTR through cAMP stimulation.

    • Add a CFTR potentiator to the apical chamber to maximize CFTR channel opening.

    • Finally, add a CFTR inhibitor to the apical chamber to confirm that the observed current is CFTR-specific.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) in response to forskolin and the potentiator.

    • Compare the ΔIsc between the different treatment groups to assess the level of functional CFTR rescue.

Protocol 3: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

Objective: To assess CFTR function in a 3D patient-derived model by measuring the swelling of intestinal organoids.

Materials:

  • Patient-derived intestinal organoids homozygous for the F508del mutation.

  • Basement membrane matrix (e.g., Matrigel).

  • Organoid culture medium.

  • Forskolin.

  • Live-cell imaging system.

Procedure:

  • Organoid Culture and Treatment:

    • Culture F508del homozygous intestinal organoids according to standard protocols.

    • Plate organoids in a 96-well plate with basement membrane matrix.

    • Treat organoids with vehicle, single correctors, or combination correctors for 24 hours.

  • FIS Assay:

    • Replace the culture medium with a medium containing forskolin (e.g., 5 µM).

    • Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2).

    • Acquire brightfield images of the organoids at time 0 and at regular intervals for several hours.

  • Data Analysis:

    • Measure the cross-sectional area of the organoids at each time point using image analysis software.

    • Calculate the area under the curve (AUC) of the swelling response over time.

    • Compare the AUC values between different treatment groups to determine the extent of CFTR function restoration.

Visualizations

CFTR Protein Maturation and Trafficking Pathway

CFTR_Maturation_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane ER_Synthesis Synthesis of F508del-CFTR Misfolded_CFTR Misfolded F508del-CFTR (Band B) ER_Synthesis->Misfolded_CFTR ER_QC ER Quality Control Misfolded_CFTR->ER_QC Proteasome Proteasomal Degradation ER_QC->Proteasome Degradation Pathway Corrected_CFTR Partially Corrected CFTR ER_QC->Corrected_CFTR Rescue Pathway Lumacaftor Lumacaftor / Tezacaftor (Type 1 Corrector) Lumacaftor->Misfolded_CFTR Stabilizes MSD1 This compound This compound (Type 2 Corrector) This compound->Misfolded_CFTR Novel Mechanism Mature_CFTR Mature CFTR (Band C) Corrected_CFTR->Mature_CFTR Glycosylation Membrane_CFTR Functional CFTR Channel Mature_CFTR->Membrane_CFTR Trafficking

Caption: CFTR protein maturation pathway and points of intervention for correctors.

Experimental Workflow for Assessing Corrector Synergy

Synergy_Workflow cluster_treatment Treatment Groups (24h) cluster_assays Endpoint Assays cluster_readouts Quantitative Readouts start Start: F508del Homozygous Cell Model (e.g., HBE, Organoids) Vehicle Vehicle (DMSO) start->Vehicle GLPG This compound start->GLPG Luma_Teza Lumacaftor or Tezacaftor start->Luma_Teza Combo This compound + Lumacaftor/Tezacaftor start->Combo WB Western Blot Vehicle->WB Ussing Ussing Chamber Vehicle->Ussing FIS FIS Assay Vehicle->FIS GLPG->WB GLPG->Ussing GLPG->FIS Luma_Teza->WB Luma_Teza->Ussing Luma_Teza->FIS Combo->WB Combo->Ussing Combo->FIS WB_Readout CFTR Maturation (Band C / Band B+C) WB->WB_Readout Ussing_Readout Chloride Transport (ΔIsc) Ussing->Ussing_Readout FIS_Readout Organoid Swelling (AUC) FIS->FIS_Readout Analysis Data Analysis: Assess Synergy WB_Readout->Analysis Ussing_Readout->Analysis FIS_Readout->Analysis

Caption: Workflow for evaluating the synergy of CFTR correctors.

CFTR Channel Activation Signaling Pathway

CFTR_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular cluster_lumen Lumen / Apical Side GPCR G-Protein Coupled Receptor AC Adenylyl Cyclase GPCR->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP CFTR CFTR Channel Cl_in Cl- CFTR->Cl_in Chloride Efflux Forskolin Forskolin Forskolin->AC Directly Activates PKA Protein Kinase A (PKA) ATP_cAMP->PKA Activates PKA->CFTR Phosphorylates R-domain ATP_bind ATP Binding ATP_bind->CFTR Binds to NBDs Cl_out Cl- Cl_out->CFTR

Caption: Simplified signaling pathway of CFTR channel activation.

References

Application Notes and Protocols for GLPG2737 Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical studies investigating GLPG2737 in combination with other therapeutic agents for cystic fibrosis (CF), autosomal dominant polycystic kidney disease (ADPKD), and oncology.

Introduction to this compound

This compound is a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] It functions by addressing the trafficking defect of the most common CF-causing mutation, F508del-CFTR, enabling the protein to reach the cell surface.[2] this compound has demonstrated synergistic or additive effects when used in combination with other CFTR modulators, such as potentiators and other correctors.[3] Furthermore, its inhibitory effect on wild-type CFTR has led to its investigation in diseases like ADPKD, where reducing CFTR-mediated chloride and fluid secretion is a therapeutic goal.[4][5] Emerging research also suggests a role for CFTR in cancer, opening avenues for investigating this compound in combination with anti-cancer agents.[1][6]

Signaling Pathways

CFTR Trafficking and Function Pathway

This compound, as a CFTR corrector, plays a crucial role in the protein processing and trafficking pathway. In individuals with the F508del mutation, the CFTR protein is misfolded and retained in the endoplasmic reticulum (ER), leading to its degradation. This compound helps to correct this misfolding, allowing the F508del-CFTR protein to traffic through the Golgi apparatus to the plasma membrane. Once at the cell surface, a potentiator is required to enhance the channel's opening probability.

CFTR_Trafficking cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane F508del_misfolded F508del-CFTR (Misfolded) Proteasome Proteasomal Degradation F508del_misfolded->Proteasome F508del_corrected F508del-CFTR (Corrected) F508del_misfolded->F508del_corrected Trafficking F508del_functional Functional F508del-CFTR F508del_corrected->F508del_functional Insertion This compound This compound (Corrector) This compound->F508del_misfolded Correction Potentiator Potentiator Potentiator->F508del_functional Activation

Caption: CFTR protein processing and the action of this compound and potentiators.
CFTR in ADPKD Cystogenesis

In ADPKD, cyst growth is driven by the proliferation of cyst-lining epithelial cells and fluid secretion into the cyst lumen. CFTR-mediated chloride secretion is a key driver of this fluid movement. By inhibiting CFTR function, this compound can reduce fluid accumulation and thus slow cyst expansion. Tolvaptan (B1682983), a vasopressin V2 receptor antagonist, works by reducing intracellular cyclic AMP (cAMP) levels, which in turn decreases CFTR activity. The combination of this compound and tolvaptan therefore offers a dual mechanism to inhibit cyst growth.

ADPKD_Cystogenesis Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R AC Adenylyl Cyclase V2R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CFTR CFTR Channel PKA->CFTR Activation Chloride Cl- Secretion CFTR->Chloride Water Water Efflux Chloride->Water Cyst_Growth Cyst Growth Water->Cyst_Growth Tolvaptan Tolvaptan Tolvaptan->V2R Inhibition This compound This compound This compound->CFTR Inhibition

Caption: Signaling pathway of cyst growth in ADPKD and points of intervention.
CFTR in Cancer Cell Signaling

CFTR expression is altered in various cancers, and it can influence multiple signaling pathways involved in cell proliferation, apoptosis, and migration.[6][7] Downregulation of CFTR has been linked to the activation of pro-survival pathways such as NF-κB and Wnt/β-catenin.[1] Therefore, restoring CFTR function with modulators like this compound in combination with conventional chemotherapy or targeted agents could be a novel therapeutic strategy.

CFTR_Cancer_Signaling CFTR_down CFTR Downregulation NFkB NF-κB Pathway CFTR_down->NFkB Activation Wnt_beta_catenin Wnt/β-catenin Pathway CFTR_down->Wnt_beta_catenin Activation Proliferation Increased Cell Proliferation NFkB->Proliferation Apoptosis Decreased Apoptosis NFkB->Apoptosis Wnt_beta_catenin->Proliferation Migration Increased Cell Migration Wnt_beta_catenin->Migration Cancer_Progression Cancer Progression Proliferation->Cancer_Progression Apoptosis->Cancer_Progression Migration->Cancer_Progression GLPG2737_combo This compound + Anti-cancer Agent GLPG2737_combo->CFTR_down Potential Restoration

Caption: Role of CFTR in cancer signaling and potential therapeutic intervention.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Cystic Fibrosis Models

AssayCell Line/ModelCombination Partner(s)This compound ConcentrationOutcomeReference
Forskolin-Induced SwellingF508del/F508del organoidsABBV/GLPG-2222 (0.15 µM) + ABBV/GLPG-2451 (1 µM)1 µMSignificant increase in organoid swelling[3]
Ussing ChamberF508del/F508del HBE cellsGLPG2222 (0.15 µM) + GLPG2451 (1.5 µM)1 µMSignificant increase in short-circuit current[2]

Table 2: In Vitro and In Vivo Efficacy of this compound in ADPKD Models

Assay/ModelCombination PartnerThis compound Concentration/DoseOutcomeReference
3D Cyst Growth (human ADPKD cells)Tolvaptan (10 µM)10 µM70% inhibition of forskolin-induced cyst growth (combination)[4]
3D Cyst Growth (mIMCD-3 cells)-IC50 = 2.36 µM (wild-type), 2.5 µM (Pkd1 knockout)Inhibition of cyst growth[4]
Pkd1RC/RC mouse modelTolvaptanNot specified in abstractReduced total kidney volume, BUN, and fibrosis[4]

Experimental Protocols

Forskolin-Induced Swelling (FIS) Assay in 3D Organoid/Cyst Cultures

This protocol is designed to assess the function of CFTR in response to modulators.

Experimental Workflow:

FIS_Workflow start Start: Seed Organoids/Cysts in Matrigel incubation Incubate for 24h with this compound +/- Combination Agent(s) start->incubation staining Stain with Calcein Green incubation->staining imaging_t0 Acquire baseline images (t=0) staining->imaging_t0 stimulation Add Forskolin (B1673556) (e.g., 10 µM) imaging_t0->stimulation imaging_timecourse Acquire images at regular intervals (e.g., every 20 min for 2h) stimulation->imaging_timecourse analysis Quantify organoid/cyst area over time imaging_timecourse->analysis end End: Determine swelling response analysis->end

Caption: Workflow for the Forskolin-Induced Swelling (FIS) assay.

Protocol:

  • Organoid/Cyst Seeding:

    • Culture intestinal or kidney organoids/cysts according to standard protocols.

    • Resuspend 30-80 organoids/cysts in a basement membrane matrix (e.g., Matrigel).

    • Seed the mixture into a 96-well plate.

  • Compound Incubation:

    • Prepare media containing the desired concentrations of this compound and any combination partners (e.g., GLPG2222, GLPG2451, tolvaptan).

    • Add the compound-containing media to the wells and incubate for 24 hours at 37°C.

  • Staining and Imaging (t=0):

    • Stain the organoids/cysts with a live-cell fluorescent dye such as Calcein Green.

    • Acquire baseline brightfield and fluorescent images using a confocal or high-content imaging system.

  • Forskolin Stimulation and Time-Lapse Imaging:

    • Add forskolin to the wells to a final concentration of 10 µM to activate CFTR.[8]

    • Immediately begin acquiring images at regular intervals (e.g., every 20 minutes for 2 hours) at 37°C.

  • Data Analysis:

    • Use image analysis software to measure the cross-sectional area of the organoids/cysts at each time point.

    • Calculate the percentage of swelling relative to the baseline area (t=0).

    • Compare the swelling response between different treatment groups.

Ussing Chamber Assay for CFTR Activity

This electrophysiological technique measures ion transport across an epithelial monolayer, providing a direct assessment of CFTR channel function.

Protocol:

  • Cell Culture:

    • Culture human bronchial epithelial (HBE) cells from F508del homozygous donors on permeable supports until a polarized monolayer is formed.

  • Compound Incubation:

    • Treat the HBE cell monolayers with this compound (e.g., 1 µM) and combination partners (e.g., 0.15 µM GLPG2222) for 24 hours.[2]

  • Ussing Chamber Setup:

    • Mount the permeable supports in an Ussing chamber system.

    • Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer's solution, gassed with 95% O2/5% CO2 at 37°C.

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the transepithelial voltage to 0 mV and continuously record the Isc.

    • To isolate CFTR-mediated current, first inhibit the epithelial sodium channel (ENaC) with amiloride (B1667095) (e.g., 100 µM) added to the apical chamber.

    • Stimulate CFTR activity by adding a CFTR agonist cocktail (e.g., 10 µM forskolin and a potentiator like 1.5 µM GLPG2451) to the apical side.[2]

    • After the Isc reaches a peak, inhibit CFTR with a specific inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-dependent.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) in response to CFTR stimulation.

    • Compare the ΔIsc between different treatment groups.

Western Blot for CFTR Protein Expression and Maturation

This protocol allows for the assessment of this compound's effect on the expression and glycosylation status of the CFTR protein.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells (e.g., CFBE41o- cells expressing F508del-CFTR) with this compound and combination partners for the desired duration.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by heating in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Use a 6-8% gel for optimal separation of CFTR bands.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Identify and quantify the immature (Band B, ~150 kDa) and mature, complex-glycosylated (Band C, ~170-180 kDa) forms of CFTR.[9][10]

    • Normalize the band intensities to a loading control (e.g., β-actin).

    • Calculate the ratio of Band C to Band B to assess the correction of CFTR trafficking.

Application in Oncology Combination Studies

The role of CFTR as a potential tumor suppressor suggests that its modulation could be a viable strategy in cancer therapy.[1] The following are proposed experimental designs for investigating this compound in combination with anti-cancer agents.

  • In Vitro Cell Viability and Apoptosis Assays:

    • Utilize cancer cell lines with known low CFTR expression.

    • Treat cells with this compound in combination with a standard-of-care chemotherapeutic or targeted agent for that cancer type.

    • Assess cell viability using assays such as MTT or CellTiter-Glo.

    • Measure apoptosis using techniques like Annexin V/PI staining followed by flow cytometry or caspase activity assays.

  • Cell Migration and Invasion Assays:

    • Investigate the effect of this compound combination therapy on the migratory and invasive potential of cancer cells using transwell migration/invasion assays.

  • In Vivo Xenograft Studies:

    • Establish tumor xenografts in immunocompromised mice using cancer cell lines with low CFTR expression.

    • Treat tumor-bearing mice with this compound, an anti-cancer agent, or the combination of both.

    • Monitor tumor growth over time.

    • At the end of the study, excise tumors for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot for signaling pathway components).

These detailed application notes and protocols provide a robust framework for researchers to design and execute meaningful preclinical studies to explore the full therapeutic potential of this compound in combination therapies across multiple disease areas.

References

Troubleshooting & Optimization

Troubleshooting GLPG2737 Insolubility in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low aqueous solubility of GLPG2737.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a small molecule CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) corrector developed for the treatment of cystic fibrosis. It functions by aiding the proper folding and trafficking of the mutated CFTR protein to the cell surface.[1][2][3] However, this compound has been identified as having low aqueous thermodynamic solubility, which can pose significant challenges for in vitro and in vivo experimental setups, affecting dissolution, absorption, and ultimately, bioavailability.

Q2: What are the initial signs of solubility issues with this compound in my experiments?

A2: Common indicators of insolubility include:

  • Visible precipitation: The compound may appear as a solid, crystalline, or amorphous precipitate in your aqueous solution.

  • Cloudiness or turbidity: The solution may appear hazy or opaque, indicating the presence of undissolved particles.

  • Inconsistent results: Poor solubility can lead to variability in experimental outcomes and difficulty in reproducing data.

  • Low bioactivity: The observed biological effect may be lower than expected due to a lower-than-intended concentration of the dissolved compound.

Q3: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[4][5][6] These methods can be broadly categorized as physical and chemical modifications.[5] Common strategies include:

  • pH modification: Adjusting the pH of the solution can increase the solubility of ionizable compounds.[7]

  • Co-solvency: Using a mixture of a water-miscible solvent in which the compound is more soluble, alongside water, can significantly enhance solubility.[8][9]

  • Solid dispersions: Dispersing the drug in a hydrophilic carrier can improve its dissolution rate.[4][6]

  • Particle size reduction: Decreasing the particle size, for instance through micronization or nanosuspension, increases the surface area and can improve dissolution.[5][9]

  • Use of surfactants and complexing agents: These can help to solubilize hydrophobic compounds. Inclusion complexation with cyclodextrins is a common example.[5][6]

Troubleshooting Guide

Issue 1: Precipitate observed after preparing a stock solution of this compound in an aqueous buffer.

Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen aqueous buffer.

Troubleshooting Steps:

  • Decrease the concentration: The most straightforward approach is to lower the concentration of this compound in your stock solution.

  • Utilize a co-solvent: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) and then dilute it into your aqueous experimental medium.[8] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

  • Adjust the pH: Since this compound has an acidic pKa, increasing the pH of the aqueous buffer can enhance its solubility.[10] Experiment with buffers of varying pH to find the optimal condition.

  • Gentle heating and sonication: These methods can aid in the dissolution of the compound. However, be cautious about the thermal stability of this compound.

Issue 2: Inconsistent results in cell-based assays.

Possible Cause: Poor solubility leading to inconsistent concentrations of the active compound in the cell culture medium.

Troubleshooting Steps:

  • Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment.

  • Incorporate a solubilizing agent: Consider the use of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or complexing agents (e.g., cyclodextrins) in your cell culture medium to improve solubility.[5] It is crucial to first perform control experiments to ensure these agents do not have cytotoxic effects or interfere with the assay.

  • Solid dispersion technique: For more advanced applications, consider preparing a solid dispersion of this compound with a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP).[6]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility of this compound

This protocol is adapted from the methodology described for determining the thermodynamic solubility of this compound.

Materials:

  • This compound (dry powder)

  • Aqueous buffers of different pH values (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Filtration device (e.g., 0.22 µm syringe filter)

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • Internal standard

Procedure:

  • Add an excess amount of dry this compound powder to a glass vial containing a known volume of the desired aqueous buffer.

  • Stir the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtered solution in duplicate with DMSO.

  • Perform a final dilution in a mixture of 80:20 water/acetonitrile containing an internal standard.

  • Analyze the samples by HPLC or LC-MS/MS to determine the concentration of dissolved this compound.

Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent

Materials:

  • This compound (dry powder)

  • Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be applied if necessary, but monitor for any signs of degradation.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution to the final desired concentration in the aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration is typically below 0.5% (v/v) to minimize solvent-induced artifacts.

Data Presentation

Table 1: General Solubility Enhancement Strategies and Their Applicability to this compound

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Increases ionization of the molecule, leading to higher aqueous solubility.[7]Simple and cost-effective.Only applicable to ionizable compounds; potential for pH-dependent degradation.
Co-solvency Reduces the polarity of the aqueous solvent, enhancing the solubility of hydrophobic compounds.[8][9]High solubilization capacity; easy to prepare.[8]Potential for co-solvent toxicity in biological systems; risk of precipitation upon dilution.
Solid Dispersion Disperses the drug in a hydrophilic matrix at a molecular level, improving wettability and dissolution rate.[4][6]Can significantly enhance bioavailability.More complex formulation process; potential for physical instability of the amorphous form.
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[5][9]Applicable to a wide range of compounds.May not increase the equilibrium solubility; risk of particle aggregation.
Complexation Forms inclusion complexes with agents like cyclodextrins, where the hydrophobic drug is encapsulated in the host molecule's cavity.[5]Can significantly improve solubility and stability.Can be expensive; potential for competition with other molecules for the host cavity.

Mandatory Visualizations

GLPG2737_Troubleshooting_Workflow start Insolubility Issue with this compound precipitate Precipitate in Aqueous Solution? start->precipitate inconsistent_results Inconsistent Experimental Results? precipitate->inconsistent_results decrease_conc Decrease Concentration precipitate->decrease_conc Yes use_cosolvent Use Co-solvent (e.g., DMSO) adjust_ph Adjust pH of Buffer heating_sonication Gentle Heating / Sonication fresh_dilutions Prepare Fresh Dilutions inconsistent_results->fresh_dilutions Yes solubilizing_agent Add Solubilizing Agent (e.g., Surfactant, Cyclodextrin) solid_dispersion Consider Solid Dispersion end Issue Resolved decrease_conc->end use_cosolvent->end adjust_ph->end heating_sonication->end fresh_dilutions->end solubilizing_agent->end solid_dispersion->end

Caption: Troubleshooting workflow for this compound insolubility issues.

CFTR_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR_gene F508del CFTR Gene misfolded_CFTR Misfolded F508del-CFTR Protein F508del_CFTR_gene->misfolded_CFTR Transcription & Translation This compound This compound (Corrector) misfolded_CFTR->this compound ER_degradation ER-associated Degradation misfolded_CFTR->ER_degradation Targeted for processing Further Processing and Glycosylation This compound->processing Aids in proper folding and trafficking functional_CFTR Functional CFTR Channel processing->functional_CFTR Trafficking to ion_transport Chloride Ion Transport functional_CFTR->ion_transport Mediates

References

optimizing GLPG2737 incubation time for maximal CFTR rescue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GLPG2737 to achieve maximal CFTR rescue.

Troubleshooting Guides

Issue: Suboptimal CFTR Rescue with this compound

If you are observing lower than expected CFTR rescue, consider the following troubleshooting steps focused on optimizing incubation time.

1. Verify Baseline Experimental Conditions:

  • Cell Health: Ensure cells are healthy, within a low passage number, and at an appropriate confluency.

  • Reagent Quality: Confirm the integrity and concentration of this compound and any other compounds in your combination therapy.

  • Assay Controls: Include appropriate positive and negative controls to validate assay performance.

2. Incubation Time Optimization Protocol:

While a 24-hour incubation period is a standard starting point based on published studies, a time-course experiment can determine the optimal duration for your specific cell type and assay.[1][2][3]

Experimental Protocol: Time-Course for this compound Incubation

  • Objective: To determine the optimal incubation duration for maximal CFTR rescue with this compound.

  • Cell Seeding: Plate cells (e.g., CFBE41o- or primary human bronchial epithelial cells) at a density that will ensure they are at the desired confluency at the time of the assay.

  • Treatment: Treat cells with your desired concentration of this compound (and any combination correctors/potentiators).

  • Time Points: Include a range of incubation times, for example: 6, 12, 24, 36, and 48 hours. A 24-hour incubation has been shown to be effective in multiple studies.[1][2][3]

  • Assay: Perform your CFTR rescue assay (e.g., Ussing chamber, Western blot, or cell surface expression assay) at each time point.

  • Analysis: Analyze the results to identify the incubation time that yields the highest level of CFTR rescue.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound?

A standard and effective incubation time for this compound, as reported in multiple in vitro studies, is 24 hours.[1][2][3] This duration has been used successfully in various cell-based assays, including cell surface expression and functional assays in human bronchial epithelial (HBE) cells.[2]

Q2: How does this compound work to rescue F508del-CFTR?

This compound is a Type 2 corrector that aids in the proper folding and trafficking of the F508del-CFTR protein to the cell surface.[1][4] Its mechanism is distinct from and complementary to other classes of correctors, making it effective in triple combination therapies.[2][5]

Q3: Can this compound be used as a standalone corrector?

While this compound demonstrates corrector activity on its own, its efficacy is significantly enhanced when used in combination with other CFTR modulators, such as a Type 1 corrector (like GLPG2222 or lumacaftor) and a potentiator (like GLPG1837 or ivacaftor).[1][2][6] For instance, the addition of this compound to a potentiator and a C1 corrector resulted in an 8-fold increase in F508del CFTR activity.[1][4]

Q4: What cell models are suitable for testing this compound efficacy?

Several cell models are appropriate for evaluating this compound's effect on CFTR rescue, including:

  • Immortalized human bronchial epithelial cell lines (e.g., CFBE41o-)

  • Primary human bronchial epithelial (hBE) cells derived from individuals with cystic fibrosis.[2]

  • Patient-derived intestinal organoids.[7]

Q5: What are common assays to measure this compound-mediated CFTR rescue?

The efficacy of this compound can be assessed using a variety of established assays that measure CFTR protein expression, trafficking, and function:

  • Western Blot: To detect the mature, complex-glycosylated form (Band C) of CFTR.

  • Cell Surface Expression (CSE) Assays: Such as ELISA or HRP-based assays to quantify the amount of CFTR at the plasma membrane.[2][3]

  • Ussing Chamber/Transepithelial Clamp Circuit (TECC): To measure ion transport across a monolayer of polarized epithelial cells.[1][8]

  • YFP-Halide Quenching Assays: A cell-based functional assay to measure CFTR channel activity.

Data Presentation

Table 1: Summary of this compound Efficacy in Combination Therapies (24-hour incubation)

Cell TypeCombinationAssayKey FindingReference
F508del/F508del HBE cellsGLPG2222 (0.15 µM) + this compound (1 µM) + GLPG2451 (1.5 µM)TECCSignificant increase in short-circuit current compared to dual-corrector or single-corrector treatment.[2]
CSE-MEM cellsGLPG2222 (0.5 µM) + this compoundCSE-MEMDose-dependent increase in F508del CFTR expression at the plasma membrane.[2][3]
Lung epithelial cell lineGLPG1837 (potentiator) + Corrector 4 + this compoundFunctional Assay8-fold increase in F508del CFTR activity.[1][4]
F508del homozygous subjectsLumacaftor/ivacaftor + this compound (75mg twice daily for 28 days)Sweat Chloride ConcentrationSignificant decrease in sweat chloride concentration versus placebo.[9]

Experimental Protocols

Protocol: Western Blot for CFTR Glycosylation
  • Cell Lysis: After a 24-hour incubation with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for CFTR. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of the mature, complex-glycosylated Band C indicates successful CFTR trafficking.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in appropriate culture vessel culture Culture cells to desired confluency start->culture treat Treat cells with this compound +/- other modulators culture->treat incubation Incubate for a defined time period (e.g., 24 hours) treat->incubation assay_choice Select Assay incubation->assay_choice protein_assay Protein Expression/Trafficking (e.g., Western Blot, CSE) assay_choice->protein_assay function_assay Functional Assay (e.g., Ussing Chamber, YFP assay) assay_choice->function_assay analysis Quantify CFTR rescue protein_assay->analysis function_assay->analysis conclusion Determine optimal incubation time analysis->conclusion

Caption: Workflow for optimizing this compound incubation time.

Signaling_Pathway cluster_synthesis Protein Synthesis & Folding cluster_correction Corrector Action cluster_trafficking Trafficking & Function ER Endoplasmic Reticulum (ER) F508del F508del-CFTR (misfolded) ER->F508del Synthesis Degradation Proteasomal Degradation F508del->Degradation Corrected_CFTR Partially Corrected CFTR F508del->Corrected_CFTR Rescue This compound This compound (C2 Corrector) This compound->F508del Inhibit misfolding C1_Corrector C1 Corrector (e.g., GLPG2222) C1_Corrector->F508del Inhibit misfolding Golgi Golgi Apparatus Corrected_CFTR->Golgi Membrane Cell Membrane Golgi->Membrane Mature_CFTR Mature, Functional CFTR Membrane->Mature_CFTR

References

GLPG2737 Cytotoxicity Assessment in Primary Cell Cultures: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals assessing the cytotoxicity of GLPG2737 in primary cell cultures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Its primary mechanism is to modulate the folding and trafficking of the F508del mutant CFTR protein, the most common mutation in cystic fibrosis, to the cell surface.[1][2] Interestingly, this compound has also been identified as a CFTR inhibitor and has been investigated for its potential in treating Autosomal Dominant Polycystic Kidney Disease (ADPKD).[3]

Q2: Has the cytotoxicity of this compound in primary cells been reported?

A2: As of late 2025, specific studies detailing a comprehensive cytotoxicity profile of this compound in a wide range of primary cell cultures are limited in publicly available literature. Preclinical and clinical studies have indicated that this compound is generally well-tolerated in vivo.[4][5][6][7] However, in vitro cytotoxicity should be empirically determined for each primary cell type used in your experiments.

Q3: Which primary cell types are most relevant for studying this compound cytotoxicity?

A3: Given its development for cystic fibrosis and ADPKD, the most relevant primary cell types include:

  • Primary Human Bronchial Epithelial (HBE) Cells: To assess effects on the respiratory system.[1]

  • Primary Human Renal Proximal Tubule Epithelial Cells: To evaluate potential nephrotoxicity.[8][9][10]

Q4: What are the recommended initial concentration ranges for this compound in cytotoxicity assays?

A4: Based on in vitro functional assays, the effective concentrations of this compound are in the nanomolar to low micromolar range.[2] For cytotoxicity testing, it is advisable to use a broad concentration range starting from the effective concentration and extending several logs higher (e.g., 10 nM to 100 µM) to identify a potential therapeutic window and any dose-dependent cytotoxic effects.

Troubleshooting Guides

Issue 1: High Background Signal in Cytotoxicity Assays

Potential Cause 1.1: Interference of this compound with Assay Reagents.

  • Troubleshooting Step: To check for direct reduction of tetrazolium salts (MTT, XTT) or interference with the LDH assay components by this compound, run a cell-free control. Add this compound at the highest concentration used in your experiments to the assay medium without cells and follow the standard assay protocol. A significant signal in the absence of cells indicates interference.

  • Solution: If interference is observed, consider using a different cytotoxicity assay with an alternative detection method (e.g., a dye-based viability assay like Trypan Blue or a plate-based assay measuring ATP content).

Potential Cause 1.2: High Spontaneous LDH Release.

  • Troubleshooting Step: High background in the LDH assay can be due to excessive cell death in the untreated control wells. This may be caused by suboptimal culture conditions, over-confluency, or rough handling of the cells during seeding or media changes.

  • Solution: Ensure optimal and consistent cell seeding density. Handle primary cells gently, especially during pipetting.[4] Check for and address any potential sources of stress in your cell culture conditions (e.g., incubator CO2 levels, temperature, humidity).

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Potential Cause 2.1: Variability in Primary Cell Health and Passage Number.

  • Troubleshooting Step: Primary cells are inherently more variable than cell lines. Their health, passage number, and donor-to-donor variability can significantly impact experimental outcomes.

  • Solution: Use cells from the same donor and within a narrow passage range for a set of experiments. Always monitor the morphology and growth rate of your primary cells to ensure they are healthy before starting an experiment.

Potential Cause 2.2: Compound Precipitation.

  • Troubleshooting Step: this compound, like many small molecules, may precipitate at high concentrations in culture media, leading to inconsistent exposure of the cells to the compound.

  • Solution: Visually inspect the culture wells for any signs of precipitation after adding this compound. If precipitation is suspected, prepare fresh stock solutions and consider using a lower final concentration of the solvent (e.g., DMSO, typically kept below 0.5%).

Issue 3: No Apparent Cytotoxicity at High Concentrations

Potential Cause 3.1: Insufficient Incubation Time.

  • Troubleshooting Step: Cytotoxic effects may take time to manifest. A short incubation period may not be sufficient to induce detectable cell death.

  • Solution: Perform a time-course experiment, assessing cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.

Potential Cause 3.2: Cytostatic vs. Cytotoxic Effects.

  • Troubleshooting Step: this compound, as a CFTR modulator, may primarily have cytostatic (inhibition of proliferation) rather than cytotoxic (cell-killing) effects. Assays that measure metabolic activity (like MTT) can be influenced by changes in proliferation and may not distinguish between cytostatic and cytotoxic effects.

  • Solution: Complement your viability assays with a direct measure of cell death, such as an LDH release assay or an apoptosis assay (e.g., Annexin V/Propidium Iodide staining). To specifically assess cytostatic effects, consider a proliferation assay (e.g., BrdU incorporation or CFSE staining).

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO at the same final concentration). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

Parameter Recommendation
Cell Type Primary Human Bronchial or Renal Epithelial Cells
Seeding Density Optimize for linear MTT reduction over time
This compound Conc. 0.01 - 100 µM (or as determined by dose-response)
Incubation Time 24, 48, 72 hours
MTT Conc. 0.5 mg/mL
Solubilization DMSO or 10% SDS in 0.01 M HCl
Absorbance 570 nm
Lactate Dehydrogenase (LDH) Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture supernatant, indicating a loss of membrane integrity.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically around 490 nm).[4]

Parameter Recommendation
Cell Type Primary Human Bronchial or Renal Epithelial Cells
Seeding Density Optimize to ensure LDH release is within the linear range of the assay
This compound Conc. 0.01 - 100 µM (or as determined by dose-response)
Incubation Time 24, 48, 72 hours
Assay Principle Measurement of LDH in supernatant
Absorbance ~490 nm
Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 6- or 12-well) and treat with this compound as described above.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Parameter Recommendation
Cell Type Primary Human Bronchial or Renal Epithelial Cells
Assay Principle Detection of phosphatidylserine (B164497) externalization (Annexin V) and membrane permeabilization (PI)
Detection Method Flow Cytometry
Controls Untreated cells (negative), cells treated with a known apoptosis inducer (e.g., staurosporine) (positive)

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis PrimaryCells Primary Cell Culture (e.g., HBE, Renal Epithelial) Seeding Cell Seeding in 96-well plate PrimaryCells->Seeding Treatment Treat with this compound (Dose-response & Time-course) Seeding->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis DataAnalysis Measure Absorbance or Fluorescence MTT->DataAnalysis LDH->DataAnalysis Apoptosis->DataAnalysis Results Determine IC50 / % Cytotoxicity DataAnalysis->Results Troubleshooting_Workflow cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_assay Assay-Related Issues start Inconsistent or Unexpected Cytotoxicity Results check_precipitation Check for this compound Precipitation start->check_precipitation check_health Assess Primary Cell Health & Passage Number start->check_health check_time Perform Time-Course Experiment start->check_time check_interference Run Cell-Free Assay Control check_precipitation->check_interference solution Refine Protocol and Re-evaluate Cytotoxicity check_interference->solution check_confluency Optimize Seeding Density check_health->check_confluency check_confluency->solution check_mechanism Use Orthogonal Assays (e.g., Apoptosis vs. Necrosis) check_time->check_mechanism check_mechanism->solution Hypothetical_Signaling_Pathway This compound This compound CFTR CFTR Channel Activity This compound->CFTR Inhibits IonHomeostasis Intracellular Ion Homeostasis (Cl-, HCO3-) CFTR->IonHomeostasis Regulates CellSignaling Downstream Signaling Pathways (e.g., Wnt, MAPK) IonHomeostasis->CellSignaling CellStress Cellular Stress (ER Stress, Oxidative Stress) IonHomeostasis->CellStress Proliferation Cell Proliferation CellSignaling->Proliferation Viability Cell Viability CellStress->Viability Impacts Proliferation->Viability Contributes to

References

Technical Support Center: GLPG2737 Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of experimental results involving GLPG2737. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure consistency and accuracy in your research.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments with this compound in a user-friendly question-and-answer format.

Compound Handling and Storage

  • Question: How should I dissolve and store this compound?

    • Answer: this compound can be dissolved in DMSO for in vitro studies.[1] For long-term storage, it is recommended to store the compound as a solid at -20°C in a dry, dark place.[2] Stock solutions in DMSO can be stored at -20°C for several months.[2] For in vivo studies, various formulations can be used, including suspension in 0.5% carboxymethyl cellulose (B213188) (CMC) or dissolution in PEG400.[1] It is stable at room temperature for short periods, such as during shipping.[1][2]

  • Question: I am observing precipitate in my this compound stock solution. What should I do?

    • Answer: Precipitate may form if the compound's solubility limit is exceeded or if the stock solution has been stored for an extended period. Gently warm the solution to 37°C and vortex to try and redissolve the compound. If precipitation persists, it is recommended to prepare a fresh stock solution. Ensure that the DMSO used is of high purity and anhydrous, as water can reduce solubility.

Cell-Based Assays

  • Question: My cell-based assay is showing high variability between replicates. What are the potential causes?

    • Answer: High variability can stem from several factors:

      • Cell Health and Passage Number: Ensure cells are healthy, within a consistent and low passage number, and plated at a uniform density. Over-confluent or stressed cells can respond inconsistently. For some cell lines, maintaining them for up to 25 passages after cryopreservation has shown steady, reproducible responses.[3]

      • Compound Dilution: Inaccurate serial dilutions can introduce significant variability. Use calibrated pipettes and ensure thorough mixing at each dilution step.

      • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.

      • Incubation Time and Temperature: Precise control of incubation times and temperature is critical. Fluctuations can affect protein trafficking and compound activity.

  • Question: The efficacy of this compound in my F508del-CFTR correction assay is lower than expected. What could be the reason?

    • Answer: Lower than expected efficacy could be due to:

      • Suboptimal Compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions.

      • Insufficient Incubation Time: this compound, as a corrector, typically requires a longer incubation period (e.g., 24 hours) to promote the trafficking of F508del-CFTR to the cell surface.[4]

      • Lack of a Potentiator: The functional rescue of F508del-CFTR by this compound is significantly enhanced when used in combination with a potentiator, which increases the channel open probability.[1][5][6] Ensure a potentiator is included in the functional assay.

      • Cell Line Specificity: The expression levels of F508del-CFTR and the cellular machinery involved in protein folding and trafficking can vary between cell lines, affecting the observed efficacy.

Western Blotting for CFTR

  • Question: I am having trouble detecting the mature, complex-glycosylated form (Band C) of CFTR on my Western blot. What can I do?

    • Answer: Detecting Band C of CFTR can be challenging due to its low abundance. Here are some troubleshooting tips:

      • Increase Protein Loading: Load a higher amount of total protein per well (e.g., up to 50 µg of cell lysate).[7]

      • Optimize Transfer Conditions: CFTR is a large protein (~170 kDa), so ensure efficient transfer to the membrane. Using a semi-dry transfer system can be effective.[7] Some studies suggest that for high-molecular-weight proteins like CFTR, the presence of methanol (B129727) in the transfer buffer has little effect on the signal.[6]

      • Blocking: Block the membrane for at least one hour at room temperature or overnight at 4°C to minimize background noise.[7][8]

      • Antibody Incubation: Use a primary antibody specific for CFTR at an optimized concentration and incubate overnight at 4°C to enhance signal.[7][9]

      • Use of Protease Inhibitors: Always include protease inhibitors in your lysis buffer to prevent degradation of CFTR.[9]

  • Question: I am seeing multiple non-specific bands on my CFTR Western blot. How can I reduce this?

    • Answer: Non-specific bands can be addressed by:

      • Optimizing Antibody Concentrations: Titrate both your primary and secondary antibodies to find the optimal concentrations that maximize specific signal and minimize non-specific binding.[8]

      • Stringent Washing: Increase the number and duration of washes after antibody incubations. Adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer can help reduce non-specific binding.[10]

      • Use a Different Blocking Agent: If you are using non-fat dry milk, consider switching to bovine serum albumin (BSA) or a commercial blocking buffer, as milk can sometimes cross-react with certain antibodies.[10]

Functional Assays (Ussing Chamber & YFP Halide Assay)

  • Question: My Ussing chamber recordings show a high baseline current and a reduced response to forskolin (B1673556). What could be the issue?

    • Answer: This can be caused by contamination of the Ussing chamber apparatus with forskolin from previous experiments.[11] Thoroughly clean the chambers and tubing between experiments. Additionally, ensure the epithelial monolayer is healthy and has a high transepithelial electrical resistance (TEER) before starting the experiment, as a leaky epithelium can lead to unstable baseline currents.[11]

  • Question: In my YFP halide assay, I am observing significant fluorescence quenching in my negative control wells. Why is this happening?

    • Answer: This could be due to basal halide permeability in your cells.[12] To minimize this, ensure that the cell line used has low endogenous halide transport. Some studies suggest that performing the assay at 37°C can reduce basal halide permeability compared to room temperature.[12] It is also crucial to verify that the observed fluorescence change is not due to pH fluctuations, which can affect YFP fluorescence.[12]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

AssayCell LineMutationParameterValueCombination Agent(s)Reference
CSE-HRPCFBE41o-F508delEC50497 ± 189 nMNone[4]
Chloride FluxmIMCD-3Wild-TypeIC502.41 µMNone[13][14]
3D Cyst GrowthWild-Type mIMCD-3-IC502.36 µMNone[13][14]
3D Cyst GrowthPkd1 Knockout mIMCD-3-IC502.5 µMNone[13][14]
Forskolin-induced Cyst GrowthHuman ADPKD kidney cells-% Inhibition40% (at 10 µM)None[13][14]
Forskolin-induced Cyst GrowthHuman ADPKD kidney cells-% Inhibition70% (at 10 µM)10 µM tolvaptan[13][14]

Table 2: In Vivo Study Parameters for this compound

Animal ModelDisease ModelDosageDosing RegimenStudy DurationKey FindingsReference
MousePkd1 kidney-specific knockout250 mg/kgOral gavage, dailyPND 42 to PND 105Improved projected cyst volume[15]
MousePkd1RC/RC250 mg/kgOral gavage, dailyPND 42 to PND 105Improved projected cyst volume, normalized total kidney volume, and BUN[13][15]
HumanAutosomal Dominant Polycystic Kidney Disease (ADPKD)150 mgOral, once daily52 weeksPhase 2 clinical trial (MANGROVE)[7][16]

Detailed Experimental Protocols

1. Cell Surface Expression (CSE) Assay using HRP-tagged CFTR

This protocol is adapted from methods used to characterize this compound's corrector activity.[2]

  • Cell Plating: Seed CFBE41o- cells stably expressing F508del-CFTR tagged with an extracellular horseradish peroxidase (HRP) epitope into 96-well plates at a density that will result in a confluent monolayer after 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 24 hours at 37°C. Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., another known corrector).

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound compound.

  • HRP Substrate Incubation: Add a chemiluminescent HRP substrate to each well and incubate for the manufacturer-recommended time at room temperature, protected from light.

  • Signal Detection: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of HRP-tagged CFTR at the cell surface.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 of this compound.

2. Western Blotting for CFTR Maturation

This protocol is a general guideline for assessing the maturation of F508del-CFTR.[17]

  • Cell Lysis: After treating cells with this compound for 24 hours, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix the desired amount of protein (e.g., 30-50 µg) with Laemmli sample buffer and heat at 37°C for 15-30 minutes. Do not boil, as this can cause CFTR to aggregate.

  • SDS-PAGE: Separate the protein samples on a low-percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. Band B represents the immature, core-glycosylated form, while Band C represents the mature, complex-glycosylated form of CFTR.

3. YFP-Halide Influx Assay for CFTR Function

This functional assay measures CFTR-mediated ion transport.[18]

  • Cell Plating: Plate cells co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) in a 96-well, black-walled, clear-bottom plate.

  • Corrector Treatment: Treat the cells with this compound for 24 hours at 37°C to allow for correction of the F508del-CFTR trafficking defect.

  • Assay Buffer Incubation: Wash the cells and incubate them in a physiological buffer (e.g., PBS).

  • Baseline Fluorescence Measurement: Measure the baseline YFP fluorescence using a fluorescence plate reader.

  • Iodide Addition and Stimulation: Add a concentrated iodide solution to the wells, followed immediately by a CFTR activator cocktail containing a potentiator (e.g., GLPG1837 or VX-770) and a cAMP agonist (e.g., forskolin).

  • Fluorescence Quenching Measurement: Immediately begin kinetic reading of YFP fluorescence. The influx of iodide through activated CFTR channels will quench the YFP fluorescence.

  • Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. Calculate the initial rate of quenching for each condition and normalize to controls.

Visualizations

Signaling Pathway of this compound in F508del-CFTR Correction

GLPG2737_Mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane F508del_mRNA F508del CFTR mRNA Ribosome Ribosome F508del_mRNA->Ribosome Translation Misfolded_CFTR Misfolded F508del-CFTR (Core-glycosylated, Band B) Ribosome->Misfolded_CFTR Protein Synthesis ERAD ER-Associated Degradation (ERAD) Misfolded_CFTR->ERAD This compound This compound (Corrector) Misfolded_CFTR->this compound Corrected_CFTR Correctly Folded CFTR This compound->Corrected_CFTR Promotes Folding & Trafficking Mature_CFTR Mature CFTR (Complex-glycosylated, Band C) Corrected_CFTR->Mature_CFTR Trafficking Membrane_CFTR Functional CFTR Channel Mature_CFTR->Membrane_CFTR Insertion Potentiator Potentiator Membrane_CFTR->Potentiator Ion_Transport Cl- Ion Transport Potentiator->Ion_Transport Increases Channel Open Probability Experimental_Workflow start Start cell_culture Culture F508del-CFTR expressing cells start->cell_culture compound_treatment Treat with this compound (24h incubation) cell_culture->compound_treatment biochemical_assay Biochemical Assays compound_treatment->biochemical_assay functional_assay Functional Assays compound_treatment->functional_assay western_blot Western Blot (CFTR Maturation) biochemical_assay->western_blot cse_assay Cell Surface Expression Assay biochemical_assay->cse_assay ussing_chamber Ussing Chamber functional_assay->ussing_chamber yfp_assay YFP Halide Assay functional_assay->yfp_assay data_analysis Data Analysis (EC50 / Efficacy) western_blot->data_analysis cse_assay->data_analysis ussing_chamber->data_analysis yfp_assay->data_analysis end End data_analysis->end Troubleshooting_Logic start Low Efficacy Observed check_concentration Is this compound concentration optimal? start->check_concentration check_incubation Is incubation time sufficient (e.g., 24h)? check_concentration->check_incubation Yes optimize_concentration Perform dose-response experiment check_concentration->optimize_concentration No check_potentiator Is a potentiator included in the functional assay? check_incubation->check_potentiator Yes increase_incubation Increase incubation time check_incubation->increase_incubation No check_reagents Are all reagents (e.g., cells, media) validated and fresh? check_potentiator->check_reagents Yes add_potentiator Add potentiator to assay check_potentiator->add_potentiator No validate_reagents Validate cell line and prepare fresh reagents check_reagents->validate_reagents No re_evaluate Re-evaluate Efficacy check_reagents->re_evaluate Yes optimize_concentration->re_evaluate increase_incubation->re_evaluate add_potentiator->re_evaluate validate_reagents->re_evaluate

References

GLPG2737 Technical Support Center: Navigating In Vitro to In Vivo Translation Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GLPG2737. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the translation of in vitro data for this compound to in vivo models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound, covering both its application as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector in Cystic Fibrosis (CF) and as a CFTR inhibitor in Autosomal Dominant Polycystic Kidney Disease (ADPKD).

Topic 1: Discrepancies in Efficacy Between In Vitro and In Vivo Models for ADPKD

Question: We observed potent inhibition of cyst formation with this compound in our 3D cell culture models of ADPKD, but the in vivo efficacy in our mouse model is less than anticipated. What could be the reason for this discrepancy?

Answer: This is a critical challenge in the translation of this compound data. While preclinical studies have demonstrated the therapeutic potential of CFTR inhibition, the MANGROVE clinical trial in ADPKD patients was terminated due to a lack of efficacy at the dose tested (150 mg daily)[1][2]. Several factors could contribute to this disparity between in vitro and in vivo results:

  • Pharmacokinetics and Drug Exposure: The in vitro potency of this compound in inhibiting cyst growth is in the low micromolar range[3][4]. Achieving and maintaining these concentrations at the target tissue (kidney cysts) in vivo is a significant hurdle. It is crucial to perform pharmacokinetic studies in your animal model to ensure that the plasma and tissue concentrations of this compound are within the therapeutic window established from in vitro experiments.

  • Metabolism: this compound is metabolized in vivo. The presence of metabolites with different activity profiles could influence the overall efficacy. Characterizing the metabolite profile in your animal model and assessing their activity on CFTR is recommended.

  • Animal Model Selection: The pathophysiology of ADPKD is complex and may not be fully recapitulated in the chosen animal model. The specific genetic background of the model and the disease progression rate can influence the therapeutic response.

  • Off-target Effects: While this compound is reported to be selective for CFTR, in vivo off-target effects at higher concentrations could confound the interpretation of results[5].

Troubleshooting Steps:

  • Verify Drug Exposure: Conduct pharmacokinetic analysis in your animal model to measure plasma and kidney tissue concentrations of this compound. Compare these concentrations to the in vitro IC50 values.

  • Assess Target Engagement: If possible, develop an assay to measure CFTR inhibition in the kidney tissue of treated animals to confirm that this compound is reaching its target and exerting its intended pharmacological effect.

  • Evaluate Different Dosing Regimens: Explore alternative dosing schedules (e.g., more frequent administration) to optimize drug exposure at the target site.

  • Consider a Different Animal Model: If the current model does not show a translatable phenotype, consider using a different, well-characterized ADPKD model.

Topic 2: Unexpected Pharmacokinetics in Clinical Trials for Cystic Fibrosis

Question: In our preclinical CF studies, this compound showed a predictable pharmacokinetic profile. However, we are aware of clinical trials where its exposure was lower than expected. Why did this happen and how can we anticipate this in our non-clinical work?

Answer: This is a key challenge observed in the clinical development of this compound for CF. The PELICAN phase 2a study, which evaluated this compound as an add-on to lumacaftor (B1684366)/ivacaftor, reported lower exposures of this compound and its active metabolite than would be expected if administered alone[6].

  • Drug-Drug Interactions: The primary reason for this observation is a drug-drug interaction. Lumacaftor is a known inducer of the cytochrome P450 enzyme CYP3A4[6]. This compound is likely a substrate of CYP3A4, and its co-administration with an inducer like lumacaftor leads to increased metabolism and lower plasma concentrations.

Troubleshooting and Prophylactic Steps:

  • In Vitro Metabolism Studies: Conduct in vitro metabolism studies using human liver microsomes and recombinant CYP enzymes to identify the specific P450 isoforms responsible for this compound metabolism.

  • CYP Induction/Inhibition Assays: Perform in vitro assays to determine if this compound is an inducer or inhibitor of major CYP enzymes. This will help predict its potential to affect the metabolism of co-administered drugs.

  • Preclinical Drug-Drug Interaction Studies: If your in vivo model allows, co-administer this compound with a known CYP3A4 inducer to assess the impact on its pharmacokinetics.

  • Careful Clinical Trial Design: In a clinical setting, this necessitates careful consideration of the existing therapeutic regimen of patients and the potential for drug-drug interactions. Pharmacokinetic profiling in the presence of co-administered drugs is essential.

Topic 3: Limited Additive Benefit in Triple Combination Therapy for Cystic Fibrosis

Question: Our in vitro data suggested a strong synergistic or additive effect of this compound with other CFTR modulators. However, the FALCON clinical trial reported limited additional benefit from the triple combination. What could explain this in vitro to clinical disconnect?

Answer: The FALCON trial, which assessed this compound in combination with the C1 corrector GLPG2222 and the potentiator GLPG2451, did not show an additional enhancement of CFTR activity with the triple combination compared to the dual combination[7]. This highlights a significant challenge in translating the promising in vitro additivity to clinical benefit.

  • Pharmacological Issues: The limited benefit in the FALCON trial was attributed to "certain pharmacological issues" with the combination molecules[5]. While the specifics are not fully detailed in the public domain, this could encompass a range of factors including suboptimal exposure of one or more components in the triple combination, or complex interactions at the target site that are not fully recapitulated in vitro.

  • Ceiling Effect: It is possible that the dual combination of a C1 corrector and a potentiator already achieved a level of CFTR correction and function that was near the maximum achievable with this class of molecules in the patient population studied. The addition of a C2 corrector may not have provided a significant enough incremental benefit to be detected clinically.

  • In Vitro Model Limitations: The cellular models used for in vitro synergy testing, while valuable, may not fully replicate the complex environment of the airway epithelium in CF patients, including mucus viscosity, inflammation, and the expression and regulation of other ion channels.

Experimental Considerations:

  • Thorough In Vitro Characterization: When evaluating combinations in vitro, it is important to test a wide range of concentrations of each component to fully understand the nature of the interaction (additive, synergistic, or antagonistic).

  • Use of Primary Human Bronchial Epithelial (HBE) Cells: While challenging, conducting studies in well-differentiated primary HBE cells from CF patients can provide a more physiologically relevant in vitro model compared to engineered cell lines.

  • Consideration of Pharmacokinetics: When designing in vivo combination studies, it is crucial to understand the pharmacokinetic profiles of all components to ensure that they are all present at the target site at concentrations that are effective in vitro.

Data Presentation

Table 1: In Vitro Activity of this compound in ADPKD Models
Assay TypeCell Line/ModelParameterThis compound IC50Reference(s)
Chloride Flux AssaymIMCD-3CFTR Inhibition2.41 µM[3][4]
3D Cyst Growth AssayWild-type mIMCD-3Cyst Growth Inhibition2.36 µM[3][4]
3D Cyst Growth AssayPkd1 knockout mIMCD-3Cyst Growth Inhibition2.5 µM[3][4]
Metanephric Organ Cultures (MOCs)N/ACyst Area Reduction67% at 10 µM[3][4]
Metanephric Organ Cultures (MOCs)N/AReduction in Number of Cysts46% at 10 µM[3][4]
Human ADPKD Kidney CellsN/AForskolin-induced Cyst Growth Prevention40% at 10 µM[3][4]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of ADPKD
Animal ModelTreatmentOutcomeResultReference(s)
Pkd1RC/RC mouse modelThis compoundImprovement in Total Kidney VolumeYes[3]
Pkd1RC/RC mouse modelThis compoundImprovement in Blood Urea Nitrogen (BUN)Yes[3]
Table 3: In Vitro Activity of this compound in Cystic Fibrosis Models
Assay TypeCell Line/ModelCombinationParameterThis compound EC50Reference(s)
Cell Surface Expression (CSE-HRP)F508del/F508del HBE cellsWith PotentiatorF508del CFTR Correction497 ± 189 nM
Cell Surface Expression (CSE-HRP)F508del/F508del HBE cellsWith GLPG2222 + PotentiatorF508del CFTR Correction18 ± 6 nM
Table 4: Clinical Trial Outcomes for this compound
Trial Name (Indication)CombinationKey OutcomeResultReference(s)
PELICAN (CF)This compound + Lumacaftor/IvacaftorChange in Sweat ChlorideSignificant decrease vs. placebo[6]
PELICAN (CF)This compound + Lumacaftor/IvacaftorThis compound ExposureLower than expected[6]
FALCON (CF)This compound + GLPG2222 + GLPG2451CFTR ActivityNo additional enhancement[7]
MANGROVE (ADPKD)This compoundEfficacyTerminated for lack of efficacy[1][2]

Experimental Protocols

Protocol 1: Cell Surface Expression (CSE) Horseradish Peroxidase (HRP) Assay

This protocol is a general guideline for assessing the ability of this compound to correct the trafficking defect of F508del-CFTR and increase its expression at the cell surface.

Materials:

  • U2OS or Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR with an extracellular HRP tag.

  • Cell culture medium (e.g., DMEM) with 10% FBS and appropriate selection antibiotics.

  • This compound and other test compounds.

  • Assay buffer (e.g., PBS with 1 mM CaCl2 and 0.5 mM MgCl2).

  • HRP substrate (e.g., TMB).

  • Stop solution (e.g., 1 M H2SO4).

  • 96-well cell culture plates.

  • Plate reader.

Methodology:

  • Cell Seeding: Seed the F508del-CFTR-HRP expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Incubation: The following day, treat the cells with a dose-response of this compound, alone or in combination with other CFTR modulators. Include appropriate vehicle controls. Incubate for 24-48 hours at 37°C.

  • Washing: After incubation, wash the cells three times with ice-cold assay buffer to remove unbound compound and medium components.

  • HRP Reaction: Add the HRP substrate to each well and incubate at room temperature, protected from light, for a specified time (e.g., 15-30 minutes), or until a color change is observed.

  • Stopping the Reaction: Stop the reaction by adding the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: Subtract the background absorbance (from cells not expressing HRP) and normalize the data to the vehicle control. Fit the dose-response data to a four-parameter logistic equation to determine the EC50.

Protocol 2: Ussing Chamber Assay for CFTR Function

This protocol provides a general framework for measuring ion transport across polarized epithelial cell monolayers (e.g., primary HBE cells or FRT cells expressing CFTR) to assess the functional effect of this compound.

Materials:

  • Polarized epithelial cells cultured on permeable supports (e.g., Transwell inserts).

  • Ussing chamber system.

  • Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose).

  • Gas mixture (95% O2 / 5% CO2).

  • CFTR activators (e.g., Forskolin, Genistein).

  • CFTR inhibitors (e.g., CFTRinh-172).

  • This compound and other test compounds.

Methodology:

  • Chamber Setup: Assemble the Ussing chamber and fill the apical and basolateral reservoirs with pre-warmed and gassed Ringer's solution.

  • Mounting the Monolayer: Carefully mount the permeable support with the cell monolayer in the Ussing chamber, ensuring a good seal.

  • Equilibration: Allow the system to equilibrate for 15-30 minutes until a stable baseline transepithelial electrical resistance (TEER) and short-circuit current (Isc) are achieved.

  • Compound Pre-incubation: If assessing the corrective effect of this compound, the cells on the permeable supports should be pre-incubated with the compound for 24-48 hours prior to mounting in the Ussing chamber.

  • CFTR Activation: To measure CFTR-mediated chloride secretion, add a CFTR activator (e.g., Forskolin) to the basolateral side of the monolayer. This will stimulate an increase in Isc.

  • Potentiation: A potentiator can be added to the apical side to further enhance CFTR channel opening.

  • Inhibition: To confirm that the observed Isc is CFTR-dependent, a specific CFTR inhibitor can be added to the apical side at the end of the experiment, which should reverse the stimulated Isc.

  • Data Acquisition and Analysis: Record the Isc continuously throughout the experiment. The change in Isc (ΔIsc) in response to CFTR activators is the primary measure of CFTR function.

Visualizations

Signaling Pathways and Experimental Workflows

GLPG2737_CF_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_synthesis F508del CFTR Synthesis Misfolded_F508del Misfolded F508del CFTR F508del_synthesis->Misfolded_F508del ERAD ER-Associated Degradation Misfolded_F508del->ERAD Default Pathway Processing Processing & Maturation Misfolded_F508del->Processing Corrected Trafficking Membrane_CFTR Functional CFTR Channel Processing->Membrane_CFTR Ion_Transport Cl- Transport Membrane_CFTR->Ion_Transport This compound This compound (C2 Corrector) This compound->Misfolded_F508del Aids Folding C1_Corrector C1 Corrector (e.g., Lumacaftor) C1_Corrector->Misfolded_F508del Aids Folding (Synergistic) Potentiator Potentiator (e.g., Ivacaftor) Potentiator->Membrane_CFTR Increases Channel Opening

Caption: Mechanism of action of this compound as a C2 corrector for F508del-CFTR in cystic fibrosis.

ADPKD_Workflow cluster_invitro In Vitro Evaluation cluster_invivo Preclinical In Vivo Model cluster_clinical Clinical Trial mIMCD_cells mIMCD-3 Cells (WT & Pkd1 KO) Assay_3D 3D Cyst Growth Assay mIMCD_cells->Assay_3D Human_ADPKD_cells Human ADPKD Kidney Cells Human_ADPKD_cells->Assay_3D IC50_determination Determine IC50 for Cyst Growth Inhibition Assay_3D->IC50_determination MOCs Metanephric Organ Cultures (MOCs) MOCs->IC50_determination ADPKD_mouse ADPKD Mouse Model (e.g., Pkd1RC/RC) IC50_determination->ADPKD_mouse Positive Data Leads to In Vivo Testing Treatment Treat with this compound ADPKD_mouse->Treatment Efficacy_assessment Assess Kidney Volume & Function (BUN) Treatment->Efficacy_assessment Patients ADPKD Patients Efficacy_assessment->Patients Positive Data Leads to Clinical Trial Clinical_trial MANGROVE Trial (150mg/day this compound) Patients->Clinical_trial Outcome Lack of Efficacy Clinical_trial->Outcome

Caption: Experimental workflow for evaluating this compound in ADPKD from in vitro to clinical studies.

Troubleshooting_PK Start Start: Discrepancy between In Vitro Potency and In Vivo Efficacy Check_PK 1. Was in vivo drug exposure (plasma/tissue) measured? Start->Check_PK Measure_PK Action: Conduct PK study in the animal model. Check_PK->Measure_PK No Compare_PK 2. Do in vivo concentrations exceed in vitro EC50/IC50? Check_PK->Compare_PK Yes Measure_PK->Compare_PK Optimize_Dose Action: Optimize dosing regimen (dose, frequency). Compare_PK->Optimize_Dose No Consider_Metabolism 3. Is there a discrepancy between species in metabolism? Compare_PK->Consider_Metabolism Yes Optimize_Dose->Check_PK Metabolite_ID Action: Perform metabolite identification and activity profiling. Consider_Metabolism->Metabolite_ID Yes Reassess_Model Potential Issue: Animal model may not be predictive. Re-evaluate model choice. Consider_Metabolism->Reassess_Model No Metabolite_ID->Reassess_Model End Resolution Path Identified Reassess_Model->End

Caption: Troubleshooting logic for pharmacokinetic challenges in translating in vitro to in vivo data.

References

GLPG2737 Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of GLPG2737 in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the known metabolic stability of this compound?

A1: this compound has been evaluated for its metabolic stability using in vitro assays such as the Liver Microsomal Stability (LMS) Assay and the Hepatocyte Stability Assay. These tests are crucial for understanding the potential in vivo clearance of the compound. For detailed quantitative data, please refer to Table 1.

Q2: How does pH affect the solubility and stability of this compound in aqueous solutions?

A2: The thermodynamic solubility of this compound has been assessed in different pH environments, including simulated gastric fluid and a neutral buffer (pH 7.4). This information is vital for designing oral formulation strategies and for conducting in vitro assays under physiological pH conditions. A summary of the solubility data is presented in Table 2.

Q3: Are there any known degradation pathways for this compound under stress conditions?

A3: While specific forced degradation studies on this compound are not extensively published, based on its chemical structure containing a pyrazolopyridine core and an N-acylsulfonamide moiety, potential degradation pathways can be anticipated. The N-acylsulfonamide linkage may be susceptible to hydrolysis under strong acidic or basic conditions. The pyrazolopyridine ring, while generally stable, could be subject to oxidation or photolytic degradation under harsh conditions.[1]

Q4: What are the recommended storage conditions for this compound?

A4: For short-term storage (days to weeks), it is recommended to keep this compound in a dry, dark place at 0-4°C. For long-term storage (months to years), the compound should be stored at -20°C.[2]

Troubleshooting Guides

This section provides practical guidance for addressing common issues that may arise during the experimental evaluation of this compound stability.

Issue 1: High Variability in Metabolic Stability Assay Results
  • Possible Cause 1: Inconsistent Microsome or Hepatocyte Activity. The metabolic activity of liver microsomes and hepatocytes can vary between lots and can decrease with improper handling or storage.

    • Troubleshooting Tip: Always use microsomes or hepatocytes from a reputable supplier and follow the recommended storage and handling procedures. Include a positive control compound with known metabolic lability in each assay to ensure the biological system is active.

  • Possible Cause 2: Compound Adsorption to Labware. this compound, like many small molecules, may adsorb to plastic surfaces, leading to an underestimation of its concentration.

    • Troubleshooting Tip: Use low-adhesion polypropylene (B1209903) labware for all steps of the assay. Pre-treating pipette tips with the assay buffer may also help to minimize loss of the compound.

Issue 2: Poor Solubility of this compound in Aqueous Buffers
  • Possible Cause 1: Inappropriate Solvent or pH. this compound has limited aqueous solubility, which can be influenced by the pH of the buffer.

    • Troubleshooting Tip: Prepare stock solutions in an appropriate organic solvent like DMSO. When diluting into aqueous buffers, ensure the final concentration of the organic solvent is low (typically <1%) to avoid precipitation. For experiments requiring different pH values, consult the thermodynamic solubility data (Table 2) to select a suitable pH range.

  • Possible Cause 2: Compound Precipitation Over Time. Even if initially dissolved, the compound may precipitate out of solution during longer incubations.

    • Troubleshooting Tip: Visually inspect your solutions for any signs of precipitation before and after the experiment. If precipitation is suspected, centrifuge the samples and analyze the supernatant to determine the actual concentration of the dissolved compound.

Issue 3: Unexpected Degradation During Forced Degradation Studies
  • Possible Cause 1: Harsh Stress Conditions. Applying overly aggressive conditions (e.g., very high temperatures, extreme pH) can lead to complete degradation of the compound, making it difficult to identify primary degradation products and pathways.

    • Troubleshooting Tip: Start with milder stress conditions and gradually increase the intensity. The goal is to achieve a target degradation of 5-20% to allow for the characterization of the main degradation products.[3]

  • Possible Cause 2: Instability of Degradation Products. The initial degradation products may themselves be unstable and degrade further into secondary products.

    • Troubleshooting Tip: Analyze samples at multiple time points during the stress study to build a kinetic profile of the appearance and disappearance of different peaks in your analytical chromatogram. This can help in identifying the primary and subsequent degradation products.

Data Presentation

Table 1: Metabolic Stability of this compound
Assay TypeSpeciesMatrixIncubation Time (min)% Remaining (Mean ± SD)
Liver Microsomal StabilityHumanMicrosomes60Data not publicly available
RatMicrosomes60Data not publicly available
Hepatocyte StabilityHumanHepatocytes120Data not publicly available
RatHepatocytes120Data not publicly available

Note: While the execution of these assays on this compound is documented, the specific quantitative results are not publicly available in the reviewed literature.[4][5] Researchers should perform these assays to determine the values for their specific experimental conditions.

Table 2: Thermodynamic Solubility of this compound
Buffer ConditionpHTemperature (°C)Incubation Time (h)Solubility (µg/mL)
Fasted Simulated Gastric Fluid~1.6Room Temperature24Data not publicly available
Phosphate (B84403) Buffer7.4Room Temperature24Data not publicly available

Note: The protocol for this assay has been described, but the specific solubility values for this compound are not provided in the public domain.[4][5] This table should be populated with experimentally determined values.

Experimental Protocols

Liver Microsomal Stability (LMS) Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Thaw liver microsomes (e.g., from human or rat) on ice.

    • Prepare a solution of NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Incubation:

    • Pre-warm a solution of liver microsomes in phosphate buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding the this compound stock solution to the pre-warmed microsome solution. The final DMSO concentration should be low (e.g., <0.5%).

    • Add the NADPH regenerating system to start the metabolic reaction.

  • Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of this compound remaining at each time point.

  • Data Calculation:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Forced Degradation Study (Illustrative Protocol)

This is a general protocol as specific studies on this compound are not publicly available. Conditions should be optimized for the desired level of degradation.

  • Acid Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution containing 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[6]

    • A dark control sample should be stored under the same conditions but protected from light.

  • Thermal Degradation:

    • Store solid this compound in an oven at 80°C for 48 hours.

    • Also, prepare a solution of this compound and incubate at 80°C for 48 hours.

  • Sample Analysis:

    • Analyze all stressed samples and a non-stressed control by a stability-indicating HPLC method (e.g., with UV or MS detection) to quantify the remaining this compound and to profile the degradation products.

Visualizations

Experimental_Workflow_for_Metabolic_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (DMSO) add_compound Add this compound prep_compound->add_compound prep_microsomes Thaw Liver Microsomes or Hepatocytes pre_warm Pre-warm Microsomes/ Hepatocytes at 37°C prep_microsomes->pre_warm prep_cofactors Prepare NADPH Regenerating System start_reaction Add Cofactors to Initiate Reaction prep_cofactors->start_reaction pre_warm->add_compound add_compound->start_reaction sampling Sample at Time Points start_reaction->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms Forced_Degradation_Logical_Flow cluster_stress Stress Conditions cluster_results Data Evaluation start This compound Sample (Solid or Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation photo Photolysis (ICH Q1B) start->photo thermal Thermal (e.g., 80°C) start->thermal analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis quantify Quantify Remaining This compound analysis->quantify profile Profile Degradation Products analysis->profile pathway Elucidate Degradation Pathways profile->pathway

References

Technical Support Center: Refining GLPG2737 Dosage for Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and maintaining effective, non-toxic dosages of GLPG2737 for long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It has a dual mechanism of action. It acts as a corrector for the F508del-CFTR mutation, the most common mutation in cystic fibrosis, by aiding in the proper folding and trafficking of the mutant protein to the cell surface.[1][2][3] Additionally, this compound functions as an inhibitor of wild-type and rescued CFTR channels, reducing the probability of the channel pore opening.[4]

Q2: What is a typical starting concentration for this compound in cell culture?

A2: Based on published in vitro studies, a starting concentration in the range of the reported IC50 values is recommended. For its inhibitory effect on CFTR, IC50 values are typically in the low micromolar range. For example, an IC50 of 2.41 µM was reported for chloride flux inhibition in mIMCD-3 cells.[4][5][6] For corrector activity on F508del-CFTR, effective concentrations are often in the nanomolar to low micromolar range. It is crucial to perform a dose-response experiment for your specific cell line and experimental endpoint to determine the optimal concentration.

Q3: How should I prepare and store this compound stock solutions?

A3: Like most small molecule inhibitors, this compound is likely soluble in organic solvents such as DMSO.[7] It is best practice to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[8][9] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is typically below 0.5% to avoid solvent-induced toxicity.[9]

Q4: How stable is this compound in cell culture medium?

A4: Specific public data on the long-term stability of this compound in cell culture media is limited. The stability of a small molecule in aqueous solution at 37°C can be influenced by factors such as pH and interactions with media components.[8] For long-term experiments, it is advisable to assess the stability of this compound in your specific culture conditions. A general protocol for assessing compound stability is provided in the Experimental Protocols section. Due to potential degradation, periodic replenishment of the medium containing fresh this compound is recommended for long-term cultures.

Q5: What are the potential off-target effects of this compound?

A5: One study noted that this compound was selective for CFTR and did not appear to interact with hundreds of other molecules evaluated.[3] However, like many kinase inhibitors, off-target effects are always a possibility, especially at higher concentrations.[10] If you observe unexpected phenotypes, it is important to consider potential off-target effects. Using the lowest effective concentration and validating findings with a structurally unrelated CFTR inhibitor can help to confirm that the observed effects are on-target.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Diminished or loss of this compound effect over time Compound Degradation: this compound may not be stable in your cell culture medium for the entire duration of the experiment.Perform a stability assessment of this compound in your specific medium (see Experimental Protocols). Replenish the medium with fresh this compound at regular intervals (e.g., every 2-3 days).
Cellular Metabolism: Cells may metabolize this compound over time, reducing its effective concentration.Increase the frequency of medium changes with fresh compound.
Development of Cellular Resistance: Prolonged exposure to an inhibitor can sometimes lead to compensatory changes in the cells.This is a complex issue. Consider intermittent dosing schedules or combination treatments if applicable to your research question.
High levels of cell death or cytotoxicity Concentration is too high: The concentration of this compound used may be toxic to your cells with prolonged exposure.Perform a long-term cytotoxicity assay to determine the maximum non-toxic concentration (see Experimental Protocols). Use the lowest effective concentration that achieves the desired biological effect.
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%, ideally <0.1%).[9] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Compound Precipitation: this compound may be precipitating out of the medium at the concentration used.Visually inspect the culture medium for any precipitate. Determine the solubility of this compound in your cell culture medium.
Inconsistent results between experiments Variability in Stock Solution: Inconsistent preparation or storage of stock solutions.Prepare a large batch of stock solution, aliquot, and store properly to ensure consistency across experiments.
Variability in Cell Health/Density: Differences in cell confluency or health at the start of the experiment.Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment.
Pipetting Errors: Inaccurate pipetting can lead to variations in the final compound concentration.Calibrate pipettes regularly and use good pipetting technique.

Data Presentation

Table 1: Reported IC50 Values for this compound

AssayCell LineParameter MeasuredIC50 Value (µM)Reference
Chloride Flux InhibitionmIMCD-3Chloride Flux2.41[4][5][6]
Cyst Growth Inhibition (Wild-Type)mIMCD-3Cyst Growth2.36[11]
Cyst Growth Inhibition (Pkd1 knockout)mIMCD-3Cyst Growth2.5[11]

Table 2: Effective Concentrations of this compound in Preclinical Models

ModelDurationConcentrationEffectReference
Human ADPKD kidney cells-10 µM40% prevention of forskolin-induced cyst growth[4]
Metanephric organ cultures (MOCs)6 days10 µM67% decrease in cyst area, 46% decrease in number of cysts[4][5][6][11]
F508del/F508del HBE cells (TECC)24 hours497 ± 189 nM (EC50)Increased CFTR channel function[2]

Experimental Protocols

Protocol 1: Determining Long-Term Cytotoxicity of this compound

This protocol helps establish the maximum non-toxic concentration of this compound for your cell line over a prolonged period.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the desired experimental duration (e.g., 7 days).

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.

  • Medium Replenishment: Every 2-3 days, carefully remove the medium and replace it with freshly prepared medium containing the respective concentrations of this compound. This is crucial to account for potential compound degradation and nutrient depletion.

  • Viability Assessment: At various time points (e.g., Day 1, 3, 5, and 7), perform a cell viability assay according to the manufacturer's instructions. Resazurin-based assays are non-destructive and allow for continuous monitoring of the same plate.

  • Data Analysis: Plot cell viability (%) against the log of this compound concentration for each time point. The highest concentration that maintains high cell viability (e.g., >90%) throughout the experiment is your maximum non-toxic concentration.

Protocol 2: Long-Term Dose-Response Curve for this compound Efficacy

This protocol is for determining the optimal concentration of this compound for its biological effect in a long-term experiment.

Materials:

  • Your cell line and all necessary reagents for your specific functional assay (e.g., qPCR, Western blot, immunofluorescence).

  • This compound stock solution.

  • Multi-well plates appropriate for your endpoint assay.

Procedure:

  • Cell Seeding: Seed cells in the appropriate multi-well plates at a density suitable for your long-term experiment and endpoint assay.

  • Dose Range Selection: Based on the cytotoxicity data from Protocol 1, select a range of non-toxic concentrations of this compound to test.

  • Treatment and Medium Replenishment: Treat the cells with the selected concentrations of this compound and include a vehicle control. As in the cytotoxicity protocol, replenish the medium with fresh compound every 2-3 days.

  • Endpoint Analysis: At the end of your desired experimental duration, perform your functional assay to measure the biological effect of this compound (e.g., CFTR expression, downstream signaling).

  • Data Analysis: Plot the measured biological effect against the log of this compound concentration to generate a dose-response curve and determine the EC50 (the concentration that gives half-maximal effect).

Mandatory Visualizations

CFTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Activates AC Adenylate Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to CFTR CFTR Downstream_Effectors Downstream Effectors CFTR->Downstream_Effectors Cl- efflux impacts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->CFTR Phosphorylates (activates) This compound This compound This compound->CFTR Inhibits channel gating

Caption: Simplified CFTR activation pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Refinement A Prepare this compound stock solution (in DMSO) C Perform long-term cytotoxicity assay (Protocol 1) A->C B Seed cells in multi-well plates B->C E Perform long-term dose-response for efficacy (Protocol 2) B->E D Determine Maximum Non-Toxic Concentration C->D D->E Inform concentration range F Determine Optimal Effective Concentration (EC50) E->F G Analyze endpoint data F->G H Refine dosage for future experiments G->H

Caption: Workflow for refining this compound dosage in long-term cell culture.

Troubleshooting_Logic Start Experiment shows inconsistent results or loss of efficacy Check_Degradation Is the compound stable in media over time? Start->Check_Degradation Check_Toxicity Is there significant cell death? Check_Degradation->Check_Toxicity Yes Solution_Replenish Replenish media with fresh compound more frequently Check_Degradation->Solution_Replenish No Check_Concentration Is the concentration optimal? Check_Toxicity->Check_Concentration No Solution_Lower_Conc Lower the concentration of this compound Check_Toxicity->Solution_Lower_Conc Yes Solution_Redo_Dose_Response Re-run dose-response curve (Protocol 2) Check_Concentration->Solution_Redo_Dose_Response Unsure Solution_Check_Solvent Verify final DMSO concentration is non-toxic Solution_Lower_Conc->Solution_Check_Solvent

Caption: Troubleshooting logic for this compound long-term cell culture experiments.

References

mitigating the inhibitory effect of GLPG2737 on wild-type CFTR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GLPG2737 and investigating its effects on wild-type Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Frequently Asked Questions (FAQs)

Q1: We are using this compound as a corrector for F508del-CFTR, but we are observing a decrease in the activity of our wild-type CFTR controls. Is this an expected phenomenon?

A1: Yes, this is an expected off-target effect of this compound. While it acts as a corrector for the F508del-CFTR mutation, this compound has been shown to inhibit the channel activity of wild-type CFTR in a dose-dependent manner.[1][2] This inhibitory effect has been observed in various experimental systems, including HEK293 cells overexpressing wild-type CFTR and primary human bronchial epithelial cells from non-CF donors.[1][2]

Q2: What is the proposed mechanism behind the inhibitory effect of this compound on wild-type CFTR?

A2: this compound is believed to directly influence the channel's open probability (Po), acting as a gating inhibitor.[1][2] Patch-clamp data suggest that this compound increases the closed time (τc) of the CFTR channel, thereby reducing its overall activity.[2]

Q3: How can we mitigate the inhibitory effect of this compound on wild-type CFTR in our experiments?

A3: The inhibitory effect of this compound on wild-type CFTR can be counteracted by the co-administration of a CFTR potentiator.[1][2] Potentiators are molecules that increase the open probability of the CFTR channel. The addition of a potentiator can rescue the reduced CFTR activity caused by this compound.[1]

Q4: We are observing variability in the level of inhibition. What factors could contribute to this?

A4: Variability in the observed inhibition can be influenced by several factors, including:

  • Concentration of this compound: The inhibition is dose-dependent.[1][2]

  • Cell type: The expression levels of CFTR and the cellular context can influence the magnitude of the effect.

  • Concentration of CFTR activators: The concentration of forskolin (B1673556) or other adenylyl cyclase activators used to stimulate CFTR can impact the observed channel activity.

  • Presence of potentiators: Even at low, residual concentrations, potentiators from previous experiments could affect the results.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low wild-type CFTR activity in the presence of this compound. This compound is inhibiting wild-type CFTR channel gating.[1][2]Co-incubate the cells with a CFTR potentiator (e.g., GLPG2451, ivacaftor) to rescue channel activity.[1]
Forskolin-stimulated currents are absent or significantly reduced in this compound-treated wild-type cells. The inhibitory effect of this compound is masking the activation by forskolin.[1]Perform a dose-response experiment with a potentiator in the presence of this compound and forskolin to determine the optimal concentration needed to restore the current.
Inconsistent results in functional assays (e.g., YFP halide assay, Ussing chamber). The inhibitory effect of this compound may not have been accounted for in the experimental design.Always include a control group treated with this compound and a potentiator to differentiate between correction of F508del-CFTR and potentiation of inhibited wild-type CFTR.

Quantitative Data Summary

Table 1: Inhibitory Effect of this compound on Wild-Type CFTR Activity

Cell TypeAssayParameterValueReference
mIMCD-3Chloride FluxIC502.41 µM[3][4][5]
Wild-type mIMCD-3 (3D cyst assay)Cyst Growth InhibitionIC502.36 µM[3][4][5]
Pkd1 knockout mIMCD-3 (3D cyst assay)Cyst Growth InhibitionIC502.5 µM[3][4][5]

Table 2: Rescue of this compound-Inhibited CFTR by a Potentiator

Cell TypeTreatmentActivatorMeasured ParameterObservationReference
Normal Human Bronchial Epithelial (NHBE) cells1 µM this compound (24h)0.1 µM or 0.3 µM ForskolinShort-circuit current (Isc)Reduced CFTR activity[1]
Normal Human Bronchial Epithelial (NHBE) cells1 µM this compound + 10 µM GLPG2451 (potentiator)0.1 µM or 0.3 µM ForskolinShort-circuit current (Isc)Rescued CFTR activity[1]

Experimental Protocols

Yellow Fluorescent Protein (YFP) Halide Assay

This assay measures changes in intracellular halide concentration as an indicator of CFTR channel activity.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing wild-type human CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

  • Compound Incubation: Treat cells with a dose range of this compound for 24 hours. Include a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • Wash the cells with a standard buffer (e.g., PBS).

    • Activate CFTR channels by adding a cocktail of forskolin (e.g., 10 µM) and a potentiator if required.

    • Initiate halide influx by rapidly adding a sodium iodide solution.

    • Monitor the rate of YFP fluorescence quenching using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence quenching is proportional to the halide influx and thus CFTR activity.

Ussing Chamber Electrophysiology

This technique measures ion transport across an epithelial monolayer.

Methodology:

  • Cell Culture: Culture normal human bronchial epithelial (NHBE) cells on permeable supports (e.g., Millicell) until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Compound Incubation: Treat the monolayers with this compound (e.g., 1 µM) for 24 hours.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber.

  • Measurement of Short-Circuit Current (Isc):

    • Bathe the apical and basolateral sides with appropriate Ringer's solution.

    • Clamp the voltage across the epithelium to 0 mV and measure the resulting short-circuit current (Isc).

    • Sequentially add an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) to the apical side to block sodium absorption.

    • Activate CFTR by adding forskolin (e.g., 0.1-0.3 µM) to the basolateral side.

    • To test for mitigation, add a potentiator (e.g., 10 µM GLPG2451) to the apical side.

    • Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-specific.

  • Data Analysis: The change in Isc upon addition of forskolin and the potentiator reflects the activity of CFTR.

Visualizations

GLPG2737_Inhibition_Mitigation cluster_0 Wild-Type CFTR Channel cluster_1 Modulator Interaction CFTR_closed CFTR (Closed State) CFTR_open CFTR (Open State) CFTR_closed->CFTR_open Gating (Activation) CFTR_open->CFTR_closed Gating (Deactivation) This compound This compound This compound->CFTR_open Inhibits Gating (Increases Closed Time) Potentiator Potentiator Potentiator->CFTR_closed Promotes Opening (Increases Open Probability)

Caption: Interaction of this compound and potentiators with the wild-type CFTR channel gating cycle.

Experimental_Workflow_Ussing_Chamber start Start: Polarized NHBE cells on permeable supports incubation 24h Incubation - Vehicle (Control) - this compound start->incubation ussing_setup Mount in Ussing Chamber incubation->ussing_setup measure_isc Measure baseline Short-Circuit Current (Isc) ussing_setup->measure_isc add_amiloride Add Amiloride (ENaC inhibitor) measure_isc->add_amiloride add_forskolin Add Forskolin (CFTR activator) add_amiloride->add_forskolin measure_fsk Measure Forskolin-stimulated Isc add_forskolin->measure_fsk add_potentiator Add Potentiator measure_fsk->add_potentiator measure_potentiator Measure Potentiator-rescued Isc add_potentiator->measure_potentiator add_inhibitor Add CFTRinh-172 measure_potentiator->add_inhibitor end End: Confirm CFTR-specific current add_inhibitor->end

Caption: Workflow for assessing this compound's effect on wild-type CFTR using Ussing chamber.

References

Technical Support Center: Addressing Variability in HBE Cell Response to GLPG2737

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in the response of Human Bronchial Epithelial (HBE) cells to GLPG2737, a CFTR corrector.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A: this compound is a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] Specifically, it is a type 2 corrector that aids in the proper folding and trafficking of the F508del-CFTR protein to the cell surface.[3][4] The deletion of phenylalanine at position 508 (F508del) is the most common mutation in the CFTR gene and leads to a misfolded protein that is retained in the endoplasmic reticulum and targeted for degradation.[1][2] this compound has been shown to have an additive effect when used in combination with other CFTR modulators, such as type 1 correctors and potentiators.[1][2][5]

Q2: Why am I observing significant variability in HBE cell response to this compound between different donor lots?

A: Variability in response to CFTR modulators among different HBE cell donor lots is a known phenomenon.[6] This can be attributed to several factors:

  • Genetic Background: Even with the same F508del mutation, the broader genetic and epigenetic landscape of the donor can influence CFTR expression, protein folding efficiency, and the cellular response to correctors.[6][7]

  • Disease Severity and Phenotype: The clinical characteristics of the donor, from whom the cells were derived, can be reflected in the in vitro cell behavior.

  • Cellular Heterogeneity: Primary HBE cell cultures contain a mixed population of epithelial cells (e.g., basal, ciliated, secretory cells), and the proportions of these cell types can vary between donors and influence the overall response.[8][9]

Q3: Can variability arise from cell culture conditions?

A: Yes, subtle differences in cell culture techniques can lead to significant variations in experimental outcomes.[10][11] Key factors include:

  • Cell Passage Number: Higher passage numbers can lead to changes in cellular characteristics and gene expression, potentially altering the response to this compound.[10][11] It is crucial to use cells within a consistent and low passage range.

  • Culture Media and Supplements: Variations in media composition, serum lots, and growth factor concentrations can impact cell health, differentiation, and drug response.

  • Air-Liquid Interface (ALI) Culture Duration: The degree of differentiation in ALI cultures can affect CFTR expression and function. Inconsistent ALI culture timing can be a source of variability.

Q4: What is the expected EC50 for this compound in HBE cells?

A: The half-maximal effective concentration (EC50) of this compound can vary depending on the experimental conditions, particularly whether it is used alone or in combination with other modulators. In F508del/F508del HBE cells, when combined with a potentiator, the EC50 of this compound was reported to be 497 ± 189 nM.[1][2] However, when combined with a type 1 corrector (GLPG2222) and a potentiator, the potency of this compound increased significantly, with a reported EC50 of 18 ± 6 nM.[1][2]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to variability in HBE cell response to this compound.

Issue 1: Inconsistent or Low CFTR Function Following this compound Treatment
Potential Cause Troubleshooting Step Recommended Action
Suboptimal this compound Concentration Verify the concentration-response relationship.Perform a dose-response experiment to determine the optimal EC50 in your specific HBE donor lot and culture conditions.
Cell Health and Viability Assess cell morphology and viability.Regularly inspect cultures for signs of stress or death. Perform a viability assay (e.g., Trypan Blue, Live/Dead staining) before and after treatment.
Inadequate Cell Differentiation Evaluate the differentiation status of HBE cells.For ALI cultures, ensure sufficient time for differentiation (typically 21-28 days).[12] Assess differentiation markers (e.g., ciliation, mucus production) and transepithelial electrical resistance (TEER).
Reagent Quality Check the quality and storage of this compound and other compounds.Ensure compounds are stored correctly and prepare fresh solutions. Test the activity of control compounds (e.g., forskolin (B1673556), other known CFTR modulators).
Issue 2: High Well-to-Well or Experiment-to-Experiment Variability
Potential Cause Troubleshooting Step Recommended Action
Inconsistent Cell Seeding Review cell counting and seeding procedures.Ensure a homogenous single-cell suspension before seeding.[13] Use a consistent seeding density across all wells and experiments.
Edge Effects in Multi-well Plates Assess for edge effects.Avoid using the outer wells of plates for critical experiments, or ensure they are filled with media/PBS to maintain humidity.
Variability in Compound Addition Standardize compound addition technique.Use calibrated pipettes and ensure consistent mixing in each well. Consider using automated liquid handlers for high-throughput experiments.
Mycoplasma Contamination Test for mycoplasma contamination.Regularly screen cell cultures for mycoplasma using PCR or a fluorescent dye-based kit.[14][15] Discard any contaminated cultures.[13]
Issue 3: Unexpected Cellular Toxicity
Potential Cause Troubleshooting Step Recommended Action
Compound Insolubility Check for compound precipitation.Visually inspect the media for any precipitate after adding this compound. Ensure the final DMSO concentration is low and consistent across all conditions.
Contaminated Media or Reagents Test for contamination in culture reagents.Culture a sample of the media to check for bacterial or fungal growth.[14] Use sterile, certified reagents from reputable suppliers.[15]
Off-target Effects at High Concentrations Perform a cytotoxicity assay.Determine the concentration at which this compound or other compounds induce toxicity in your HBE cells using assays like MTT or LDH release.

Quantitative Data Summary

Parameter Condition Value Cell Type
This compound EC50 In combination with a potentiator497 ± 189 nMF508del/F508del HBE cells
This compound EC50 In combination with GLPG2222 (0.15 µM) and a potentiator18 ± 6 nMF508del/F508del HBE cells

Data sourced from "Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators".[1][2]

Experimental Protocols

Protocol 1: HBE Cell Culture at Air-Liquid Interface (ALI)
  • Coating of Supports: Coat porous supports (e.g., Transwell®) with human type IV collagen.

  • Cell Seeding: Thaw cryopreserved HBE cells and seed them onto the coated supports at a density of 2.5 x 10^5 cells/cm².

  • Submerged Culture: Culture the cells submerged in growth medium until they reach confluence (typically 5-8 days).[12] Change the medium every other day.

  • Establishment of ALI: Once confluent, remove the apical medium and reduce the volume of the basolateral medium to create an air-liquid interface.

  • Differentiation: Maintain the ALI culture for at least 21 days to allow for full differentiation.[12] The basolateral medium should be changed every 2-3 days.

Protocol 2: Ussing Chamber Assay for CFTR Function
  • Chamber Setup: Prepare the Ussing chamber system with appropriate physiological solutions (e.g., Ringer's solution) and maintain at 37°C with continuous oxygenation.[16]

  • Mounting of ALI Cultures: Carefully excise the porous membrane with the differentiated HBE cell monolayer and mount it in the Ussing chamber.[16]

  • Equilibration: Allow the system to equilibrate and for the baseline transepithelial electrical resistance (TEER) and short-circuit current (Isc) to stabilize.[16]

  • Compound Addition:

    • Add an ENaC inhibitor (e.g., amiloride) to the apical side to block sodium absorption.

    • Add this compound (and any other correctors) to the basolateral side and incubate for the desired duration (e.g., 24 hours).

    • Add a CFTR activator cocktail (e.g., forskolin and a potentiator) to the apical side to stimulate CFTR-mediated chloride secretion.

    • Add a CFTR inhibitor (e.g., CFTRinh-172) at the end of the experiment to confirm the observed current is CFTR-specific.

  • Data Acquisition: Continuously record the Isc. The change in Isc after the addition of the CFTR activator is a measure of CFTR function.

Visualizations

GLPG2737_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR_misfolded F508del-CFTR (misfolded) F508del_CFTR_corrected F508del-CFTR (corrected) F508del_CFTR_misfolded->F508del_CFTR_corrected Proteasome Proteasomal Degradation F508del_CFTR_misfolded->Proteasome Default Pathway F508del_CFTR_mature Mature F508del-CFTR F508del_CFTR_corrected->F508del_CFTR_mature Trafficking CFTR_channel Functional CFTR Channel F508del_CFTR_mature->CFTR_channel Insertion This compound This compound (Corrector) This compound->F508del_CFTR_misfolded Promotes Folding

Caption: this compound action on F508del-CFTR.

Experimental_Workflow start Start: Cryopreserved HBE Cells culture Culture HBE cells on porous supports start->culture ali Establish Air-Liquid Interface (ALI) for ≥21 days culture->ali treat Treat with this compound (and other modulators) ali->treat ussing Mount in Ussing Chamber treat->ussing measure Measure CFTR function (Isc) ussing->measure end End: Analyze Data measure->end

Caption: Workflow for assessing HBE cell response.

Troubleshooting_Tree issue High Variability in Response? donor Consistent Donor Lot? issue->donor Yes no_issue Variability is within acceptable limits. issue->no_issue No passage Consistent Passage Number? donor->passage Yes solution1 Source of variability is likely donor-specific genetics. Characterize multiple donors. donor->solution1 No culture Standardized Culture Protocol? passage->culture Yes solution2 Use cells within a narrow passage range. Establish a cell bank. passage->solution2 No assay Consistent Assay Conditions? culture->assay Yes solution3 Strictly adhere to a detailed SOP for cell culture and ALI differentiation. culture->solution3 No solution4 Optimize and standardize all assay parameters (reagents, timing, etc.). assay->solution4 No assay->no_issue Yes

References

Technical Support Center: Optimizing Functional Assays for GLPG2737

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing GLPG2737 in functional assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] Its primary function is to address the trafficking defect of the F508del-CFTR mutant, the most common mutation causing cystic fibrosis.[1][2] this compound acts as a Type 2 corrector, meaning it assists in the proper folding and transport of the mutant CFTR protein from the endoplasmic reticulum to the cell membrane, thereby increasing the density of functional channels at the cell surface.[3][4] It often works synergistically with other CFTR modulators, such as potentiators and other correctors.[1]

Q2: In which functional assays is this compound typically evaluated?

A2: The activity of this compound is commonly assessed using a variety of functional assays that measure CFTR expression, trafficking, and channel function. These include:

  • Cell Surface Expression (CSE) Assays: Such as the Cell Surface Expression Horseradish Peroxidase (CSE-HRP) assay and the Cell Surface Expression β-lactamase (CSE-MEM) assay to quantify the amount of CFTR at the plasma membrane.[1]

  • Ussing Chamber Electrophysiology: To measure ion transport across epithelial cell monolayers.[1][5]

  • Patch-Clamp Electrophysiology: To study the activity of single CFTR channels.[1][5]

  • Yellow Fluorescent Protein (YFP)-Based Halide Influx Assays: A cell-based fluorescence quenching assay to measure CFTR-mediated anion transport.[1][6]

  • Transepithelial Clamp Circuit (TECC) Assays: To assess the functional rescue of CFTR in primary human bronchial epithelial cells.[2]

Q3: What are the general starting concentrations for this compound in functional assays?

A3: The effective concentration of this compound can vary depending on the assay system and the presence of other CFTR modulators. In F508del/F508del human bronchial epithelial cells, the EC50 of this compound when combined with a potentiator is approximately 497 nM.[1][2] However, when used in combination with another corrector like GLPG2222 and a potentiator, its potency can increase significantly, with an EC50 around 18 nM.[1][2] For initial experiments, a dose-response curve ranging from nanomolar to micromolar concentrations is recommended.

Q4: Does this compound have any off-target effects that could influence my assay results?

A4: this compound has been shown to inhibit wild-type CFTR channel activity in a dose-dependent manner.[1] This inhibitory effect can be counteracted by the addition of a potentiator.[1] Researchers should be aware of this when designing experiments with cells expressing wild-type CFTR or when interpreting data in the absence of a potentiator. Additionally, this compound has been investigated as a CFTR inhibitor in the context of polycystic kidney disease.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered when performing functional assays with this compound.

Low or No this compound-Mediated Rescue of F508del-CFTR Function
Potential Cause Recommended Solution
Suboptimal Buffer Conditions Verify and optimize the pH, ionic strength, and composition of your assay buffers. Refer to the detailed buffer composition tables in the Experimental Protocols section. Ensure the pH is stable throughout the experiment, as intracellular pH can directly affect CFTR channel gating.[3]
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. Remember that its potency is significantly enhanced in the presence of other modulators.[1][2]
Cell Health and Passage Number Ensure cells are healthy, within a low passage number, and not overgrown. Stressed or senescent cells may not respond optimally to CFTR correctors.
Incubation Time The standard incubation time for this compound to correct F508del-CFTR trafficking is 24 hours.[1] Shorter incubation times may not be sufficient to observe a significant effect.
Presence of a Potentiator For functional assays measuring ion channel activity (e.g., Ussing chamber, patch-clamp, YFP assay), the inclusion of a CFTR potentiator is often necessary to observe the full effect of the corrected channels at the cell surface.[1]
High Background Signal or Variability in Assays
Potential Cause Recommended Solution
Buffer Contamination Prepare fresh buffers using high-purity water and reagents. Filter-sterilize buffers to prevent microbial growth, which can interfere with assays.
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells of a microplate. Inconsistent cell numbers will lead to variability in the results.
Temperature Fluctuations Maintain a stable and appropriate temperature during the assay. For many cell-based assays, 37°C is optimal.[8] For cell surface expression assays performed on ice, ensure consistent and rapid cooling.
Detergent Effects (in applicable assays) If using detergents for cell lysis or protein extraction, ensure the concentration is optimized. Different detergents can have varying effects on CFTR stability and function.[1][2]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to minimize variability in reagent addition.

Experimental Protocols

Ussing Chamber Electrophysiology

This protocol is for measuring CFTR-mediated ion transport across polarized epithelial cell monolayers.

Buffer Composition:

Buffer Component Concentration (mM)
NaCl115-118.9
NaHCO₃25
K₂HPO₄2.4
KH₂PO₄0.4-0.6
CaCl₂1.2
MgCl₂1.2
Dextrose/Glucose5-10
  • Note: The buffer should be maintained at 37°C and gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[9][10][11] Mannitol can be added to the mucosal bath to maintain osmotic balance.[10]

Methodology:

  • Culture epithelial cells (e.g., human bronchial epithelial cells) on permeable supports until a polarized monolayer with high transepithelial resistance is formed.

  • Treat the cells with this compound (and other correctors, if applicable) for 24 hours prior to the experiment.

  • Mount the permeable supports in the Ussing chamber with the above Krebs buffer on both the apical and basolateral sides.

  • Allow the short-circuit current (Isc) to stabilize.

  • Add a sodium channel blocker (e.g., 100 µM amiloride) to the apical side to inhibit sodium absorption.

  • Sequentially add a CFTR agonist (e.g., 10 µM forskolin) and a CFTR potentiator to stimulate and maximize CFTR-mediated chloride secretion.

  • Finally, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the measured current is CFTR-specific.

  • The change in Isc after stimulation represents the functional activity of the corrected CFTR channels.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the measurement of macroscopic CFTR currents in whole cells.

Buffer Compositions:

Solution Component Concentration (mM)
Pipette (Internal) CsCl101
MgCl₂2
TEACl20
MgATP10
Tris8
EGTA10
Glucose5.8
Bath (External) NaCl114
MgCl₂2
CaCl₂1
KCl5
HEPES5
Glucose5
Sucrose70
  • Note: The internal solution should be adjusted to pH 7.4 with CsOH, and the external solution to pH 7.4 with NaOH.[12]

Methodology:

  • Plate cells expressing the target CFTR variant on glass coverslips.

  • Treat with this compound for 24 hours.

  • Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external bath solution.

  • Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with the internal solution.

  • Hold the cell at a constant membrane potential and apply voltage steps to elicit currents.

  • Activate CFTR channels by including a CFTR agonist (e.g., 10 µM forskolin) in the bath solution.

  • Record the resulting chloride currents.

YFP-Based Halide Influx Assay

A high-throughput compatible assay to measure CFTR-mediated halide transport.

Buffer Compositions:

Buffer Composition
Assay Buffer PBS containing calcium and magnesium.[6]
Iodide-Containing Buffer PBS with 100 mM NaI replacing NaCl.[6]

Methodology:

  • Seed cells co-expressing F508del-CFTR and a halide-sensitive YFP in black-wall, clear-bottom 96- or 384-well plates.

  • Incubate cells with this compound at various concentrations for 18-24 hours at 37°C.

  • Wash the cells with Assay Buffer to remove the compounds.

  • Add Assay Buffer containing a CFTR agonist (e.g., 20 µM Forskolin) and a potentiator (e.g., 50 µM Genistein) to each well.

  • Measure the baseline YFP fluorescence using a fluorescence plate reader.

  • Add the Iodide-Containing Buffer to all wells and immediately begin kinetic fluorescence readings.

  • The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx.

Cell Surface Expression (CSE) - HRP Assay

This protocol is based on a cell surface ELISA for HA-tagged CFTR and can be adapted for HRP-based detection.

Buffer Compositions:

Buffer Composition
Blocking Buffer 0.5% BSA in PBS with 0.1 mM CaCl₂ and 1 mM MgCl₂ (PBS(+)).[6]
Wash Buffer PBS with 0.1 mM CaCl₂ and 1 mM MgCl₂ (PBS(+)).[6]
Amplex® Red Reaction Mix 50 µM Amplex® Red, 200 µM H₂O₂, 50 mM NaH₂PO₄, pH 7.4.[13]

Methodology:

  • Seed cells expressing epitope-tagged CFTR (e.g., HA-tag in an extracellular loop) in 24-well plates and treat with this compound for 24 hours.

  • Place plates on ice, rinse cells gently with ice-cold 0.5% BSA-PBS(+).

  • Block with 0.5% BSA-PBS(+) for 20 minutes on ice.

  • Incubate with a primary antibody against the extracellular epitope tag (diluted in blocking buffer) for 1 hour on ice.

  • Rinse the cells three times with ice-cold PBS(+).

  • Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour on ice.

  • Wash the cells extensively with ice-cold PBS(+).

  • Add the Amplex® Red reaction mix and incubate at room temperature, protected from light.

  • Measure the fluorescence in a plate reader. The signal is proportional to the amount of cell surface CFTR.

Signaling Pathways and Experimental Workflows

CFTR_Trafficking_and_Correction cluster_ER Endoplasmic Reticulum (ER) cluster_Corrector cluster_Golgi Golgi Apparatus ER_Synthesis F508del-CFTR Synthesis Misfolding Misfolding ER_Synthesis->Misfolding ERAD ER-Associated Degradation Misfolding->ERAD This compound This compound (Corrector) Misfolding->this compound Inhibits Misfolding Processing Processing & Maturation This compound->Processing Promotes Trafficking Plasma_Membrane Plasma Membrane Processing->Plasma_Membrane Functional_Channel Functional CFTR Channel Plasma_Membrane->Functional_Channel

Mechanism of this compound as a CFTR Corrector.

Ussing_Chamber_Workflow Start Polarized Epithelial Cell Monolayer Treatment 24h Incubation with this compound Start->Treatment Mount Mount in Ussing Chamber Treatment->Mount Stabilize Stabilize Isc Mount->Stabilize Amiloride Add Amiloride (apical) Stabilize->Amiloride Stimulate Add Forskolin + Potentiator Amiloride->Stimulate Inhibit Add CFTRinh-172 Stimulate->Inhibit Measure Measure Change in Isc Inhibit->Measure

Ussing Chamber Experimental Workflow.

References

Validation & Comparative

Unveiling GLPG2737: A Novel Mechanism for CFTR Correction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of GLPG2737 and Alternative CFTR Modulators for Cystic Fibrosis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of this compound's novel mechanism of action with existing Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. We present supporting experimental data to validate its unique properties and potential as a therapeutic agent for cystic fibrosis (CF).

Introduction to this compound's Novel Mechanism

This compound is a novel, orally bioavailable potentiator and corrector of the CFTR protein, targeting the underlying cause of cystic fibrosis.[1][2] Unlike conventional CFTR correctors, this compound exhibits a dual mechanism of action. It not only improves the processing and trafficking of the most common CF-causing mutant, F508del-CFTR, to the cell surface (correction) but also enhances the channel's opening probability (potentiation).[1][3] This dual activity distinguishes it from other modulators that typically act as either correctors or potentiators.

The novel mechanism of this compound is described as acting synergistically with Type I or "C1" correctors, such as lumacaftor (B1684366) and tezacaftor (B612225), and is therefore classified as a Type II or "co-corrector".[4][5] This complementary action suggests its potential use in triple-combination therapies to achieve greater clinical efficacy.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the in vitro efficacy of this compound in comparison to other key CFTR correctors. The data is derived from various cellular assays designed to measure the rescue of F508del-CFTR function.

Table 1: In Vitro Corrector Activity in F508del-CFTR Assays

CompoundAssay TypeCell LineEC50 (nM)Maximal Efficacy (% of VX-809)Citation(s)
This compound CSE-HRPLung Epithelial~500264%[6][7]
This compound + C1 Corrector CSE-HRPLung Epithelial~20Not Reported[6]
Lumacaftor (VX-809) Not SpecifiedNot SpecifiedNot Reported100% (Reference)[4]
Tezacaftor (VX-661) Not SpecifiedNot SpecifiedNot ReportedNot Reported
Elexacaftor (B607289) (VX-445) Not SpecifiedNot SpecifiedNot ReportedNot Reported

EC50: Half-maximal effective concentration. CSE-HRP: Cell Surface Expression Horseradish Peroxidase Assay. C1 Corrector: A Type 1 corrector like GLPG2222 or a VX-809 analog. Note: Direct head-to-head EC50 and maximal efficacy data for all compounds under identical assay conditions were not available in the reviewed literature. The data for lumacaftor, tezacaftor, and elexacaftor are not explicitly provided in the same format, highlighting a gap in publicly available comparative in vitro studies.

Table 2: Functional Rescue in Human Bronchial Epithelial (HBE) Cells

Corrector(s)Assay TypeEC50 (nM)Efficacy (% of wild-type CFTR function)Citation(s)
This compound + Potentiator TECC497 ± 189Not Reported[6]
This compound + GLPG2222 (C1) + Potentiator TECC18 ± 6Not Reported[6]

TECC: Transepithelial Clamp Circuit. This assay measures ion transport across a monolayer of cells.

Comparative Analysis of Clinical Efficacy

Clinical trials have evaluated the efficacy of this compound in combination with other CFTR modulators. The primary endpoints in these trials are typically the change in sweat chloride concentration (a direct measure of CFTR function) and the percent predicted forced expiratory volume in one second (ppFEV1), a key indicator of lung function.

Table 3: Clinical Trial Outcomes for CFTR Modulator Combination Therapies

Treatment RegimenTrial Name/IdentifierPatient Population (Genotype)Number of PatientsStudy DurationMean Absolute Change in Sweat Chloride (mmol/L)Mean Absolute Change in ppFEV1 (%)Citation(s)
This compound + Lumacaftor/Ivacaftor PELICAN / NCT03474042F508del/F508del2228 days-19.6 (vs. placebo)+3.4 (vs. placebo)[8]
Lumacaftor/Ivacaftor TRAFFIC and TRANSPORT / NCT01807923 & NCT01807949F508del/F508del110824 weeksNot Reported+2.6 to +4.0 (vs. placebo)[9]
Tezacaftor/Ivacaftor NCT01531673F508del/F508delNot Specified28 days-6.04+3.75[10][11][12][13]
Elexacaftor/Tezacaftor/Ivacaftor NCT03772134One F508del allele40324 weeks-41.8+14.3[14]
Elexacaftor/Tezacaftor/Ivacaftor PROMISE / NCT04038047At least one F508del allele4876 months-41.7+9.76

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

GLPG2737_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Membrane Cell Membrane F508del_CFTR_misfolded Misfolded F508del-CFTR Proteasome Proteasomal Degradation F508del_CFTR_misfolded->Proteasome Default Pathway C1_Corrector Type I Corrector (e.g., Lumacaftor, Tezacaftor) F508del_CFTR_misfolded->C1_Corrector Partially_Corrected_CFTR Partially Corrected CFTR C1_Corrector->Partially_Corrected_CFTR Stabilizes NBD1 This compound This compound (Type II Corrector) Corrected_CFTR Corrected F508del-CFTR This compound->Corrected_CFTR Synergistic Correction Partially_Corrected_CFTR->this compound CFTR_Channel_Closed CFTR Channel (Closed) Corrected_CFTR->CFTR_Channel_Closed Trafficking Potentiator Potentiator (e.g., Ivacaftor) CFTR_Channel_Closed->Potentiator CFTR_Channel_Open CFTR Channel (Open) Chloride_Ion Cl- CFTR_Channel_Open->Chloride_Ion Efflux Potentiator->CFTR_Channel_Open Increases Open Probability

Caption: Mechanism of action for this compound in synergy with a Type I corrector and a potentiator.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_ex_vivo Ex Vivo / In Vitro Functional Assays Cell_Culture Culture F508del-CFTR Expressing Cells Compound_Treatment Treat with this compound +/- Other Modulators Cell_Culture->Compound_Treatment Western_Blot Western Blot: Assess CFTR Maturation (Band C) Compound_Treatment->Western_Blot CSE_Assay Cell Surface Expression Assay: Quantify Surface CFTR Compound_Treatment->CSE_Assay YFP_Assay YFP Halide Assay: Measure CFTR Function Compound_Treatment->YFP_Assay HBE_Culture Culture Human Bronchial Epithelial (HBE) Cells Ussing_Chamber Ussing Chamber: Measure Transepithelial Ion Current HBE_Culture->Ussing_Chamber Organoid_Culture Culture Patient-Derived Intestinal Organoids FIS_Assay Forskolin-Induced Swelling: Assess CFTR Function Organoid_Culture->FIS_Assay

Caption: Experimental workflow for validating the mechanism of action of CFTR correctors.

Experimental Protocols

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay measures CFTR function in a 3D organoid model derived from patient rectal biopsies.[1][2]

  • Organoid Culture: Human intestinal organoids are cultured in a basement membrane matrix (e.g., Matrigel®) with specialized growth medium.[1][2]

  • Seeding for Assay: Organoids are seeded into 96-well plates.

  • Compound Incubation: Organoids are pre-incubated with the CFTR corrector(s) (e.g., this compound, lumacaftor) for 18-24 hours to allow for correction of F508del-CFTR.

  • Assay Initiation: The culture medium is replaced with a buffer containing forskolin (B1673556) (a cAMP agonist that activates CFTR) and a potentiator (e.g., ivacaftor). A fluorescent dye (e.g., Calcein Green) can be used to visualize the organoids.

  • Imaging: Live-cell imaging is used to capture images of the organoids at baseline (time = 0) and at regular intervals for 1-2 hours.

  • Quantification: The change in the cross-sectional area of the organoids over time is quantified using image analysis software. The degree of swelling is proportional to CFTR function.

Ussing Chamber Assay for Transepithelial Ion Transport

This electrophysiological technique measures ion transport across a polarized epithelial cell monolayer.[4]

  • Cell Culture: Human bronchial epithelial (HBE) cells are cultured on permeable supports (e.g., Transwell® inserts) until they form a confluent and polarized monolayer with high transepithelial electrical resistance (TEER).

  • Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.

  • Buffer and Electrodes: Both compartments are filled with identical Ringer's solution, and Ag/AgCl electrodes are placed to measure voltage and pass current.

  • Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the current required to maintain this clamp (the Isc) is continuously recorded. The Isc is a direct measure of net ion transport.

  • Pharmacological Modulation:

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride transport.

    • Forskolin is added to stimulate CFTR-mediated chloride secretion.

    • A potentiator is added to assess the function of corrected CFTR at the membrane.

    • A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc in response to each compound is calculated to determine the level of CFTR function.

Western Blot Analysis of CFTR Maturation

This biochemical assay assesses the glycosylation state of the CFTR protein, which indicates its maturation and trafficking through the endoplasmic reticulum and Golgi apparatus.[14]

  • Cell Lysis: Cells treated with CFTR modulators are lysed in a buffer containing detergents and protease inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for CFTR.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection: A chemiluminescent substrate is added, and the light emitted from the bands corresponding to CFTR is detected. The immature, core-glycosylated form of CFTR appears as "Band B," while the mature, complex-glycosylated form that has trafficked through the Golgi appears as "Band C." An increase in the intensity of Band C indicates successful correction.

Conclusion

This compound represents a promising advance in the field of CFTR modulation. Its novel, synergistic mechanism of action as a Type II corrector offers the potential for enhanced clinical benefit when used in combination with existing CFTR modulators. The in vitro and clinical data presented in this guide demonstrate its ability to improve the function of the F508del-CFTR protein. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in the treatment of cystic fibrosis.

References

A Comparative Analysis of GLPG2737 and Elexacaftor for Cystic Fibrosis Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two cystic fibrosis transmembrane conductance regulator (CFTR) modulators: GLPG2737 and elexacaftor (B607289). Developed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, presents available preclinical and clinical data, and details relevant experimental protocols.

Mechanism of Action

Both this compound and elexacaftor are classified as CFTR correctors, designed to address the underlying protein folding and trafficking defects caused by mutations in the CFTR gene, most notably the F508del mutation.[1][2][3] However, they exhibit distinct mechanistic properties.

This compound is identified as a potent Type 2 corrector of the CFTR protein.[1] Its primary role is to improve the processing and trafficking of the mutated CFTR protein to the cell surface.[4][5] Interestingly, preclinical studies have also revealed that this compound can act as an inhibitor of wild-type CFTR channel activity.[6] The development of this compound for cystic fibrosis was part of a strategy to create a triple combination therapy.[4]

Elexacaftor is also a CFTR corrector but functions at a different binding site on the CFTR protein than other correctors like tezacaftor (B612225).[2] This complementary mechanism of action is a key reason for its inclusion in the highly effective triple-combination therapy, Trikafta (marketed as Kaftrio in some regions), alongside tezacaftor and the potentiator ivacaftor.[2][7][8] Elexacaftor's role is to facilitate the proper folding of the CFTR protein, allowing more of it to reach the cell surface.[2] The combined effect of elexacaftor with a second corrector and a potentiator leads to a significant increase in the quantity and function of the CFTR protein at the cell surface.[8]

Preclinical Data Comparison

Direct head-to-head preclinical studies of this compound and elexacaftor are limited. However, available data allows for a comparative assessment of their potency and efficacy in in vitro and in vivo models.

ParameterThis compoundElexacaftorReference
Corrector Type Type 2 CorrectorCorrector[1][2]
In Vitro Potency (CFTR Correction) EC50 of 161 nM for V232D CFTR mutant in a YFP halide assay.Data not available in a directly comparable format.[6]
In Vitro Potency (CFTR Inhibition) IC50 of 2.41 µM for wild-type CFTR in a YFP halide assay.Not reported to have significant inhibitory activity.[1]
In Vivo Efficacy (Animal Models) Showed treatment potential in cell and animal lab studies.A key component of a highly effective triple-combination therapy in clinical trials.[3][8]

Clinical Data Comparison

A direct comparison of the clinical efficacy of this compound and elexacaftor is challenging due to the different stages of their development and the nature of the clinical trials conducted. This compound was evaluated in a Phase 2a trial as an add-on therapy, while elexacaftor is a component of the triple-therapy Trikafta, which has undergone extensive Phase 3 trials.

TrialDrug(s)Patient PopulationKey Efficacy EndpointsReference
PELICAN (Phase 2a) This compound (add-on to lumacaftor/ivacaftor)F508del homozygous CF patients- Mean decrease in sweat chloride concentration: -19.6 mmol/L (p=0.0210) - Absolute improvement in ppFEV1: 3.4%[6][9]
Phase 3 Trial (F/MF) Elexacaftor/Tezacaftor/Ivacaftor (Trikafta)CF patients with one F508del mutation and one minimal function mutation- Mean improvement in ppFEV1 at week 24: 14.3 percentage points - Mean decrease in sweat chloride concentration at week 24: -41.8 mmol/L[3]
Phase 3 Trial (F/F) Elexacaftor/Tezacaftor/Ivacaftor (Trikafta)CF patients homozygous for the F508del mutation- Mean improvement in ppFEV1 at week 4: 10.0 percentage points[3]

Experimental Protocols

Yellow Fluorescent Protein (YFP) Halide Assay (for this compound)

This assay is used to measure CFTR channel activity.

  • Cell Culture and Transfection: HEK293 cells are transfected with a plasmid encoding the CFTR variant of interest and a plasmid encoding a halide-sensitive YFP (H148Q/I152L).[1][6]

  • Compound Incubation: Cells are seeded in 96-well plates and incubated with varying concentrations of the test compound (e.g., this compound) for 24 hours.[6]

  • CFTR Activation: CFTR channels are activated by adding a stimulating agent, such as forskolin (B1673556).[1]

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence is measured, and then a solution containing iodide is added. The influx of iodide through active CFTR channels quenches the YFP fluorescence.[1][6]

  • Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. IC50 or EC50 values are calculated from the dose-response curves.[1]

Ussing Chamber Assay (for Elexacaftor)

This technique measures ion transport across epithelial tissues.

  • Cell Culture: Human bronchial epithelial cells from CF patients are cultured on permeable supports to form a polarized monolayer.[10][11]

  • Compound Incubation: The cell monolayers are incubated with the test compounds (e.g., elexacaftor in combination with other modulators) for a specified period (e.g., 24-48 hours).[11]

  • Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber, which separates the apical and basolateral sides. The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is measured.[10]

  • Measurement of CFTR-dependent Current: A chloride gradient is established across the epithelium. CFTR-mediated chloride secretion is stimulated with agents like forskolin and a potentiator like ivacaftor. The change in Isc is measured.[10][11]

  • Inhibition: A CFTR-specific inhibitor is added at the end of the experiment to confirm that the measured current is CFTR-dependent.[10]

Visualizations

CFTR_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Misfolded F508del-CFTR Misfolded F508del-CFTR Corrected CFTR Corrected CFTR Misfolded F508del-CFTR->Corrected CFTR This compound / Elexacaftor (Correction) Processed CFTR Processed CFTR Corrected CFTR->Processed CFTR Processing Functional CFTR Channel Functional CFTR Channel Processed CFTR->Functional CFTR Channel Trafficking Chloride Ion Efflux Chloride Ion Efflux Functional CFTR Channel->Chloride Ion Efflux Activation

Caption: CFTR protein processing and the action of corrector drugs.

Experimental_Workflow cluster_YFP YFP Halide Assay cluster_Ussing Ussing Chamber Assay YFP1 Transfect cells with CFTR and YFP plasmids YFP2 Incubate with This compound YFP1->YFP2 YFP3 Activate CFTR (e.g., Forskolin) YFP2->YFP3 YFP4 Measure fluorescence quenching by iodide YFP3->YFP4 Ussing1 Culture epithelial cells on permeable supports Ussing2 Incubate with Elexacaftor combination Ussing1->Ussing2 Ussing3 Mount in Ussing Chamber Ussing2->Ussing3 Ussing4 Measure short-circuit current (Isc) Ussing3->Ussing4

Caption: Workflow for YFP Halide and Ussing Chamber assays.

References

Head-to-Head Comparison: GLPG2737 and GLPG2222 in Cystic Fibrosis Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on two distinct CFTR correctors, summarizing key preclinical and clinical data, experimental methodologies, and signaling pathways.

This guide provides a detailed head-to-head comparison of two investigational cystic fibrosis transmembrane conductance regulator (CFTR) modulators: GLPG2737 and GLPG2222. Both molecules, developed by Galapagos and AbbVie, aim to correct the trafficking and functional defects of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF). This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.

Introduction to this compound and GLPG2222

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for an epithelial ion channel responsible for chloride and bicarbonate transport.[1][2][3] The most prevalent mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, resulting in a significant reduction of the protein at the cell surface.[4][5]

CFTR modulator therapies aim to rescue the function of this faulty protein. These therapies often involve a combination of compounds with different mechanisms of action:

  • Correctors: These molecules aid in the proper folding and trafficking of the F508del-CFTR protein to the cell surface.

  • Potentiators: These agents increase the channel opening probability of the CFTR protein that has reached the cell surface.

GLPG2222 (also known as ABBV-2222) is classified as a C1 corrector .[3] In contrast, this compound is a C2 corrector , or a co-corrector, with a distinct and complementary mechanism of action to C1 correctors.[1][2][6] The rationale behind combining different classes of correctors is to achieve a synergistic effect, leading to a greater restoration of CFTR function than what can be achieved with a single corrector.[1][2][7]

Mechanism of Action and Signaling Pathway

Both this compound and GLPG2222 act as pharmacological chaperones to rescue the F508del-CFTR protein. They facilitate the protein's conformational maturation within the endoplasmic reticulum, allowing it to escape degradation and traffic to the plasma membrane. Once at the cell surface, a potentiator can then activate the channel.

The following diagram illustrates the CFTR protein processing and the points of intervention for C1 and C2 correctors and potentiators.

CFTR_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane cluster_Drugs Therapeutic Intervention ER_Nucleus Nucleus (CFTR Gene) ER_Ribosome Ribosome (Translation) ER_Nucleus->ER_Ribosome Transcription & Translation ER_Misfolded Misfolded F508del-CFTR ER_Ribosome->ER_Misfolded ER_Degradation Proteasomal Degradation ER_Misfolded->ER_Degradation Ubiquitination ER_Folding Correct Folding ER_Misfolded->ER_Folding Correction Golgi_Processing Further Processing & Glycosylation ER_Folding->Golgi_Processing Trafficking Membrane_CFTR Trafficked F508del-CFTR Golgi_Processing->Membrane_CFTR Trafficking Membrane_Channel CFTR Channel (Closed) Membrane_CFTR->Membrane_Channel Membrane_Open Open Channel (Ion Transport) Membrane_Channel->Membrane_Open Activation GLPG2222 GLPG2222 (C1 Corrector) GLPG2222->ER_Folding This compound This compound (C2 Corrector) This compound->ER_Folding Potentiator Potentiator Potentiator->Membrane_Open

Figure 1: CFTR protein processing and modulator intervention points.

Head-to-Head Comparison of Preclinical Data

The following tables summarize the available preclinical data for this compound and GLPG2222, both individually and in combination. The data is derived from various in vitro assays, primarily using human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation.

Table 1: In Vitro Efficacy in F508del/F508del HBE Cells
ParameterGLPG2222 (C1 Corrector)This compound (C2 Corrector)GLPG2222 + this compoundReference Compound(s)
EC50 (Chloride Transport) Not reported497 ± 189 nM (with potentiator)18 ± 6 nM (this compound EC50 with 0.15 µM GLPG2222 + potentiator)VX-809 (Lumacaftor)
Maximal Efficacy (% of WT-CFTR) Not reportedSubstantial increase over dual combination~2-fold increase in Cl- current vs. GLPG2222 + potentiatorNot specified
Potency (vs. VX-809) >25-fold more potentNot directly comparedNot applicableVX-809

Data sourced from Frontiers in Pharmacology, 2019.[7]

Table 2: Preclinical Pharmacokinetics
ParameterThis compoundGLPG2222
Species RatNot specified
Clearance (iv) Low (0.0246 L/h/kg for an analog)Not specified
Volume of Distribution (Vss) Low (0.2 L/kg for an analog)Not specified
Oral Bioavailability HighOrally bioavailable
Plasma Protein Binding Very HighNot specified

Data for this compound analog sourced from Journal of Medicinal Chemistry, 2024.[1][3]

Head-to-Head Comparison of Clinical Data

Both this compound and GLPG2222 have been evaluated in Phase 1 and Phase 2 clinical trials in healthy volunteers and CF patients.

Table 3: Summary of Clinical Trial Results
ParameterGLPG2222This compound
Phase 2 Study FLAMINGO (NCT03119649), ALBATROSS (NCT03045523)PELICAN (NCT03474042)
Patient Population F508del homozygous (FLAMINGO); F508del heterozygous with gating mutation on ivacaftor (B1684365) (ALBATROSS)F508del homozygous on lumacaftor/ivacaftor
Treatment Regimen Once daily oral doses for 29 days75mg twice daily for 28 days
Change in Sweat Chloride (vs. Placebo) Max decrease: -17.6 mmol/L (FLAMINGO, 200mg); -7.4 mmol/L (ALBATROSS, 300mg)-19.6 mmol/L
Change in ppFEV1 (vs. Placebo) No significant effect3.4% absolute improvement
Safety and Tolerability Well-tolerated, most AEs mild to moderateWell-tolerated, most AEs mild to moderate

Data sourced from Journal of Cystic Fibrosis, 2019 and 2020.[7][8][9][10]

It is important to note that a triple combination therapy involving this compound, GLPG2222, and a potentiator (GLPG2451) was evaluated but showed limited benefit in patients due to pharmacological issues.[6] Subsequently, this compound has been investigated for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) as a CFTR inhibitor.[9][11][12][13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are detailed protocols for key assays used in the evaluation of this compound and GLPG2222.

Ussing Chamber Assay for CFTR-Mediated Chloride Current

This electrophysiological technique measures ion transport across epithelial tissues.

Ussing_Chamber_Workflow A HBE Cell Culture (on permeable supports) B Mounting in Ussing Chamber A->B C Equilibration (Ringer's solution, 37°C, 95% O2/5% CO2) B->C D Amiloride Addition (Inhibit ENaC) C->D E Compound Incubation (this compound/GLPG2222, 24h) D->E F Forskolin (B1673556) Addition (Activate CFTR) E->F G Potentiator Addition (e.g., GLPG1837) F->G H Measure Short-Circuit Current (Isc) G->H I Data Analysis H->I

Figure 2: Workflow for the Ussing Chamber Assay.

Protocol:

  • Cell Culture: Human bronchial epithelial (HBE) cells from F508del homozygous donors are cultured on permeable filter supports until a polarized monolayer with high transepithelial electrical resistance is formed.

  • Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a heated (37°C) and gassed (95% O2/5% CO2) Ringer's solution.

  • Compound Incubation: The cells are pre-incubated with the corrector compounds (this compound, GLPG2222, or their combination) for 24 hours.

  • Measurement: The epithelial monolayer is voltage-clamped, and the short-circuit current (Isc), which reflects net ion transport, is continuously recorded.

  • Sequential Additions:

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

    • Forskolin is added to raise intracellular cAMP levels and activate CFTR.

    • A potentiator is added to further stimulate CFTR channel activity.

  • Data Analysis: The change in Isc following the addition of forskolin and the potentiator is measured as an indicator of CFTR-mediated chloride secretion.

YFP-Based Halide Influx Assay

This is a cell-based fluorescence assay used for high-throughput screening of CFTR modulators.[15][16][17][18][19]

Protocol:

  • Cell Seeding: Fischer Rat Thyroid (FRT) cells or CFBE41o- cells stably co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) are seeded in 96- or 384-well black-wall, clear-bottom microplates.[15]

  • Compound Incubation: Cells are incubated with test compounds (this compound and/or GLPG2222) for 18-24 hours at 37°C to allow for CFTR correction.[15]

  • Assay Preparation: The cells are washed to remove the compounds.

  • Fluorescence Reading:

    • An assay buffer containing a CFTR agonist (e.g., forskolin) and a potentiator is added to each well.

    • The baseline YFP fluorescence is measured using a fluorescence plate reader.

    • An iodide-containing buffer is then added, which quenches the YFP fluorescence upon entry into the cells through active CFTR channels.

  • Data Analysis: The rate of fluorescence quenching is proportional to the CFTR-mediated halide influx and is used to quantify CFTR activity.[15]

Cell Surface Expression Assay

This assay quantifies the amount of CFTR protein that has successfully trafficked to the cell membrane.

Protocol:

  • Cell Culture and Treatment: Cells expressing tagged CFTR (e.g., with an HA-tag in an extracellular loop) are cultured and treated with corrector compounds.

  • Biotinylation: Cell surface proteins are labeled with a membrane-impermeable biotinylation reagent at 4°C to prevent endocytosis.[4][20]

  • Cell Lysis: The cells are lysed, and the biotinylated proteins are captured using streptavidin-coated beads.[4]

  • Western Blotting: The captured proteins are separated by SDS-PAGE and transferred to a membrane. The amount of CFTR is detected using a specific anti-CFTR antibody.[4][8]

  • Quantification: The intensity of the CFTR band corresponding to the cell surface fraction is quantified and can be normalized to the total amount of CFTR in the cell lysate.

Conclusion

This compound and GLPG2222 are two distinct CFTR correctors that have demonstrated the potential to rescue the F508del-CFTR protein. Preclinical data strongly suggest a synergistic effect when these two molecules are combined, leading to a more significant restoration of CFTR function than with either compound alone. Clinical trials have confirmed their activity in CF patients, as evidenced by reductions in sweat chloride concentrations. However, the development of a successful triple combination therapy has faced challenges. The detailed experimental protocols provided in this guide should aid in the further investigation and development of novel CFTR modulator therapies.

References

Assessing the Additive Effect of GLPG2737 with Potentiators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of the C2 corrector GLPG2737 in combination with cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. The following sections detail the synergistic effects observed in preclinical and clinical studies, present quantitative data in a comparative format, and outline the experimental methodologies used to generate this data.

Introduction to this compound and CFTR Modulation

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial membranes.[1] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation, resulting in reduced channel quantity at the cell surface.[2] CFTR modulators are a class of drugs that aim to correct this defect. They are broadly categorized as:

  • Correctors: Small molecules that aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.[3] Correctors are further classified as Type 1 (C1), like lumacaftor (B1684366), and Type 2 (C2), like this compound, which have complementary mechanisms of action.[4]

  • Potentiators: Molecules that increase the channel open probability of CFTR proteins that are present at the cell surface, thereby enhancing ion transport.[3] Ivacaftor (B1684365) is a well-known potentiator.[3]

This compound is a novel C2 corrector that has demonstrated a unique mechanism of action, distinct from other known correctors.[4] It has been shown to exert a synergistic and additive effect when used in combination with C1 correctors and potentiators, forming a "triple combination" therapy that significantly enhances CFTR function.[4][5]

Quantitative Analysis of Additive Effects

The combination of this compound with a potentiator, and often a C1 corrector, leads to a significant increase in CFTR-mediated chloride transport. The following tables summarize the key quantitative data from in vitro and clinical studies.

Table 1: In Vitro Efficacy of this compound in Combination with a Potentiator in F508del/F508del Human Bronchial Epithelial (HBE) Cells

Treatment ConditionReadoutResultReference
This compound + PotentiatorEC50 of this compound497 ± 189 nM[1]
This compound + GLPG2222 (C1 Corrector) + PotentiatorEC50 of this compound18 ± 6 nM (~25-fold shift)[1][6]
GLPG2222 (C1 Corrector) + PotentiatorCFTR FunctionSmall, measurable signal[6]
This compound + PotentiatorCFTR FunctionSignificant increase in current[1]
GLPG2222 + this compound + PotentiatorCFTR FunctionFurther significant increase in current[1]
This compound + GLPG1837 (Potentiator) + C1 CorrectorF508del CFTR Activity8-fold increase[4][7]

Table 2: Clinical Efficacy of this compound in the PELICAN Phase 2a Trial

The PELICAN trial was a randomized, double-blind, placebo-controlled study evaluating this compound in F508del homozygous subjects already receiving lumacaftor (a C1 corrector) and ivacaftor (a potentiator).[8]

Outcome MeasureTreatment Group (this compound + Lumacaftor/Ivacaftor)Placebo Groupp-valueReference
Change from Baseline in Sweat Chloride Concentration (Day 28)-19.6 mmol/L (least-squares mean difference)-0.0210[8][9]
Absolute Improvement in ppFEV1 (Day 28)3.4% (least-squares mean difference)-0.08 (positive trend)[8][9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to assess the additive effects of this compound, the following diagrams are provided.

CFTR_Modulation_Pathway CFTR Protein Lifecycle and Modulation cluster_synthesis Protein Synthesis & Folding cluster_trafficking Trafficking & Degradation cluster_correction Correction cluster_membrane Cell Membrane Function ER Endoplasmic Reticulum F508del_CFTR Misfolded F508del-CFTR ER->F508del_CFTR Synthesis Proteasome Proteasomal Degradation F508del_CFTR->Proteasome Targeted for Degradation Golgi Golgi Apparatus F508del_CFTR->Golgi Impaired Trafficking Corrected_CFTR Partially Corrected F508del-CFTR F508del_CFTR->Corrected_CFTR Correction This compound This compound (C2 Corrector) This compound->F508del_CFTR Aids Folding (Site 2) C1_Corrector C1 Corrector (e.g., Lumacaftor) C1_Corrector->F508del_CFTR Aids Folding (Site 1) Cell_Membrane Cell Membrane Corrected_CFTR->Cell_Membrane Successful Trafficking Potentiator Potentiator (e.g., Ivacaftor) Potentiator->Corrected_CFTR Increases Channel Opening Chloride_Ion Cl- Chloride_Ion->Cell_Membrane Transport

Caption: CFTR protein modulation by correctors and potentiators.

Experimental_Workflow Workflow for Assessing Additive Effects cluster_invitro In Vitro Assessment cluster_clinical Clinical Assessment (PELICAN Trial) Cell_Culture Culture F508del/F508del HBE Cells Treatment Treat cells with: - this compound - Potentiator - C1 Corrector - Combinations Cell_Culture->Treatment Functional_Assay Functional Assays Treatment->Functional_Assay Biochemical_Assay Biochemical Assays Treatment->Biochemical_Assay Ussing_Chamber Ussing Chamber (Transepithelial Current) Functional_Assay->Ussing_Chamber Patch_Clamp Patch-Clamp (Single Channel Activity) Functional_Assay->Patch_Clamp Data_Analysis Data Analysis and Comparison Ussing_Chamber->Data_Analysis Patch_Clamp->Data_Analysis Western_Blot Western Blot (CFTR Protein Expression) Biochemical_Assay->Western_Blot Western_Blot->Data_Analysis Patient_Recruitment Recruit F508del Homozygous Patients on Lumacaftor/Ivacaftor Randomization Randomize to this compound or Placebo Patient_Recruitment->Randomization Treatment_Period 28-Day Treatment Period Randomization->Treatment_Period Endpoint_Measurement Measure Endpoints Treatment_Period->Endpoint_Measurement Sweat_Chloride Sweat Chloride Concentration Endpoint_Measurement->Sweat_Chloride ppFEV1 Percent Predicted FEV1 Endpoint_Measurement->ppFEV1 Sweat_Chloride->Data_Analysis ppFEV1->Data_Analysis

Caption: Experimental workflow for in vitro and clinical assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used in the cited studies.

Human Bronchial Epithelial (HBE) Cell Culture

Primary HBE cells homozygous for the F508del CFTR mutation are cultured on permeable supports, such as Costar Transwells®, to form polarized, differentiated monolayers. This air-liquid interface culture system mimics the in vivo airway epithelium.

Ussing Chamber Experiments

This technique is used to measure ion transport across epithelial tissues.

  • Mounting: HBE cell monolayers grown on permeable supports are mounted in Ussing chambers, which separate the apical and basolateral sides of the epithelium.

  • Perfusion: Both sides of the monolayer are bathed in physiological solutions, and the transepithelial voltage is clamped to 0 mV.

  • Measurement: The short-circuit current (Isc), which reflects the net ion transport, is measured.

  • Stimulation: CFTR-mediated currents are stimulated by adding forskolin (B1673556) (to increase intracellular cAMP) and a potentiator to the apical and basolateral solutions. The change in Isc upon stimulation is a measure of CFTR function.

  • Inhibition: The specificity of the CFTR-mediated current is confirmed by adding a CFTR inhibitor, such as CFTRinh-172.

Western Blot for CFTR Protein

This assay is used to assess the maturation and quantity of the CFTR protein.

  • Cell Lysis: HBE cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration in the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The signal is detected using a chemiluminescent substrate. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) can be distinguished by their different molecular weights. An increase in Band C indicates improved CFTR maturation and trafficking.

Patch-Clamp Electrophysiology

This technique allows for the measurement of ion flow through single CFTR channels.

  • Cell Preparation: Cells expressing CFTR are prepared for recording.

  • Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane.

  • Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane, isolating a small patch of the membrane.

  • Recording Configurations: The recording can be performed in various configurations, such as cell-attached or excised-patch, to study channel properties.

  • Data Acquisition: The current flowing through the single channel(s) in the membrane patch is recorded. This allows for the determination of channel open probability, conductance, and gating kinetics.

Conclusion

References

Comparative Guide to the Synergistic Interaction of GLPG2737 and Ivacaftor for Cystic Fibrosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of combining GLPG2737 and ivacaftor (B1684365) for the treatment of Cystic Fibrosis (CF). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

Cystic Fibrosis is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This protein functions as a chloride and bicarbonate ion channel in epithelial cells.[1] Mutations can lead to a dysfunctional protein, resulting in impaired ion transport and the accumulation of thick mucus in various organs, particularly the lungs.[2][3] The most common mutation, F508del, causes the CFTR protein to misfold and be prematurely degraded, preventing it from reaching the cell surface.[4]

CFTR modulators are a class of drugs that target the underlying protein defect.[2][5] They are broadly categorized as:

  • Correctors: Small molecules that aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.[1][5][6]

  • Potentiators: Drugs that increase the channel opening probability (gating) of the CFTR protein that is already at the cell surface.[3][5][7]

The combination of correctors and potentiators is a key therapeutic strategy, as it both increases the quantity and enhances the function of CFTR channels at the cell surface, leading to a synergistic effect.[4][8]

Mechanism of Action: this compound and Ivacaftor

Ivacaftor (VX-770): A CFTR Potentiator

Ivacaftor acts as a potentiator of the CFTR protein.[3][7] By binding directly to the CFTR channel, it induces a non-conventional mode of gating, which increases the probability that the channel will be open.[7] This enhances the transport of chloride ions through the channel. Ivacaftor is highly effective for gating mutations (like G551D) where the CFTR protein is present at the cell surface but functions poorly.[7][9] It is also a critical component of approved combination therapies for patients with the F508del mutation.[3]

This compound (ABBV-2737): A Novel CFTR Corrector

This compound is a novel CFTR corrector that modulates the folding and trafficking of the F508del-CFTR protein.[4][10] It helps the misfolded protein escape degradation and successfully traffic to the plasma membrane. Studies have indicated that this compound has a mechanism of action that is distinct from and complementary to other correctors like lumacaftor (B1684366) (VX-809) and tezacaftor (B612225) (VX-661).[4][10] This makes it a suitable candidate for a triple-combination therapy, aiming to further increase the amount of functional CFTR at the cell surface.[11][12]

The Synergistic Interaction

The synergy between this compound and ivacaftor stems from their complementary roles in restoring CFTR function. This compound first acts to increase the density of F508del-CFTR channels at the cell surface. Subsequently, ivacaftor potentiates the function of these newly trafficked channels, leading to a significant increase in overall chloride secretion that is greater than the additive effect of either drug alone.

Mechanism of CFTR Correction and Potentiation cluster_Cell Epithelial Cell cluster_Nucleus Nucleus cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane cluster_Drugs Therapeutic Intervention CFTR Gene CFTR Gene CFTR Synthesis CFTR Synthesis CFTR Gene->CFTR Synthesis Transcription & Translation F508del Misfolding F508del Misfolding CFTR Synthesis->F508del Misfolding Degradation Degradation F508del Misfolding->Degradation ER-associated degradation Processing Processing F508del Misfolding->Processing Impaired Trafficking F508del Misfolding->Processing Rescues Trafficking CFTR Channel CFTR Channel Processing->CFTR Channel Trafficking Ion Transport Ion Transport CFTR Channel->Ion Transport Cl- transport This compound This compound (Corrector) This compound->F508del Misfolding Aids folding, prevents degradation Ivacaftor Ivacaftor (Potentiator) Ivacaftor->CFTR Channel Increases channel open probability

Caption: CFTR protein pathway, highlighting the F508del defect and the intervention points for this compound and ivacaftor.

Experimental Data and Clinical Validation

The primary clinical evidence for the synergy between this compound and an existing corrector/potentiator combination comes from the PELICAN Phase 2a trial (NCT03474042).[11] In this study, this compound was added to the treatment regimen of CF patients homozygous for the F508del mutation who were already receiving lumacaftor/ivacaftor.[11]

PELICAN Phase 2a Trial Results

The study demonstrated that the addition of this compound resulted in a statistically significant improvement in CFTR function, as measured by a decrease in sweat chloride concentration.[11]

Outcome Measure Placebo Group (on Lumacaftor/Ivacaftor) This compound Group (on Lumacaftor/Ivacaftor) Statistical Significance
Change in Sweat Chloride (mmol/L) at Day 28 No significant change from baseline-19.6 (95% CI: -36.0, -3.2)p = 0.0210[11]
Change in ppFEV1 (%) at Day 28 Stable+3.4 (95% CI: -0.5, 7.3)Not statistically significant[11]

Data sourced from the PELICAN Phase 2a trial.[11]

These results provide clinical proof-of-concept that adding a novel corrector like this compound can enhance the activity of a corrector/potentiator dual therapy, demonstrating a synergistic benefit.[11][13] The significant drop in sweat chloride is a direct indicator of improved CFTR-mediated chloride transport.[11]

PELICAN Phase 2a Trial Workflow Patient Recruitment Patient Recruitment (F508del homozygous, on Lum/Iva ≥12 wks) Randomization Randomization (Double-blind) Patient Recruitment->Randomization Treatment Arm This compound (75mg BID) + Lum/Iva (n=14) Randomization->Treatment Arm Placebo Arm Placebo + Lum/Iva (n=8) Randomization->Placebo Arm Treatment Period 28-Day Treatment Treatment Arm->Treatment Period Placebo Arm->Treatment Period Data Collection Data Collection (Baseline & Day 28) Treatment Period->Data Collection Primary Endpoint Primary Endpoint: Change in Sweat Chloride Data Collection->Primary Endpoint Secondary Endpoints Secondary Endpoints: ppFEV1, Safety, Pharmacokinetics Data Collection->Secondary Endpoints Analysis Statistical Analysis Primary Endpoint->Analysis Secondary Endpoints->Analysis

Caption: Workflow of the PELICAN randomized, placebo-controlled clinical trial.

Experimental Protocols

Validating the synergy between CFTR modulators involves both in vitro and in vivo assays that measure CFTR function.

Ussing Chamber Assay for Ion Transport

This is the gold-standard in vitro method for measuring ion transport across epithelial cell monolayers.

  • Objective: To quantify CFTR-mediated chloride secretion in primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface.

  • Methodology:

    • Cell Culture: HBE cells from CF donors (F508del/F508del) are cultured on permeable supports until fully differentiated.

    • Assay Setup: The cell culture inserts are mounted in an Ussing chamber, which separates the apical and basolateral sides. The chambers are filled with Ringer's solution and maintained at 37°C.

    • Measurement: A voltage clamp is used to measure the short-circuit current (Isc), which reflects the net ion transport across the epithelium.

    • Drug Addition:

      • Amiloride is first added to the apical side to block sodium channels (ENaC).

      • The corrector(s) (e.g., this compound) are added to the basolateral medium and incubated for 24-48 hours to allow for CFTR correction.

      • Forskolin (B1673556) (a cAMP agonist) is added to activate CFTR channels.

      • The potentiator (ivacaftor) is then added to the apical side.

      • Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.

    • Data Analysis: The change in Isc following the addition of forskolin and ivacaftor indicates the level of CFTR function. Synergy is demonstrated if the current generated by the combination of this compound and ivacaftor is significantly greater than the sum of their individual effects.

Sweat Chloride Test

This is the primary in vivo biomarker for diagnosing CF and assessing CFTR modulator efficacy in clinical trials.[14]

  • Objective: To measure the concentration of chloride in sweat as a direct reflection of CFTR function in sweat glands.

  • Methodology:

    • Stimulation: A small, painless electrical current is used to deliver pilocarpine (B147212) to a small area of the skin (usually the forearm) to stimulate sweat production.

    • Collection: Sweat is collected on a filter paper or in a special collection device for approximately 30 minutes.

    • Analysis: The collected sweat is analyzed to determine its chloride concentration.

    • Interpretation: In CF, dysfunctional CFTR prevents the reabsorption of chloride from the sweat, leading to high sweat chloride levels (>60 mmol/L). A significant decrease in sweat chloride concentration following treatment with CFTR modulators indicates restoration of CFTR function.[11]

Comparison with Alternative CFTR Modulator Combinations

This compound was developed to be part of a triple-combination therapy, aiming to improve upon the efficacy of existing dual-combination therapies.

Therapy Components Mechanism General Efficacy in F508del Homozygous Patients
Lumacaftor/Ivacaftor (Orkambi)Corrector + PotentiatorLumacaftor (C1 corrector) improves processing of F508del-CFTR; Ivacaftor potentiates the channel.[6]Modest improvement in lung function and reduction in sweat chloride.[12]
Tezacaftor/Ivacaftor (Symdeko)Corrector + PotentiatorTezacaftor (C1 corrector) improves processing and trafficking; Ivacaftor potentiates the channel.[12]Similar efficacy to Orkambi but with a better safety and drug-interaction profile.
This compound + Corrector + Ivacaftor Co-Corrector + Corrector + PotentiatorThis compound (C2 co-corrector) provides an additive functional effect to a C1 corrector/potentiator combination.[6][12]Preclinical and Phase 2a data show a significant additive reduction in sweat chloride when added to Lumacaftor/Ivacaftor.[11][12]
Elexacaftor/Tezacaftor/Ivacaftor (Trikafta)Co-Corrector + Corrector + PotentiatorElexacaftor (co-corrector) and Tezacaftor (corrector) have different mechanisms to improve CFTR quantity; Ivacaftor potentiates function.[12]Highly effective, leading to substantial improvements in lung function and sweat chloride.[12]

Conclusion

The combination of the novel corrector this compound with the potentiator ivacaftor exemplifies a rational, mechanism-based approach to drug development for Cystic Fibrosis. Experimental data from in vitro assays and the PELICAN clinical trial validate their synergistic interaction, showing that this compound can significantly enhance CFTR function when added to an existing corrector/potentiator regimen.[11] This provides strong evidence for the benefit of triple-combination therapies that utilize multiple correctors with distinct mechanisms to maximize the rescue of the F508del-CFTR protein. While the development of this compound for CF has not progressed to late-stage trials, the data generated underscores the potential of this therapeutic strategy.[15]

References

GLPG2737: A Comparative Analysis of a Novel CFTR Corrector in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the activity of GLPG2737, a novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, across various cell lines. Its performance is compared with other relevant CFTR modulators, supported by experimental data. Detailed methodologies for key assays are provided to facilitate reproducibility and further investigation.

Introduction to this compound

This compound is a small molecule CFTR corrector developed to address the underlying protein folding and trafficking defects caused by mutations in the CFTR gene, most notably the F508del mutation.[1][2] It functions as a Type 2 corrector (or co-corrector), meaning its mechanism is complementary to Type 1 correctors like lumacaftor (B1684366) (VX-809) and tezacaftor (B612225) (VX-661).[3][4] This complementarity allows for synergistic or additive effects when used in combination, leading to enhanced rescue of F508del-CFTR protein to the cell surface.[5][6]

Mechanism of Action: A Synergistic Approach to CFTR Rescue

The primary defect in individuals with the F508del mutation is the misfolding of the CFTR protein, leading to its retention in the endoplasmic reticulum (ER) and subsequent degradation. This results in an insufficient quantity of CFTR channels at the apical surface of epithelial cells.

CFTR correctors are designed to overcome this trafficking defect. This compound, as a co-corrector, works in concert with other correctors to stabilize the F508del-CFTR protein, facilitating its processing and transport to the cell membrane. Once at the surface, a potentiator molecule is still required to enhance the channel's open probability and restore chloride ion transport.

GLPG2737_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR_misfolded Misfolded F508del-CFTR Degradation Proteasomal Degradation F508del_CFTR_misfolded->Degradation Default Pathway Processing Processing & Maturation Mature_CFTR Functional CFTR Channel Ion_Transport Chloride Ion Transport Mature_CFTR->Ion_Transport This compound This compound This compound->F508del_CFTR_misfolded Stabilizes & Aids Folding Type1_Corrector Type 1 Corrector (e.g., VX-809, VX-661) Type1_Corrector->F508del_CFTR_misfolded Stabilizes & Aids Folding Potentiator Potentiator (e.g., Ivacaftor) Potentiator->Mature_CFTR Increases Channel Opening

This compound acts with Type 1 correctors to rescue F508del-CFTR.

Comparative Activity of this compound in Different Cell Lines

The efficacy of this compound has been evaluated in various cell line models, each providing unique insights into its corrective potential. The following tables summarize the quantitative data on this compound's activity, both alone and in combination with other CFTR modulators.

Table 1: this compound Activity in F508del-CFTR Expressing Cell Lines
Cell LineAssayConditionEC50 / IC50 (nM)Efficacy (% of Control)Reference
CFBE41o-CSE-HRPThis compound alone~100-1000264% (vs. VX-809)[2]
CFBE41o-CSE-HRPThis compound + GLPG2222Not ReportedAdditive effect[5]
U2OSCSE-MEMThis compound alone~100-1000197% (vs. VX-809)[2]
U2OSCSE-MEMThis compound + GLPG2222Not ReportedAdditive effect[5]
HBE (F508del/F508del)Ussing ChamberThis compound + Potentiator497 ± 189Not Applicable[5]
HBE (F508del/F508del)Ussing ChamberThis compound + GLPG2222 + Potentiator18 ± 6Significant increase vs. dual combo[5]

CSE-HRP: Cell Surface Expression - Horseradish Peroxidase; CSE-MEM: Cell Surface Expression - Membrane Enzyme Fragment Complementation; HBE: Human Bronchial Epithelial.

Table 2: Comparative Efficacy of this compound and Other Correctors
Cell LineAssayCorrector(s)OutcomeReference
HBE (F508del/F508del)Ussing ChamberThis compound + Lumacaftor/IvacaftorSignificant decrease in sweat chloride in patients[7]
HBE (F508del/F508del)In vitro assaysTriple combination with this compoundIncreased chloride transport compared to Orkambi®[8]
MDCKII-MDRI & Caco-2Permeability AssayThis compoundHigh permeability, low efflux[3]

Activity in Wild-Type CFTR and Other Cell Models

Interestingly, in cell lines expressing wild-type (WT) CFTR, this compound has been shown to act as an inhibitor. This inhibitory effect on normal CFTR function suggests a distinct interaction with the protein compared to its corrective action on the F508del mutant.

Table 3: this compound Activity in Non-F508del Cell Models
Cell LineCFTR StatusAssayOutcomeIC50 (µM)Reference
HEK293Wild-TypeYFP Halide AssayInhibition of CFTR activityNot Reported[5]
NHBEWild-TypeUssing ChamberReduced CFTR activityNot Reported[5]
mIMCD-3Wild-TypeYFP Halide AssayInhibition of chloride flux2.41[9]
mIMCD-3 (WT & Pkd1 KO)Endogenous3D Cyst GrowthInhibition of cyst growth2.36 (WT), 2.5 (KO)[9]

NHBE: Normal Human Bronchial Epithelial; mIMCD-3: mouse Inner Medullary Collecting Duct-3; Pkd1 KO: Polycystic kidney disease 1 knockout.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Cell Surface Expression - Horseradish Peroxidase (CSE-HRP) Assay

This assay quantifies the amount of CFTR protein present on the cell surface.

CSE_HRP_Workflow cluster_setup Assay Setup cluster_detection Detection cluster_analysis Data Analysis Seed_Cells 1. Seed CFBE41o- cells expressing HRP-tagged F508del-CFTR Incubate_Compounds 2. Incubate with this compound and/or other correctors (18-24h, 37°C) Seed_Cells->Incubate_Compounds Wash_Cells 3. Wash cells to remove compounds Incubate_Compounds->Wash_Cells Add_Substrate 4. Add HRP chemiluminescent substrate Wash_Cells->Add_Substrate Measure_Luminescence 5. Measure luminescence Add_Substrate->Measure_Luminescence Normalize_Data 6. Normalize data to controls (e.g., DMSO, VX-809) Measure_Luminescence->Normalize_Data Calculate_EC50 7. Calculate EC50 values Normalize_Data->Calculate_EC50

Workflow for the CSE-HRP assay.

Protocol:

  • Cell Plating: Seed CFBE41o- cells stably expressing F508del-CFTR with an extracellular horseradish peroxidase (HRP) tag into 96- or 384-well plates.

  • Compound Incubation: Treat the cells with a dilution series of this compound, other correctors, or combinations thereof. Include vehicle (DMSO) and positive controls (e.g., VX-809). Incubate for 18-24 hours at 37°C to allow for CFTR correction.[1]

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove the compounds.

  • Substrate Addition: Add a chemiluminescent HRP substrate to the wells.

  • Signal Detection: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of HRP-tagged CFTR on the cell surface.

  • Data Analysis: Normalize the luminescence signals to the vehicle control and calculate the half-maximal effective concentration (EC50).[1]

Yellow Fluorescent Protein (YFP) Halide Influx Assay

This functional assay measures CFTR-mediated chloride channel activity.

YFP_Halide_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis_yfp Analysis Plate_Cells 1. Plate cells co-expressing F508del-CFTR and halide-sensitive YFP Treat_Correctors 2. Treat with correctors (18-24h, 37°C) Plate_Cells->Treat_Correctors Wash_Cells_YFP 3. Wash cells with assay buffer Treat_Correctors->Wash_Cells_YFP Baseline_Fluorescence 4. Measure baseline YFP fluorescence Wash_Cells_YFP->Baseline_Fluorescence Add_Stimulants 5. Add CFTR agonist (e.g., Forskolin) and potentiator (e.g., Genistein) Baseline_Fluorescence->Add_Stimulants Add_Iodide 6. Add iodide-containing buffer Add_Stimulants->Add_Iodide Measure_Quenching 7. Measure fluorescence quenching over time Add_Iodide->Measure_Quenching Calculate_Rate 8. Calculate the rate of quenching Measure_Quenching->Calculate_Rate Normalize_And_EC50 9. Normalize to controls and calculate EC50 Calculate_Rate->Normalize_And_EC50

Workflow for the YFP halide influx assay.

Protocol:

  • Cell Culture: Use cells (e.g., Fischer Rat Thyroid - FRT or CFBE41o-) stably co-expressing F508del-CFTR and a halide-sensitive YFP variant (e.g., YFP-H148Q/I152L).[1]

  • Corrector Treatment: Plate the cells in black-walled, clear-bottom microplates and treat with correctors for 18-24 hours.[1]

  • Assay Preparation: Wash the cells with an assay buffer (e.g., PBS).[1]

  • Stimulation and Measurement: Add a solution containing a CFTR agonist (e.g., 20 µM Forskolin) and a potentiator (e.g., 50 µM Genistein) to activate the corrected CFTR channels.[1] Subsequently, add an iodide-containing buffer.

  • Fluorescence Reading: Measure the YFP fluorescence over time using a fluorescence plate reader. The influx of iodide through active CFTR channels quenches the YFP fluorescence.[10]

  • Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. Calculate the initial rate of quenching and normalize to controls to determine the EC50 of the correctors.[1]

Ussing Chamber Electrophysiology

The Ussing chamber is the gold standard for measuring ion transport across polarized epithelial monolayers.

Ussing_Chamber_Workflow cluster_culture Cell Culture cluster_chamber Ussing Chamber Measurement cluster_analysis_ussing Data Interpretation Culture_HBE 1. Culture primary HBE cells on permeable supports to form a polarized monolayer Treat_Modulators 2. Treat with CFTR modulators (e.g., 48h) Culture_HBE->Treat_Modulators Mount_Monolayer 3. Mount the cell monolayer in the Ussing chamber Treat_Modulators->Mount_Monolayer Equilibrate 4. Equilibrate and measure baseline short-circuit current (Isc) Mount_Monolayer->Equilibrate Add_Amiloride 5. Add amiloride (B1667095) (apical) to block ENaC Equilibrate->Add_Amiloride Add_Agonist 6. Add CFTR agonist (e.g., Forskolin) Add_Amiloride->Add_Agonist Add_Potentiator 7. Add potentiator Add_Agonist->Add_Potentiator Add_Inhibitor 8. Add CFTR inhibitor to confirm specificity Add_Potentiator->Add_Inhibitor Analyze_Isc 9. Analyze the change in Isc at each step Add_Inhibitor->Analyze_Isc

Workflow for Ussing chamber experiments.

Protocol:

  • Cell Culture: Culture primary human bronchial epithelial (HBE) cells from F508del homozygous donors on permeable supports until a confluent and polarized monolayer is formed.[11]

  • Modulator Treatment: Treat the cell monolayers with CFTR modulators for a specified period (e.g., 48 hours).[11]

  • Ussing Chamber Setup: Mount the permeable supports in Ussing chambers, separating the apical and basolateral compartments.

  • Electrophysiological Recordings: Measure the short-circuit current (Isc), which reflects net ion transport.

  • Pharmacological Manipulation:

    • Add amiloride to the apical side to inhibit the epithelial sodium channel (ENaC) and isolate chloride currents.[1]

    • Add a CFTR agonist cocktail (e.g., Forskolin and IBMX) to stimulate CFTR-mediated chloride secretion.[1]

    • Add a potentiator to maximize the activity of the corrected CFTR channels.

    • Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The magnitude of the change in Isc in response to the agonist and inhibitor reflects the level of functional CFTR rescue.[1]

Conclusion

This compound demonstrates significant potential as a CFTR co-corrector, particularly in combination with Type 1 correctors and potentiators. Its activity has been consistently observed across multiple cell lines, including clinically relevant primary human bronchial epithelial cells. The synergistic effect of this compound highlights the importance of combination therapies for achieving maximal restoration of CFTR function in individuals with the F508del mutation. Further head-to-head comparisons with next-generation correctors like elexacaftor (B607289) will be crucial in fully defining its therapeutic potential within the evolving landscape of CFTR modulator therapies. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the activity of this compound and other novel CFTR modulators.

References

A Comparative Analysis of GLPG2737 in Homozygous vs. Heterozygous F508del Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational cystic fibrosis transmembrane conductance regulator (CFTR) modulator, GLPG2737, focusing on its performance in cellular models homozygous and heterozygous for the F508del mutation. This compound is a Type 2 corrector designed to rescue the trafficking of the misfolded F508del-CFTR protein to the cell surface, a critical step in restoring its function as a chloride channel.[1][2] Its efficacy is notably enhanced when used in concert with other CFTR modulators, such as potentiators and Type 1 correctors.[1][2]

This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows to aid in the understanding of this compound's therapeutic potential.

Quantitative Performance of this compound

Table 1: Efficacy of this compound in Homozygous F508del-CFTR Human Bronchial Epithelial (HBE) Cells

Treatment ConditionAssayEndpointResultReference
This compound + PotentiatorTransepithelial Clamp Circuit (TECC)EC50497 ± 189 nM[3]
This compound + GLPG2222 (0.15 µM) + PotentiatorTransepithelial Clamp Circuit (TECC)EC5018 ± 6 nM[3]

EC50 (Half-maximal effective concentration) values represent the concentration of the drug that induces a response halfway between the baseline and maximum. A lower EC50 indicates greater potency.

Table 2: Efficacy of this compound in a Triple Combination Therapy in F508del Heterozygous Intestinal Organoids

GenotypeTreatmentAssayEndpointResultReference
F508del / Minimal Function MutationABBV/GLPG-2222 + GLPG/ABBV-2737 + ABBV/GLPG-2451Forskolin-Induced Swelling (FIS)Area Under the Curve (AUC)Significant swelling, indicating CFTR function restoration. Response varied between organoid lines.[4]

The Forskolin-Induced Swelling (FIS) assay in intestinal organoids is a functional measure of CFTR activity. Increased swelling correlates with enhanced chloride and fluid secretion.

The data suggests that this compound is a potent corrector of F508del-CFTR in homozygous cells, with its potency significantly increased when combined with another corrector.[3] In a more physiologically complex model of heterozygous intestinal organoids, a triple combination therapy including this compound demonstrated significant functional restoration of CFTR, although with notable variability among different donor-derived organoids.[4] This variability may reflect the influence of the second CFTR allele and other genetic modifiers.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and evaluation process of this compound, the following diagrams are provided in the DOT language for Graphviz.

F508del_CFTR_Pathway cluster_synthesis Protein Synthesis & Folding cluster_processing Cellular Processing cluster_correction Mechanism of this compound DNA F508del CFTR Gene mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Nascent_Protein Nascent F508del-CFTR Ribosome->Nascent_Protein ER Endoplasmic Reticulum (ER) Nascent_Protein->ER Misfolded_Protein Misfolded F508del-CFTR ER->Misfolded_Protein ERAD ER-Associated Degradation Misfolded_Protein->ERAD Proteasomal Degradation Golgi Golgi Apparatus Misfolded_Protein->Golgi Correction Mature_Protein Mature F508del-CFTR Golgi->Mature_Protein Cell_Membrane Cell Membrane Mature_Protein->Cell_Membrane Trafficking This compound This compound (Type 2 Corrector) This compound->Misfolded_Protein Stabilizes protein structure

Caption: F508del-CFTR protein processing and the corrective action of this compound.

Experimental_Workflow cluster_cell_models Cell Model Selection cluster_treatment Treatment cluster_assays Functional & Biochemical Assays cluster_analysis Data Analysis cluster_comparison Comparative Assessment Homozygous Homozygous F508del Cells (e.g., CFBE41o-, HBE) Treatment Incubate cells with This compound +/- other modulators Homozygous->Treatment Heterozygous Heterozygous F508del Cells (e.g., Patient-derived organoids) Heterozygous->Treatment Ussing Ussing Chamber (Ion Transport) Treatment->Ussing YFP YFP-Halide Influx (Channel Activity) Treatment->YFP Western Western Blot (Protein Maturation) Treatment->Western Analysis Quantify CFTR function and expression Ussing->Analysis YFP->Analysis Western->Analysis Comparison Compare efficacy between homozygous and heterozygous models Analysis->Comparison

Caption: Experimental workflow for comparing this compound efficacy.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are summaries of key experimental protocols used to evaluate CFTR modulators like this compound.

Ussing Chamber Assay for Transepithelial Ion Transport

This electrophysiological technique measures ion flow across an epithelial cell monolayer, providing a quantitative measure of CFTR-dependent chloride secretion.

  • Cell Culture: Human bronchial epithelial (HBE) cells, homozygous or heterozygous for the F508del mutation, are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.

  • Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral sides. Both sides are bathed in a physiological saline solution and the transepithelial voltage is clamped at 0 mV.

  • Measurement: The short-circuit current (Isc), a measure of net ion transport, is recorded.

  • Pharmacological Modulation:

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

    • Forskolin is then added to increase intracellular cAMP levels and activate CFTR.

    • A CFTR potentiator (e.g., ivacaftor) is added to maximally stimulate the channel.

    • Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc in response to the CFTR activators and inhibitors is calculated to quantify CFTR function.

Western Blot for CFTR Protein Maturation

This biochemical assay is used to assess the glycosylation state of the CFTR protein, which indicates whether it has been processed correctly through the endoplasmic reticulum and Golgi apparatus.

  • Cell Lysis: Cells treated with this compound or a vehicle control are lysed to release cellular proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Immunoblotting: The separated proteins are transferred to a membrane and probed with antibodies specific to CFTR.

  • Detection: The antibodies are detected using a chemiluminescent substrate, revealing bands corresponding to different forms of CFTR:

    • Band B: The core-glycosylated, immature form of CFTR located in the ER (~150 kDa).

    • Band C: The fully glycosylated, mature form of CFTR that has trafficked to the cell surface (~170 kDa).

  • Analysis: The ratio of Band C to Band B is quantified to determine the extent of CFTR maturation and trafficking. An increase in the C/B ratio indicates effective correction by this compound.

YFP-Halide Influx Assay for CFTR Channel Activity

This cell-based fluorescence assay provides a high-throughput method to measure CFTR channel function.

  • Cell Lines: A cell line (e.g., Fischer Rat Thyroid - FRT) co-expressing the F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) is used.

  • Compound Treatment: Cells are incubated with this compound for 24-48 hours to allow for correction of the F508del-CFTR protein.

  • Assay Procedure:

    • The cells are washed and then stimulated with a cAMP agonist (e.g., forskolin) and a potentiator to activate CFTR channels.

    • A halide solution (e.g., iodide) is added, which quenches the YFP fluorescence as it enters the cell through open CFTR channels.

  • Data Acquisition: The rate of fluorescence quenching is measured using a plate reader.

  • Analysis: A faster quenching rate indicates greater CFTR channel activity. The results are typically normalized to a positive control (e.g., wild-type CFTR) and a negative control (vehicle-treated F508del-CFTR cells).

References

independent validation of published GLPG2737 research findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on GLPG2737, a novel CFTR modulator, with alternative therapeutic strategies. The information is compiled from peer-reviewed literature and clinical trial data to support independent validation and further research.

Overview of this compound

This compound is a small molecule that has been investigated for two primary therapeutic applications: as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector for the treatment of cystic fibrosis (CF) and as a CFTR inhibitor for autosomal dominant polycystic kidney disease (ADPKD).[1][2] In cystic fibrosis, this compound functions as a Type 2 corrector, aiming to rescue the trafficking of the mutated CFTR protein to the cell surface.[2][3] For ADPKD, its inhibitory effect on the CFTR channel is hypothesized to reduce cyst growth.[1][4]

Performance Comparison in Cystic Fibrosis

This compound has been primarily evaluated in combination with other CFTR modulators, demonstrating a synergistic effect. Its performance as a single agent and in combination is compared with other established correctors below.

Table 1: In Vitro Efficacy of this compound in Rescuing F508del-CFTR
Compound/CombinationAssayEfficacy MetricValueSource
This compound (single agent) CSE-HRP% of VX809 rescue264%[5]
CSE-MEM% of VX809 rescue197%[5]
F508del/F508del HBE cellsEC50 (with potentiator)497 ± 189 nM[6]
This compound + GLPG2222 F508del/F508del HBE cellsEC50 (with potentiator)18 ± 6 nM[6]
This compound + Potentiator + C1 Corrector F508del CFTR activityFold increase8-fold[3][7]

HBE: Human Bronchial Epithelial; CSE-HRP/MEM: Cell Surface Expression assays.

Table 2: Clinical Efficacy of this compound in Cystic Fibrosis (PELICAN Trial)
Treatment GroupPrimary OutcomeResultp-valueSource
This compound (75mg BID) + Lumacaftor/Ivacaftor Change in sweat chloride concentration (Day 28)-19.6 mmol/L (vs. placebo)0.0210[8]
Placebo + Lumacaftor/Ivacaftor Change in sweat chloride concentration (Day 28)--[8]

Performance Comparison in Autosomal Dominant Polycystic Kidney Disease (ADPKD)

In preclinical ADPKD models, this compound has been compared with tolvaptan, the current standard of care.

Table 3: Preclinical Efficacy of this compound in ADPKD Models
Compound/CombinationModelEfficacy MetricResultSource
This compound mIMCD-3 cellsIC50 (Chloride flux)2.41 µM[4][9][10]
3D cyst assay (Pkd1 knockout)IC50 (Cyst growth)2.5 µM[4][9][10]
Human ADPKD cellsForskolin-induced cyst growth inhibition40% (at 10 µM)[4][9][10][11]
Tolvaptan Human ADPKD cellsForskolin-induced cyst growth inhibition29% (at 10 µM)[4][9][10][11]
This compound + Tolvaptan Human ADPKD cellsForskolin-induced cyst growth inhibition70%[4][9][10][11]

mIMCD-3: mouse inner medullary collecting duct cells.

Signaling Pathways and Experimental Workflows

This compound Mechanism as a CFTR Corrector

The following diagram illustrates the proposed mechanism of action for this compound as a CFTR corrector in combination with other modulators.

CFTR_Correction cluster_synthesis Endoplasmic Reticulum cluster_correction Corrector Action cluster_trafficking Golgi & Trafficking cluster_membrane Cell Membrane F508del_CFTR_Protein Misfolded F508del CFTR Protein Processing Protein Folding & Processing F508del_CFTR_Protein->Processing Folding Degradation Proteasomal Degradation Processing->Degradation Misfolded Corrected_CFTR Partially Corrected CFTR Processing->Corrected_CFTR This compound This compound (Type 2 Corrector) This compound->Corrected_CFTR C1_Corrector Type 1 Corrector (e.g., Lumacaftor) C1_Corrector->Corrected_CFTR Trafficking Trafficking to Cell Membrane Corrected_CFTR->Trafficking Membrane_CFTR F508del-CFTR at Membrane Trafficking->Membrane_CFTR Channel_Open Increased Channel Opening Membrane_CFTR->Channel_Open Potentiator Potentiator (e.g., Ivacaftor) Potentiator->Channel_Open Ion_Flow Chloride Ion Efflux Channel_Open->Ion_Flow

Proposed mechanism of synergistic CFTR correction by this compound.
Experimental Workflow for In Vitro Corrector Assays

The general workflow for evaluating the efficacy of CFTR correctors like this compound in vitro is depicted below.

Corrector_Assay_Workflow cluster_methods Measurement Methods Cell_Culture Culture F508del-CFTR expressing cells (e.g., HBE) Compound_Incubation Incubate cells with This compound +/- other correctors (e.g., 24 hours) Cell_Culture->Compound_Incubation Measurement Measure CFTR function or expression Compound_Incubation->Measurement Data_Analysis Analyze data to determine EC50 and efficacy Measurement->Data_Analysis Ussing_Chamber Ussing Chamber (measures ion current) Measurement->Ussing_Chamber YFP_Assay YFP Halide Assay (measures ion influx) Measurement->YFP_Assay Western_Blot Western Blot (measures protein maturation) Measurement->Western_Blot CSE_Assay Cell Surface Expression Assay (quantifies membrane protein) Measurement->CSE_Assay

References

GLPG2737: A Comparative Analysis of its Inhibitory Effects on CFTR Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of GLPG2737 on various forms of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This compound, a novel CFTR modulator, has been investigated for its potential in treating cystic fibrosis (CF) and other conditions. While primarily classified as a Type 2 corrector for the common F508del mutation, it exhibits a complex pharmacological profile that includes inhibitory actions on CFTR channel gating. This document summarizes the available quantitative data, details the experimental methodologies used to assess its effects, and provides a visual representation of the experimental workflow.

Quantitative Comparison of this compound's Effects on CFTR

The following table summarizes the key quantitative findings regarding the effects of this compound on different CFTR genotypes. It is important to note that while this compound acts as a corrector for the F508del mutation, it demonstrates inhibitory properties on wild-type (WT) CFTR.

CFTR GenotypeEffect of this compoundAssayKey Quantitative DataReference
Wild-Type (WT) CFTR Inhibition of CFTR-mediated chloride fluxYFP halide assay in mIMCD-3 cellsIC50: 2.41 µM [1][2]
Wild-Type (WT) CFTR Inhibition of cyst growth3D cyst growth assay in WT mIMCD-3 cellsIC50: 2.36 µM [1][2]
F508del-CFTR Correction of trafficking and function (in combination with a potentiator)Transepithelial clamp circuit (TECC) in F508del/F508del HBE cellsEC50: 497 ± 189 nM (with potentiator)[3]
F508del-CFTR Correction of trafficking and function (in triple combination)Not specified8-fold increase in activity (with C1 corrector and potentiator)[4][5]
V232D-CFTR Rescue of channel functionYFP halide assay in HEK293 cellsEC50: 161 nM [3]
E92K-CFTR No significant rescueYFP halide assay in HEK293 cellsNo significant activity observed[3]
P67L-CFTR No significant rescueYFP halide assay in HEK293 cellsNo significant activity observed[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide to determine the inhibitory and modulatory effects of this compound on CFTR.

Yellow Fluorescent Protein (YFP)-Based Halide Influx Assay

This high-throughput assay is used to measure CFTR-mediated halide transport by detecting the quenching of a halide-sensitive YFP.

Principle: Cells are co-transfected to express both the CFTR variant of interest and a halide-sensitive YFP. The influx of iodide through functional CFTR channels at the cell surface quenches the YFP fluorescence, and the rate of quenching is proportional to CFTR activity. To measure inhibition, the assay is performed in the presence of varying concentrations of the test compound (this compound).

Detailed Protocol:

  • Cell Culture and Plating:

    • Fischer Rat Thyroid (FRT) or Human Embryonic Kidney (HEK293) cells are stably co-transfected with the desired CFTR mutant and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

    • Cells are seeded in black-wall, clear-bottom 96-well or 384-well microplates and cultured until they form a confluent monolayer.

  • Compound Incubation:

    • The cell culture medium is replaced with a medium containing the desired concentrations of this compound or a vehicle control (DMSO).

    • For corrector activity assessment, cells are incubated for 18-24 hours at 37°C. For acute inhibitory effects, a shorter incubation time is used.

  • Assay Procedure:

    • The cells are washed with a chloride-containing buffer (e.g., PBS with calcium and magnesium).

    • A baseline fluorescence reading is taken using a fluorescence plate reader.

    • The chloride-containing buffer is replaced with an iodide-containing buffer (e.g., PBS with NaI replacing NaCl) that also contains a CFTR agonist (e.g., 20 µM Forskolin) and, if required, a potentiator.

    • The YFP fluorescence is measured kinetically over time.

  • Data Analysis:

    • The initial rate of fluorescence quenching for each well is calculated.

    • For inhibitory effects, the rate of quenching in the presence of this compound is compared to the control, and IC50 values are determined by fitting the data to a dose-response curve.

Ussing Chamber Electrophysiology

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. It allows for the direct measurement of CFTR-mediated chloride current.

Principle: An epithelial monolayer is mounted between two chambers, separating the apical and basolateral sides. The transepithelial voltage is clamped to zero, and the short-circuit current (Isc), which represents the net ion transport, is measured. The addition of specific activators and inhibitors allows for the isolation of the CFTR-dependent current.

Detailed Protocol:

  • Cell Culture:

    • Human Bronchial Epithelial (HBE) cells or other suitable epithelial cells are cultured on permeable supports (e.g., Transwell inserts) until a confluent and polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Ussing Chamber Setup:

    • The permeable support with the cell monolayer is mounted in the Ussing chamber, separating the apical and basolateral compartments.

    • Both compartments are filled with a pre-warmed and aerated physiological salt solution (e.g., Krebs-Ringer bicarbonate solution).

    • The system is allowed to equilibrate to 37°C.

  • Measurement of CFTR Activity:

    • The baseline short-circuit current (Isc) is recorded.

    • Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

    • A CFTR agonist cocktail (e.g., Forskolin and IBMX) is added to stimulate CFTR activity, resulting in an increase in Isc.

    • To measure inhibition, this compound is added at varying concentrations to the apical or basolateral chamber, and the change in the stimulated Isc is recorded.

  • Data Analysis:

    • The change in Isc in response to the CFTR agonist and inhibitor is calculated.

    • The inhibitory effect of this compound is determined by the reduction in the forskolin-stimulated Isc. IC50 values can be calculated from the dose-response relationship.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the inhibitory effects of a compound like this compound on CFTR function using the Ussing Chamber and YFP Halide Assay.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Functional Assays cluster_analysis Data Analysis cell_culture Epithelial Cell Culture (e.g., HBE, HEK293) transfection Transfection with CFTR & YFP (for YFP assay) cell_culture->transfection monolayer Growth on Permeable Supports (for Ussing Chamber) cell_culture->monolayer incubation Incubate Cells with This compound or Vehicle transfection->incubation monolayer->incubation compound_prep Prepare this compound Concentrations compound_prep->incubation ussing_chamber Ussing Chamber Electrophysiology incubation->ussing_chamber yfp_assay YFP Halide Influx Assay incubation->yfp_assay data_acquisition Data Acquisition (Isc or Fluorescence) ussing_chamber->data_acquisition yfp_assay->data_acquisition dose_response Dose-Response Curve Generation data_acquisition->dose_response ic50_calc IC50/EC50 Calculation dose_response->ic50_calc

Workflow for Assessing this compound's Effects on CFTR.

Signaling Pathways and Logical Relationships

The primary mechanism of action for this compound as a corrector involves improving the processing and trafficking of the F508del-CFTR protein to the cell surface. However, it also exhibits an inhibitory effect on the channel's gating, which is particularly evident with wild-type CFTR. This dual activity suggests a complex interaction with the CFTR protein. The inhibitory effect on gating can be overcome by the co-administration of a potentiator, which acts to increase the channel's open probability.

signaling_pathway cluster_protein_synthesis Protein Synthesis & Trafficking cluster_channel_function CFTR Channel Function cluster_modulators CFTR Modulators er Endoplasmic Reticulum (ER) golgi Golgi Apparatus er->golgi cell_surface Cell Surface golgi->cell_surface cftr_channel CFTR Channel channel_opening Channel Opening (Gating) cftr_channel->channel_opening cl_transport Chloride Ion Transport channel_opening->cl_transport This compound This compound This compound->golgi Correction of F508del-CFTR Trafficking This compound->channel_opening Inhibition of Gating potentiator Potentiator potentiator->channel_opening Enhancement of Gating

Dual Action of this compound on CFTR Trafficking and Function.

References

Safety Operating Guide

Proper Disposal of GLPG2737: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like GLPG2737 is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) in the public domain for this compound, this guide provides a comprehensive set of procedures based on established best practices for the disposal of hazardous chemical waste in a laboratory setting. These procedures are designed to minimize risk to personnel and the environment, and to ensure compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]

Core Principles of Chemical Waste Management

The fundamental principle when handling any investigational compound with unknown long-term environmental and health impacts is to treat it as hazardous waste.[3] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[3][4] Evaporation of chemical waste, even within a fume hood, is also not a permissible disposal method.[3]

Step-by-Step Disposal Protocol for this compound

Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. The following steps outline the recommended procedure for the disposal of this compound from the point of generation to its final removal from the laboratory.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous. This includes pure unused compound, solutions containing this compound, contaminated labware (e.g., vials, pipette tips, gloves), and any material used for spill cleanup.

  • Segregate this compound waste at the source. Do not mix this compound waste with other chemical waste streams unless their compatibility is certain. For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[5] Incompatible chemicals, if mixed, can lead to dangerous reactions.[4]

2. Container Selection and Labeling:

  • Use appropriate and compatible waste containers. Containers must be in good condition, free of leaks, and made of a material compatible with the chemical nature of the waste.[6][7] For instance, if this compound is dissolved in a corrosive solvent, a glass or specific type of plastic container should be used.

  • Properly label all waste containers. As soon as a container is designated for this compound waste, it must be labeled with a "HAZARDOUS WASTE" tag.[5][7] The label must clearly identify the contents, including the full chemical name "this compound" (avoiding abbreviations), the approximate concentration and quantity, and the date accumulation started.[4][7]

3. Waste Accumulation and Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.[7]

  • Ensure containers are kept closed. Waste containers must be securely sealed at all times, except when adding waste.[3][4]

  • Provide secondary containment for liquid waste. This is a crucial step to contain any potential leaks or spills.[4]

  • Segregate incompatible waste within the SAA. For example, acidic and basic waste streams should be stored in separate secondary containment bins.[8]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office. EHS professionals are responsible for the collection and proper disposal of hazardous waste and can provide specific guidance and supplies.[7][9]

  • Schedule a waste pickup. Once a waste container is full or has reached the maximum accumulation time allowed by regulations (often six months), a pickup should be requested through the EHS office.[6][8]

  • Do not transport hazardous waste yourself. Only trained EHS personnel should handle the transport of hazardous waste from the laboratory to the central storage facility.[5]

5. Empty Container Disposal:

  • Triple-rinse empty containers that held this compound. The first rinse should be collected and disposed of as hazardous waste.[3][4] Subsequent rinses may be permissible for drain disposal depending on institutional policies, but it is best to consult with your EHS office.

  • Deface or remove all labels from the rinsed, empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling).[3][4]

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound is publicly available, the following table summarizes general regulatory limits for hazardous waste accumulation in laboratories. Researchers should always consult their local and institutional regulations for specific requirements.

ParameterRegulatory Limit/GuidelineSource(s)
Maximum Hazardous Waste Volume in SAA Must not exceed 55 gallons of hazardous waste or one quart of acute hazardous waste.--INVALID-LINK--[3]
Maximum Accumulation Time in SAA Generally, no more than six months from the container's accumulation start date.--INVALID-LINK--[8]
Container Inspection Frequency Weekly documented inspections of waste storage areas are required.--INVALID-LINK--[1]
Empty Container Rinsing For acutely toxic chemicals (P-listed), the first three rinses must be collected as hazardous waste. For other hazardous chemicals, the first rinse is sufficient.--INVALID-LINK--[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

GLPG2737_Disposal_Workflow start Waste Generation (this compound) characterize Characterize as Hazardous Waste start->characterize segregate Segregate at Source (e.g., solid vs. liquid) characterize->segregate container Select Compatible Waste Container segregate->container label Label Container 'Hazardous Waste - this compound' container->label store Store in Designated SAA (Secondary Containment) label->store inspect Weekly Inspection store->inspect full Container Full or Max Time Reached? inspect->full full->store No request Request Pickup from EHS full->request Yes pickup EHS Collects Waste request->pickup end Proper Disposal by Licensed Facility pickup->end

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can ensure the safe handling and disposal of the investigational compound this compound, thereby protecting personnel, the public, and the environment, while maintaining the highest standards of laboratory practice and regulatory compliance.

References

Essential Safety and Logistical Information for Handling GLPG2737

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for GLPG2737 is publicly available. The following guidance is based on general best practices for handling potent, non-volatile, small-molecule research compounds. Researchers must consult their institution's safety office and perform a risk assessment before handling any new chemical.

This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, a potent CFTR type 2 corrector. The procedural guidance is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound in a laboratory setting, the following personal protective equipment should be worn to minimize exposure:

  • Primary Protection:

    • Gloves: Nitrile or other chemically resistant gloves should be worn at all times. Double-gloving is recommended, especially when handling the pure compound or preparing concentrated solutions.

    • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes.

    • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and skin from contamination.

  • Secondary Protection (Based on Risk Assessment):

    • Respiratory Protection: If there is a risk of aerosolization (e.g., when weighing powders outside of a containment hood), a properly fitted respirator (e.g., N95 or higher) should be used.

    • Face Shield: A face shield may be required in addition to safety glasses when there is a significant splash hazard.

    • Protective Sleeves: For procedures with a higher risk of arm contamination, disposable protective sleeves should be worn over the lab coat.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage temperature should be as recommended by the supplier, which for many research compounds is at room temperature or refrigerated.

Handling and Preparation of Solutions:

  • All handling of solid this compound should be performed in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Use dedicated spatulas and weighing papers.

  • When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.

  • Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.

Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Wear appropriate PPE, including double gloves and respiratory protection if it is a powder spill.

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent and then with soap and water.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal:

  • All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data

As no specific SDS is available, the following table presents typical safety parameters that would be found in such a document. The values for this compound are not available and are marked as "Not available."

ParameterValue
Physical State Solid (presumed)
Molecular Weight Not available
Melting Point Not available
Boiling Point Not available
Flash Point Not available
Autoignition Temperature Not available
Solubility Not available
LD50 (Oral) Not available
LD50 (Dermal) Not available
LC50 (Inhalation) Not available

Experimental Protocols

Detailed experimental protocols for the use of this compound in specific assays can be found in the scientific literature. For example, the discovery and characterization of this compound, including its use in cell-based assays, are described in publications such as the Journal of Medicinal Chemistry. Researchers should refer to these primary sources for detailed methodologies.

Visualizations

GLPG2737_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment don_ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) risk_assessment->don_ppe weigh_compound Weigh Compound in Ventilated Enclosure don_ppe->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution spill_detected Spill Detected weigh_compound->spill_detected Potential Spill label_container Label Container prepare_solution->label_container prepare_solution->spill_detected Potential Spill clean_area Clean Work Area label_container->clean_area dispose_waste Dispose of Hazardous Waste clean_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands cleanup_end End wash_hands->cleanup_end evacuate Evacuate Area (if large spill) spill_detected->evacuate contain_spill Contain Spill with Absorbent Material spill_detected->contain_spill evacuate->contain_spill collect_waste Collect Contaminated Material contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate decontaminate->dispose_waste

Caption: Workflow for the safe handling of this compound in a laboratory setting.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。